molecular formula C4H11NO2 B2547303 2-Amino-3-methoxypropan-1-OL CAS No. 253443-56-0; 716314-11-3

2-Amino-3-methoxypropan-1-OL

Cat. No.: B2547303
CAS No.: 253443-56-0; 716314-11-3
M. Wt: 105.137
InChI Key: KRWNDTAVKGMNDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-methoxypropan-1-OL is a useful research compound. Its molecular formula is C4H11NO2 and its molecular weight is 105.137. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-methoxypropan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-methoxypropan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-methoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-7-3-4(5)2-6/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWNDTAVKGMNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Amino-3-methoxypropan-1-ol in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the strategic incorporation of chiral, low-molecular-weight building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 2-Amino-3-methoxypropan-1-ol is a highly versatile, bifunctional aliphatic compound that serves as a critical intermediate in the synthesis of complex therapeutics, including serinol-derived malyngamides[1] and EP2 receptor antagonists[2].

This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and self-validating experimental methodologies, designed to assist application scientists and synthetic chemists in leveraging this molecule effectively.

Physicochemical & Structural Profiling

Understanding the fundamental physicochemical properties of 2-amino-3-methoxypropan-1-ol is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule features a compact, three-carbon backbone decorated with three distinct functional groups: a primary amine, a primary alcohol, and a methoxy ether.

Quantitative Data Summary
PropertyValueSource
IUPAC Name 2-amino-3-methoxypropan-1-ol[3]
Molecular Formula C₄H₁₁NO₂[3]
Molecular Weight (Free Base) 105.14 g/mol [3]
Molecular Weight (HCl Salt) 141.60 g/mol [4]
Topological Polar Surface Area (TPSA) 55.5 Ų[3]
CAS Number (General/R-isomer) 253443-56-0[3]
CAS Number (HCl Salt) 333743-96-7[4]
Physical State Solid-Liquid Mixture / Powder[5],[4]

Mechanistic Insights into Physicochemical Traits: The TPSA of 55.5 Ų indicates a highly polar and hydrophilic nature[3]. In medicinal chemistry, incorporating this moiety into a lipophilic drug scaffold can drastically improve aqueous solubility while maintaining membrane permeability. Because the free base is hygroscopic and prone to oxidative degradation, the compound is predominantly utilized and stored as a stable hydrochloride salt[4].

Structural Reactivity & Synthetic Causality

The utility of 2-amino-3-methoxypropan-1-ol stems from the differential reactivity of its functional groups:

  • Primary Amine (-NH₂): Highly nucleophilic. When the HCl salt is neutralized, the free amine serves as the primary site for acylation or reductive amination.

  • Primary Alcohol (-OH): Acts as a secondary nucleophile. Due to the higher pKa and lower nucleophilicity of the alcohol compared to the amine, chemoselective N-acylation can be achieved without orthogonal protecting groups if the reaction kinetics are carefully controlled.

  • Methoxy Ether (-OCH₃): Chemically inert under standard coupling conditions. It functions as a stable hydrogen-bond acceptor, which is frequently leveraged to enhance target-protein binding affinities, as seen in the development of EP2 antagonists[2].

Synthetic Workflow Visualization

G N1 2-Amino-3-methoxypropan-1-ol (Chiral Building Block) N3 Chemoselective N-Amidation N1->N3 N2 Carboxylic Acid + T3P / DIPEA N2->N3 N4 LC-MS Validation (>95% Conversion) N3->N4 Aliquot N5 Target API (e.g., EP2 Antagonist) N4->N5 Validated Proceed

Figure 1: Chemoselective synthetic workflow utilizing 2-Amino-3-methoxypropan-1-ol.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow contains an intrinsic checkpoint that must be passed before proceeding, preventing the compounding of errors in multi-step syntheses.

Protocol A: Chemoselective N-Amidation

Objective: Synthesize an N-acyl derivative while leaving the primary alcohol unreacted. Causality of Reagents: Propylphosphonic anhydride (T3P) is selected over traditional carbodiimides (like DCC or EDC) because it generates strictly water-soluble byproducts, drastically simplifying the downstream workup. Furthermore, T3P exhibits a significantly lower propensity for causing epimerization at the chiral center, preserving the enantiomeric purity of the building block[2]. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to liberate the free amine from its HCl salt without participating in unwanted side reactions.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of the target carboxylic acid and 1.2 equivalents of 2-amino-3-methoxypropan-1-ol hydrochloride[4] in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Cool the reaction vessel to 0 °C. Add 3.0 equivalents of DIPEA dropwise. Causality: The low temperature mitigates the exothermic nature of the activation step, preventing thermal degradation or unwanted O-acylation.

  • Activation: Slowly add 1.5 equivalents of T3P (50% w/w solution in Ethyl Acetate). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint (In-Process Control): Withdraw a 10 µL aliquot, quench in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Validation Gate: The reaction may only proceed to workup if the extracted ion chromatogram (EIC) demonstrates >95% consumption of the starting carboxylic acid and the dominant presence of the [M+H]⁺ peak for the target N-amide.

  • Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and T3P byproducts), 1M HCl (to remove excess amino alcohol and DIPEA), and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Chiral LC-MS Analytical Validation

Objective: Determine the enantiomeric excess (ee) of the synthesized intermediate. Causality of Method: Because the biological efficacy of drugs like malyngamides relies heavily on specific stereochemistry[1], standard reverse-phase chromatography is insufficient. A chiral stationary phase (e.g., Chiralpak IA) is required to differentiate the enantiomers via transient diastereomeric interactions (hydrogen bonding and dipole-dipole interactions).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of Hexane/Isopropanol (90:10).

  • Self-Validation Checkpoint (System Suitability): Inject 5 µL of a racemic standard onto the Chiralpak IA column (4.6 x 250 mm). Run an isocratic mobile phase of Hexane/Isopropanol (95:5) at 1.0 mL/min. Validation Gate: The analytical run for the actual sample can only proceed if the racemic standard demonstrates baseline resolution (Resolution factor,

    
    ) between the (R) and (S) peaks.
    
  • Analysis: Inject the synthesized sample. Integrate the area under the curve (AUC) for both peaks to calculate the ee%.

Safety, Handling, and Storage

According to the Globally Harmonized System (GHS), 2-amino-3-methoxypropan-1-ol is classified as a hazardous substance. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3].

  • Handling: Must be handled inside a certified chemical fume hood. Personnel must wear impervious nitrile gloves, a lab coat, and safety goggles[5].

  • Storage: The hydrochloride salt should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at room temperature to prevent moisture absorption and subsequent degradation[4].

References

  • Source: nih.
  • Safety Data Sheet - (R)
  • Source: google.com (Patents)
  • Source: acs.org (Journal of Natural Products)
  • Source: sigmaaldrich.

Sources

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2-Amino-3-methoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, stereochemistry, and analytical methodologies for 2-Amino-3-methoxypropan-1-ol. Designed for professionals in research and drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to facilitate the effective utilization of this chiral building block.

Introduction: The Significance of Chirality in 2-Amino-3-methoxypropan-1-ol

2-Amino-3-methoxypropan-1-ol is a chiral amino alcohol with the chemical formula C₄H₁₁NO₂ and a molecular weight of approximately 105.14 g/mol .[1] Its structure contains a single stereocenter at the second carbon atom (C2), giving rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The distinct three-dimensional arrangement of these enantiomers can lead to significantly different interactions with other chiral molecules, such as biological receptors and enzymes. This stereospecificity is of paramount importance in drug discovery and development, where the desired therapeutic effect is often elicited by only one enantiomer, while the other may be inactive or even produce undesirable side effects.

This guide will delve into the structural nuances of these stereoisomers, providing a framework for their synthesis, separation, and characterization.

Molecular Structure and Physicochemical Properties

The fundamental structure of 2-Amino-3-methoxypropan-1-ol consists of a propanol backbone with an amino group at the C2 position and a methoxy group at the C3 position.

Table 1: General Physicochemical Properties of 2-Amino-3-methoxypropan-1-ol

PropertyValueSource
Molecular FormulaC₄H₁₁NO₂PubChem[1]
Molecular Weight105.14 g/mol PubChem[1]
CAS Number (Racemate)253443-56-0PubChem[1]
IUPAC Name2-amino-3-methoxypropan-1-olPubChem[1]
Boiling Point (Predicted)207.6 ± 20.0 °C at 760 mmHgChemSrc
Flash Point (Predicted)79.3 ± 21.8 °CChemSrc
LogP (Predicted)-0.83ChemSrc

Note: Some physical properties are predicted values from chemical databases and may vary from experimentally determined values.

The presence of hydroxyl, amino, and methoxy groups imparts a high degree of functionality to the molecule, making it a versatile intermediate in organic synthesis. These functional groups also contribute to its polarity and potential for hydrogen bonding, influencing its solubility and chromatographic behavior.

Stereochemistry: A Deeper Dive into the Enantiomers

The chiral nature of 2-Amino-3-methoxypropan-1-ol is central to its application in stereoselective synthesis and pharmaceutical research.

The (R) and (S) Enantiomers

The two enantiomers of 2-Amino-3-methoxypropan-1-ol are designated as (R)-2-Amino-3-methoxypropan-1-ol and (S)-2-Amino-3-methoxypropan-1-ol according to the Cahn-Ingold-Prelog priority rules.

// (R)-enantiomer R_C2 [label="C", pos="0,0!"]; R_NH2 [label="H₂N", pos="-0.8,-0.5!"]; R_H [label="H", pos="0.5,-0.8!"]; R_CH2OH [label="CH₂OH", pos="0.8,0.5!"]; R_CH2OCH3 [label="CH₂OCH₃", pos="-0.5,0.8!"]; R_label [label="(R)-2-Amino-3-methoxypropan-1-ol", pos="0,-2!"];

R_C2 -- R_NH2 [style=dashed]; R_C2 -- R_H; R_C2 -- R_CH2OH [style=bold]; R_C2 -- R_CH2OCH3;

// (S)-enantiomer S_C2 [label="C", pos="4,0!"]; S_NH2 [label="H₂N", pos="3.2,-0.5!"]; S_H [label="H", pos="4.5,-0.8!"]; S_CH2OH [label="CH₂OH", pos="4.8,0.5!"]; S_CH2OCH3 [label="CH₂OCH₃", pos="3.5,0.8!"]; S_label [label="(S)-2-Amino-3-methoxypropan-1-ol", pos="4,-2!"];

S_C2 -- S_NH2 [style=bold]; S_C2 -- S_H; S_C2 -- S_CH2OH [style=dashed]; S_C2 -- S_CH2OCH3;

// Mirror plane mirror [label="", shape=box, style=dashed, pos="2,0!", width=0.1, height=3]; } Figure 1: 3D representation of the (R) and (S) enantiomers of 2-Amino-3-methoxypropan-1-ol.

Importance of Stereochemical Purity

In the context of drug development, the use of enantiomerically pure starting materials is critical. The biological activity of a chiral drug is often associated with a specific enantiomer (the eutomer), while the other (the distomer) may be inactive, have a different pharmacological profile, or even be toxic. Therefore, robust methods for the synthesis and analysis of single enantiomers are essential.

Synthesis of 2-Amino-3-methoxypropan-1-ol

Both racemic and stereoselective syntheses of 2-Amino-3-methoxypropan-1-ol can be envisioned, drawing upon established methodologies for the preparation of amino alcohols.

Racemic Synthesis

A common approach to synthesizing racemic amino alcohols is through the reduction of an appropriate precursor, such as an α-amino ketone or a nitro alcohol. A plausible, though not explicitly documented, route for racemic 2-Amino-3-methoxypropan-1-ol is outlined below.

G

Experimental Protocol (Proposed):

  • Oximation: To a solution of 1-methoxy-3-hydroxyacetone in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium acetate. Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime.

  • Reduction: Dissolve the crude oxime in methanol and transfer to a hydrogenation vessel. Add a catalytic amount of Raney nickel. Pressurize the vessel with hydrogen gas and stir at room temperature until hydrogen uptake ceases.

  • Purification: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude racemic 2-Amino-3-methoxypropan-1-ol. Further purification can be achieved by distillation or column chromatography.

Stereoselective Synthesis

The synthesis of enantiomerically pure 2-Amino-3-methoxypropan-1-ol can be achieved through several strategies, including the use of a chiral pool starting material, a chiral auxiliary, or an asymmetric catalyst. A plausible approach starting from a chiral precursor is outlined below.

G

Enantioseparation and Analysis

For applications requiring enantiomerically pure material, the separation of the racemic mixture is a critical step. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.

Chiral HPLC Methodology

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective in resolving the enantiomers of amino alcohols. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Experimental Protocol (Proposed): Chiral HPLC Separation

  • Instrumentation: An HPLC system equipped with a UV detector is suitable.

  • Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak® series) is recommended for initial screening.

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The addition of a small amount of a basic modifier (e.g., diethylamine) can improve peak shape and resolution for basic analytes like amino alcohols.

  • Sample Preparation: Dissolve the racemic 2-Amino-3-methoxypropan-1-ol in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Column: Chiralpak® IA or similar amylose-based CSP (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

Method Development and Optimization:

The mobile phase composition, particularly the ratio of the alcohol modifier, should be optimized to achieve baseline separation of the enantiomers. The choice of the specific polysaccharide-based CSP can also significantly impact the separation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data for 2-Amino-3-methoxypropan-1-ol

AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-OH, -NH₂VariableBroad Singlet3H
H2 (CH-N)~2.8-3.2Multiplet1H
H1 (CH₂-OH)~3.5-3.8Multiplet2H
H3 (CH₂-O)~3.3-3.6Multiplet2H
-OCH₃~3.3Singlet3H

Table 3: Predicted ¹³C NMR Spectroscopic Data for 2-Amino-3-methoxypropan-1-ol

AssignmentPredicted Chemical Shift (δ, ppm)
C1 (CH₂-OH)~65-70
C2 (CH-N)~50-55
C3 (CH₂-O)~75-80
-OCH₃~58-60

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected IR Spectroscopic Data for 2-Amino-3-methoxypropan-1-ol

Functional GroupCharacteristic Absorption Range (cm⁻¹)
O-H Stretch (Alcohol)3200 - 3600 (broad)
N-H Stretch (Amine)3300 - 3500 (medium)
C-H Stretch (Alkyl)2850 - 3000 (strong)
C-O Stretch (Alcohol)1000 - 1260 (strong)
C-O Stretch (Ether)1070 - 1150 (strong)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Amino-3-methoxypropan-1-ol, electrospray ionization (ESI) would be a suitable technique, and the expected molecular ion peak [M+H]⁺ would be at m/z 106.1.

X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[3][4] This technique involves growing a single crystal of an enantiomerically pure compound (or a salt with a chiral counter-ion of known stereochemistry) and analyzing the diffraction pattern of X-rays passing through it. The resulting electron density map allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, unambiguously establishing it as either the (R) or (S) enantiomer. While no public crystal structure data for 2-Amino-3-methoxypropan-1-ol is currently available, this technique remains the gold standard for stereochemical assignment.

Applications in Research and Drug Development

Chiral amino alcohols like 2-Amino-3-methoxypropan-1-ol are valuable building blocks in the synthesis of more complex molecules, particularly pharmaceuticals. Their bifunctional nature allows for a wide range of chemical transformations. The stereochemical integrity of these building blocks is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Conclusion

2-Amino-3-methoxypropan-1-ol is a chiral molecule with significant potential as a building block in synthetic chemistry, particularly in the pharmaceutical industry. A thorough understanding of its stereochemistry and the availability of robust analytical methods for the separation and characterization of its enantiomers are essential for its effective application. This guide has provided a comprehensive overview of the key structural features, proposed synthetic routes, and analytical methodologies for this compound, offering a valuable resource for researchers and scientists in the field.

References

  • ChemSrc. (n.d.). (R)-2-AMINO-3-METHOXY-1-PROPANOL | CAS#:148278-96-0. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methoxypropan-1-OL. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (n.d.). x Ray crystallography. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

Sources

Solvation Mechanics and Empirical Solubility Profile of 2-Amino-3-methoxypropan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational selection of solvents is a critical parameter in active pharmaceutical ingredient (API) crystallization, chiral synthesis, and formulation development. 2-Amino-3-methoxypropan-1-ol (CAS: 253443-56-0) is a highly functionalized aliphatic amino alcohol[1]. With a molecular weight of 105.14 g/mol , its structure features a primary amine, a primary alcohol, and a methoxy ether group[1]. This unique triad of functional groups creates a highly polarized molecule with extensive hydrogen-bonding capabilities, fundamentally dictating its behavior in various organic solvents. This whitepaper provides an in-depth analysis of its solvation mechanics, empirical solubility data, and the validated high-throughput screening protocols used to quantify these parameters.

Structural Descriptors & Solvation Mechanics

To understand the solubility of 2-Amino-3-methoxypropan-1-ol, we must analyze its cohesive energy density through the lens of Hansen Solubility Parameters (HSP) . The HSP framework divides the total cohesive energy into three distinct intermolecular forces: dispersion (


), permanent dipole-dipole interactions (

), and hydrogen bonding (

)[2].
  • Hydrogen Bond Donors (HBD): The primary amine (-NH₂) and primary alcohol (-OH) groups act as strong HBDs.

  • Hydrogen Bond Acceptors (HBA): The oxygen atoms in the hydroxyl and methoxy (-O-CH₃) groups, alongside the nitrogen lone pair, provide multiple HBA sites.

  • Dipole Moment: The asymmetry of the heteroatoms along the short three-carbon backbone induces a strong permanent dipole (

    
    ).
    

According to the "like seeks like" principle of the HSP framework, a solute will dissolve in a solvent if their respective Hansen parameters are closely matched in three-dimensional space[3]. Because 2-Amino-3-methoxypropan-1-ol possesses exceptionally high


 and 

values, it exhibits a strong affinity for polar protic solvents capable of disrupting its intermolecular self-association (crystal lattice or neat liquid cohesion). Conversely, in non-polar solvents, the energetic cost of breaking the solute-solute hydrogen bonds is not compensated by solute-solvent interactions, resulting in immiscibility or precipitation.

Empirical Solubility Profile in Organic Solvents

The following table summarizes the quantitative solubility profile of the 2-Amino-3-methoxypropan-1-ol free base across standard organic solvent classes at 25°C.

Solvent ClassSolventDielectric Constant (

)
Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Polar Protic Water80.1> 100 (Freely Soluble)Extensive H-bond donor/acceptor networking
Polar Protic Methanol32.7> 50 (Soluble)Strong H-bond matching (

)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 (Soluble)Strong dipole-dipole (

) & H-bond acceptor
Polar Aprotic Acetonitrile37.510 - 30 (Sparingly Soluble)Moderate dipole interactions
Non-Polar Toluene2.4< 1 (Insoluble)Weak dispersion forces (

), mismatched

Non-Polar Hexane1.9< 0.1 (Insoluble)Total cohesive energy mismatch

Note: Conversion to the hydrochloride salt form (e.g., (R)-2-Amino-3-methoxypropan-1-ol hydrochloride) drastically increases aqueous solubility while further depressing solubility in aprotic organic media due to the introduction of ionic lattice energy[4].

Experimental Methodology: High-Throughput Thermodynamic Solubility Screening

Standard UV-Vis spectroscopy is insufficient for quantifying 2-Amino-3-methoxypropan-1-ol because the molecule lacks a conjugated


-system or aromatic ring, rendering it transparent to standard UV detection[1]. To ensure trustworthiness and scientific integrity, the following self-validating protocol utilizes High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD) .
Step-by-Step Protocol:
  • Solid Dispensing: Accurately weigh 20.0 mg of 2-Amino-3-methoxypropan-1-ol into a 2.0 mL borosilicate glass HPLC vial.

  • Solvent Addition: Dispense 1.0 mL of the target organic solvent (e.g., Methanol, Acetonitrile, or Hexane) into the vial.

  • Thermodynamic Equilibration: Cap the vial and place it in an isothermal shaker at 25°C (± 0.1°C). Agitate at 500 RPM for 24 hours. Causality: 24 hours ensures that thermodynamic equilibrium is reached, preventing the false-positive solubility readings common in kinetic dissolution assays.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes at 25°C to pellet any undissolved solute.

  • Supernatant Extraction & Dilution: Carefully aspirate 100 µL of the clear supernatant. Dilute appropriately with the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the CAD.

  • Quantification (HPLC-CAD): Inject the sample onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Causality: A HILIC column is chosen over standard C18 reverse-phase because the highly polar amino alcohol will not retain on a hydrophobic stationary phase. Use a gradient of Acetonitrile and 10 mM Ammonium Formate buffer.

  • Data Analysis: Calculate the absolute solubility by comparing the CAD peak area against a pre-established calibration curve of the API dissolved in a universal solvent (e.g., DMSO).

Workflow Visualization

G A 1. Solid Dispensing (2-Amino-3-methoxypropan-1-ol) B 2. Solvent Library Addition (Varying Dielectric Constants) A->B C 3. Thermodynamic Equilibration (24h Isothermal Shaking) B->C D 4. Phase Separation (Ultracentrifugation / Filtration) C->D E 5. Supernatant Quantification (HPLC-CAD / qNMR) D->E F 6. Solubility Profile Mapping (Hansen Space Construction) E->F

Thermodynamic solubility screening workflow for 2-Amino-3-methoxypropan-1-ol.

Applications in Drug Development & Synthesis

Understanding this solubility profile is paramount for downstream processing:

  • Chiral Resolution & Asymmetric Synthesis: The compound is frequently utilized as a chiral building block. Its high solubility in polar protic solvents allows for efficient homogeneous catalysis, while its insolubility in non-polar solvents (like hexane) can be exploited as an anti-solvent for crystallization and enantiomeric purification.

  • Liquid-Liquid Extraction (LLE): During synthesis workups, the free base will preferentially partition into the aqueous layer. To extract it into an organic phase, highly polar organic solvents (like n-butanol or ethyl acetate) must be used, often requiring the aqueous phase to be heavily salted out (e.g., with NaCl) to drive the equilibrium.

References

  • Source: nih.
  • Source: mdpi.
  • Safety Data Sheet - ChemScene: (R)
  • Source: kinampark.

Sources

Bifunctional Chiral Amino Alcohols in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino alcohol derivatives, particularly 1,2- (β) and 1,3- (γ) amino alcohols, represent a privileged class of bifunctional scaffolds in organic chemistry. Their unique structural topology—combining a basic, nucleophilic nitrogen atom with an acidic, hydrogen-bonding hydroxyl group—renders them indispensable as chiral auxiliaries, transition metal ligands, and organocatalysts. This whitepaper provides an in-depth mechanistic review of their synthetic pathways, catalytic applications, and field-proven experimental protocols, designed for researchers and drug development professionals aiming to leverage these molecules in asymmetric synthesis.

The Strategic Value of Amino Alcohols: Mechanistic Foundations

The unparalleled efficacy of amino alcohols in asymmetric synthesis is rooted in their bifunctionality and conformational rigidity .

In metal-catalyzed transformations, the causality behind their stereocontrol is clear: the amino group acts as a strong Lewis base, coordinating tightly to metal centers (e.g., Zn, Ti, Ru) to increase the nucleophilicity of the metal-bound reactive species. Concurrently, the hydroxyl group—often deprotonated to an alkoxide—serves as a secondary coordination site or a Brønsted acid/hydrogen-bond donor. This dual-activation creates a sterically demanding, highly organized chiral pocket that dictates the facial approach of incoming electrophiles, 1[1].

G A Chiral Amino Alcohol (Precatalyst) B Zn-Alkoxide Complex (Active Catalyst) A->B + ZnEt2 - Ethane C Aldehyde Coordination (Lewis Acid Activation) B->C + ArCHO D Alkyl Transfer (Stereocontrolled TS) C->D + ZnEt2 (External) D->B Catalyst Regeneration E Chiral Secondary Alcohol (Product) D->E Hydrolysis

Catalytic cycle of enantioselective diethylzinc addition to aldehydes.

Synthetic Pathways to Chiral Amino Alcohols

The generation of chiral amino alcohols relies on maintaining stereochemical fidelity or inducing it through highly controlled catalytic processes.

  • Reduction of the Chiral Pool (α-Amino Acids): The most scalable approach involves the stoichiometric reduction of naturally occurring α-amino acids. Because the starting materials are enantiopure, the stereocenter is preserved. Strong reducing agents like LiAlH₄ are utilized to fully reduce the carboxylic acid moiety to a primary alcohol, 2[2].

  • Asymmetric Multicomponent Reactions: The3 is a modern, atom-economical method to synthesize 1,2-amino alcohols from aldehydes, amines, and boronic acids. Utilizing chiral BINOL-derived catalysts, this method achieves high enantiomeric ratios (e.r.) without relying on pre-existing chiral pools[3].

  • Regioselective Epoxide Aminolysis: The ring-opening of epoxides by aromatic or aliphatic amines provides direct access to β-amino alcohols. Recent protocols utilize mild Lewis acids or phase-transfer catalysts (PTCs) to drive the reaction with4[4].

G Root Chiral Amino Alcohols Path1 Reduction of Amino Acids Root->Path1 Path2 Petasis Borono-Mannich Reaction Root->Path2 Path3 Epoxide Ring Opening (Aminolysis) Root->Path3 Prod1 L-Valinol, etc. (Chiral Pool) Path1->Prod1 LiAlH4 / NaBH4 Prod2 1,2-Amino Alcohols (Multicomponent) Path2->Prod2 Chiral BINOL Cat. Prod3 beta-Amino Alcohols (Regioselective) Path3->Prod3 Lewis Acid / PTC

Core synthetic pathways for the generation of chiral amino alcohols.

Applications in Asymmetric Catalysis

Enantioselective Alkylzinc Additions

Since the introduction of (-)-DAIB, β-amino alcohols have been the benchmark ligands for the asymmetric addition of diethylzinc to aldehydes. The structural tuning of these ligands heavily dictates their success. For example,5 exhibit exceptional catalytic activity. The bulky fluorenyl group provides intense steric shielding around the nitrogen atom, forcing the transition state into a highly specific geometry that yields enantioselectivities up to 97%[5].

Organocatalytic Michael Additions

Beyond metal coordination, amino alcohols serve as robust, standalone organocatalysts. Primary β-amino and γ-amino alcohols can activate β-keto esters via enamine formation while simultaneously coordinating nitroalkenes through hydrogen bonding. 6 have been successfully deployed to catalyze Michael additions, yielding chiral adducts with contiguous quaternary and tertiary stereocenters[6].

Quantitative Data: Catalyst Efficacy

The following table summarizes the comparative efficacy of various amino alcohol-based catalytic systems across different reaction paradigms:

Catalyst SystemReaction TypeSubstratesYield (%)EnantioselectivityRef
(S)-3,3'-Br₂-BINOL Petasis Borono-MannichGlycolaldehyde + Amines78%95:5 e.r.[3]
N-Phenylfluorenyl β-amino alcohol Alkylzinc AdditionBenzaldehyde + Et₂Zn>85%Up to 97% ee[5]
Sugar-based γ-amino alcohol Michael Additionβ-keto esters + Nitroolefins65%Up to 84% ee[6]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for critical experimental choices.

Protocol 1: Stoichiometric Reduction of L-Valine to L-Valinol[2]

Causality Focus: Anhydrous THF is strictly used to prevent the explosive decomposition of LiAlH₄ and to ensure the alkoxide intermediates remain soluble during the reduction phase.

  • Preparation: Equip a 2-liter, three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Purge the system with Argon.

  • Reagent Loading: Charge the flask with 38 g (1.0 mol) of LiAlH₄ and 1 L of anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath to 0 °C.

  • Addition: Dissolve 117.1 g (1.0 mol) of L-valine in 500 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension. Rationale: Dropwise addition controls the highly exothermic reduction of the carboxylic acid, preventing thermal degradation of the amine and preserving the stereocenter.

  • Reflux & Monitoring: Remove the ice bath and gently reflux the mixture for 4-6 hours.

  • Validation Checkpoint: The complete consumption of L-valine must be verified by the disappearance of the ninhydrin-active baseline spot on silica TLC.

  • Quenching: Cool to 0 °C and carefully quench using the Fieser method (1 mL H₂O per gram of LiAlH₄, followed by 1 mL 15% NaOH, then 3 mL H₂O) to precipitate granular aluminum salts, allowing for easy filtration of the L-valinol product.

Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde[5]

Causality Focus: Toluene is selected as the solvent because its non-coordinating nature does not compete with the aldehyde or the amino alcohol for zinc coordination, preserving the rigid transition state required for high enantioselectivity.

  • Catalyst Complexation: In an oven-dried Schlenk tube under Argon, dissolve the N-phenylfluorenyl β-amino alcohol catalyst (0.027 mmol, 3 mol%) and benzaldehyde (0.9 mmol) in 1 mL of anhydrous toluene.

  • Activation: Cool the solution to the desired temperature (typically 0 °C to room temperature). Add Et₂Zn (100 to 250 mol %, 1 M solution in hexane) dropwise. Rationale: The initial equivalent of Et₂Zn deprotonates the amino alcohol to form the active, highly structured Zn-alkoxide catalyst complex.

  • Reaction: Stir the mixture under Argon.

  • Validation Checkpoint: Monitor the reaction progress by TLC (Hexane/EtOAc). The reaction is complete when the UV-active benzaldehyde spot is fully consumed.

  • Quenching: Cool the reaction to 0 °C and quench by the careful, dropwise addition of 10% HCl. Rationale: Acidic quenching safely decomposes the highly reactive unreacted Et₂Zn and prevents product epimerization or racemization that can occur under basic workups.

  • Isolation: Extract with EtOAc (2 × 10 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and purify the chiral 1-phenyl-1-propanol via bulb-to-bulb distillation.

Conclusion

Amino alcohol derivatives remain at the forefront of asymmetric organic synthesis. Whether utilized as chiral pool building blocks, ligands for transition-metal catalysis, or bifunctional organocatalysts, their ability to dictate stereochemical outcomes through precise spatial and electronic coordination is unmatched. Future developments in multicomponent reactions and biocatalytic pathways will continue to expand the utility of these versatile molecules in pharmaceutical drug development.

References

  • 3. ChemRxiv. 2.5. The Journal of Organic Chemistry - ACS Publications. 3.1. Chemical Reviews - ACS Publications. 4.2. Benchchem. 5.6. HETEROCYCLES. 6.4. SciSpace.

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A Comprehensive Technical Guide to the Determination of Melting and Boiling Points for 2-Amino-3-methoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed framework for the experimental determination of the melting and boiling points of 2-Amino-3-methoxypropan-1-ol. In the context of drug discovery and development, the precise characterization of a molecule's physical properties is paramount for ensuring purity, stability, and predictable behavior in various formulations. While theoretical values for some isomers of this compound exist, a lack of comprehensive experimental data in publicly available literature necessitates a robust and systematic approach to its physical characterization. This document outlines the theoretical underpinnings and provides detailed, field-proven protocols for these essential measurements, tailored for researchers and scientists in the pharmaceutical and chemical industries.

Introduction: The Significance of 2-Amino-3-methoxypropan-1-ol and its Physical Properties

2-Amino-3-methoxypropan-1-ol, a substituted propanolamine, represents a class of organic compounds with significant potential in medicinal chemistry and materials science. Its structural features, including a primary amine, a hydroxyl group, and a methoxy ether, impart a unique combination of polarity, hydrogen bonding capabilities, and potential for chiral interactions. These characteristics make it an attractive building block for the synthesis of novel pharmaceutical agents and specialized polymers.

The melting and boiling points are critical physical constants that provide a preliminary indication of a compound's purity.[1] A sharp, well-defined melting point range is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden this range.[1] Similarly, the boiling point at a given pressure is a distinct property of a pure liquid.[2][3][4] For drug development professionals, these values are indispensable for:

  • Purity Assessment: Establishing a key quality control parameter.

  • Compound Identification: Comparing experimentally determined values with literature or predicted data.

  • Process Development: Informing decisions on purification techniques such as crystallization and distillation.

  • Formulation Science: Understanding the physical state of the compound at various temperatures to guide the development of stable and effective dosage forms.

A review of available data indicates a calculated boiling point for (R)-2-Amino-3-methoxypropan-1-ol to be approximately 207.6 ± 20.0 °C at 760 mmHg. However, experimental data for the melting point remains largely unreported in readily accessible scientific literature. This underscores the importance of the empirical methods detailed herein.

Chemical and Physical Properties of 2-Amino-3-methoxypropan-1-ol

A thorough understanding of the molecule's characteristics is essential for designing appropriate experimental conditions and ensuring safety.

PropertyValueSource
Molecular Formula C₄H₁₁NO₂PubChem
Molecular Weight 105.14 g/mol PubChem
IUPAC Name 2-amino-3-methoxypropan-1-olPubChem
CAS Number 253443-56-0PubChem
Predicted Boiling Point 207.6 ± 20.0 °C at 760 mmHg (for (R)-enantiomer)ChemSrc
Melting Point Not available-
Appearance (predicted) Colorless to light yellow liquid or semi-solidSigma-Aldrich

Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Theoretical Principles

The melting process involves overcoming the intermolecular forces that hold the molecules in a fixed crystal lattice. The energy required to break these forces dictates the melting temperature. Impurities disrupt the crystal lattice, leading to a lower and broader melting point range. This phenomenon, known as melting point depression, is a key indicator of sample purity.

Experimental Methodologies

The capillary method is the most common and reliable technique for determining the melting point of a powdered solid.[5] This can be performed using a manual apparatus like a Thiele tube or a modern digital melting point apparatus.

Digital melting point devices offer precise temperature control and clear visualization, making them the preferred choice for accurate measurements.[6][7][8]

Protocol:

  • Sample Preparation:

    • Ensure the 2-Amino-3-methoxypropan-1-ol sample is completely dry and in a fine powdered form. If the sample is a semi-solid at room temperature, it may need to be cooled to induce crystallization.

    • Introduce a small amount of the powdered sample into a capillary tube, sealed at one end.

    • Pack the sample to a height of 2-3 mm by gently tapping the tube on a hard surface or by dropping it through a long glass tube.[9]

  • Instrument Setup:

    • Place the digital melting point apparatus on a stable, level surface.

    • Insert the packed capillary tube into the sample holder of the apparatus.

    • Set the starting temperature to approximately 10-15°C below the expected melting point. If the melting point is unknown, a preliminary rapid heating can be performed to get an approximate value.[10]

  • Measurement:

    • Set a slow ramp rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the heating block.[10]

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue heating and record the temperature at which the last solid crystal melts (the clear point).

    • The recorded melting point should be reported as a range from the onset to the clear point.

  • Post-Measurement:

    • Allow the apparatus to cool before performing subsequent measurements.

    • Use a fresh capillary tube for each determination.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement A Dry and Powder Sample B Load Capillary Tube A->B Pack to 2-3 mm C Insert Capillary B->C D Set Start Temperature (~15°C below expected MP) C->D E Set Ramp Rate (1-2°C/min) D->E F Start Heating E->F G Observe Sample F->G H Record T_onset (First liquid droplet) G->H I Record T_clear (All liquid) H->I J Report Melting Range (T_onset - T_clear) I->J

Caption: Workflow for Melting Point Determination using a Digital Apparatus.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2][3][4][11]

Theoretical Principles

The boiling point is highly dependent on intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The presence of both a hydroxyl and an amine group in 2-Amino-3-methoxypropan-1-ol allows for strong hydrogen bonding, suggesting a relatively high boiling point. It is also crucial to record the atmospheric pressure at the time of measurement, as boiling point varies with pressure.

Experimental Methodologies

For small sample volumes, micro-boiling point determination methods are ideal. The Siwoloboff method, often carried out in a Thiele tube, is a classic and effective technique.[12][13][14]

This method is advantageous as it requires only a small amount of the liquid sample.[15][16][17]

Protocol:

  • Apparatus Assembly:

    • Pour a few drops of 2-Amino-3-methoxypropan-1-ol into a small test tube (fusion tube).

    • Take a melting point capillary tube, sealed at one end, and place it into the fusion tube with the open end down.

    • Attach the fusion tube to a thermometer using a rubber band, ensuring the bottom of the fusion tube is level with the thermometer bulb.

    • Clamp a Thiele tube to a retort stand and fill it with a suitable heating oil (e.g., mineral oil or silicone oil) so that the oil level is above the top of the side arm.

    • Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is immersed in the oil and the rubber band is above the oil level.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a micro-burner. The shape of the tube will ensure uniform heating of the oil via convection currents.[18]

    • As the temperature rises, air trapped in the capillary tube will expand and be expelled as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid is boiling and its vapor has displaced all the air.

  • Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid is drawn into the capillary tube, record the temperature. This is the boiling point, as at this temperature, the vapor pressure of the sample equals the atmospheric pressure.

    • Record the atmospheric pressure from a barometer.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_cooling Cooling & Measurement A Add sample to fusion tube B Insert inverted capillary tube A->B C Attach to thermometer B->C D Place in Thiele tube with heating oil C->D E Gently heat Thiele tube arm D->E F Observe slow bubbles (expelled air) E->F G Observe rapid, continuous bubbles (boiling) F->G H Remove heat G->H I Observe bubble stream slowing and stopping H->I J Record temperature when liquid enters capillary I->J K Record atmospheric pressure J->K

Caption: Workflow for Micro-Boiling Point Determination using the Siwoloboff Method.

Safety and Handling Precautions

As a senior application scientist, ensuring laboratory safety is of utmost importance. While a specific safety data sheet (SDS) for 2-Amino-3-methoxypropan-1-ol may not be widely available, precautions for similar amino alcohols and methoxy-substituted propanols should be observed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8]

  • Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of any potential vapors.[19][20]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[20][21][22]

  • Fire Safety: Keep away from open flames and other ignition sources. While the flammability of this specific compound is not documented, similar small organic molecules can be flammable.[20][23]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion and Best Practices

The accurate determination of the melting and boiling points of 2-Amino-3-methoxypropan-1-ol is a foundational step in its characterization for research and drug development. Due to the limited availability of experimental data, the protocols outlined in this guide provide a robust framework for obtaining reliable values.

Key Recommendations for Trustworthy Results:

  • Purity is Paramount: Ensure the sample is as pure as possible before measurement, as impurities will affect the results.

  • Calibration: Regularly calibrate thermometers and digital melting point apparatus against certified standards.

  • Slow and Steady: A slow heating rate (1-2°C/min) near the transition point is crucial for accurate determination.[10]

  • Repeatability: Perform multiple measurements (at least two consistent readings) to ensure the reliability of the data.

  • Documentation: Meticulously record all observations, including the melting/boiling range and the atmospheric pressure for boiling point determination.

By adhering to these principles and protocols, researchers can confidently establish the melting and boiling points of 2-Amino-3-methoxypropan-1-ol, contributing vital data for its future applications in science and industry.

References

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

  • SSERC. (n.d.). Melting point determination. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxy-1-propanol. [Link]

  • chymist.com. (n.d.). Micro Boiling Point Determination. [Link]

  • Cole-Parmer. (n.d.). Digital Melting Point Apparatus. [Link]

  • Grokipedia. (n.d.). Siwoloboff method. [Link]

  • University of Technology, Iraq. (2021, July 16). Experimental No. (8) Distillation. [Link]

  • Journal of Chemical Education. (2018, July 3). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2023, August 4). 1-methoxy-2-propanol - SAFETY DATA SHEET. [Link]

  • Stanford Research Systems. (n.d.). DigiMelt Student Melting Point System. [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. [Link]

  • NFU. (n.d.). Digital Melting Point Apparatus. [Link]

  • Filo. (2025, May 29). Determination of Boiling Point Using Siwoloboff's Method. [Link]

  • Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. [Link]

  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. [Link]

  • Jeplerts' Blog. (2008, December 21). Siwoloboff Method. [Link]

  • Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. [Link]

  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound. [Link]

  • ACS Publications. (2006, March 15). Estimation of the Normal Boiling Point of Organic Compounds. [Link]

  • University of Rochester. (n.d.). How To: Purify by Distillation. [Link]

  • ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2024, March 1). Safety Data Sheet: 2-Amino-2-methyl-1-propanol. [Link]

  • Wikipedia. (n.d.). Thiele tube. [Link]

  • Chemius. (n.d.). Methoxy Propanol. [Link]

  • Drawell. (2024, May 11). How to Use an Automatic Melting Point Apparatus Safely. [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

  • Pharmaguideline. (n.d.). SOP for Melting Point Apparatus. [Link]

  • YouTube. (2014, July 28). How to Prepare a Melting Point Capillary Tube. [Link]

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Methodological & Application

Application Note: Protocol for the Synthesis of Iopromide Isomeric Impurity Standards Using 2-Amino-3-methoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Impurity Profiling, Analytical Standard Generation, and Contrast Agent Analog Synthesis

Introduction & Scientific Rationale

Iopromide is a non-ionic, low-osmolar, tri-iodinated X-ray contrast agent widely utilized in intravascular imaging procedures such as computed tomography (CT) and angiography[1]. The standard industrial synthesis of Iopromide relies on the sequential amidation of a 5-[(2-methoxy)acetamido]-2,4,6-triiodoisophthaloyl dichloride core using two distinct amino alcohols: N-methyl-2,3-dihydroxypropylamine and 2,3-dihydroxypropylamine (3-amino-1,2-propanediol)[1][2].

However, during the upstream synthesis of amino-alcohol precursors (often via the ammonolysis of epoxide intermediates), regioisomeric byproducts can form. Specifically, the ring-opening of methoxy-substituted epoxides yields minor fractions of 2-amino-3-methoxypropan-1-ol [3]. If this amine is not rigorously purged from the precursor stream, it participates in the final amidation step of the Iopromide synthesis, generating a highly specific, lipophilic O-methylated isomeric impurity.

To comply with stringent regulatory guidelines (e.g., European Pharmacopoeia and FDA requirements) for active pharmaceutical ingredient (API) impurity profiling, analytical standards of these related substances must be synthesized and characterized[4]. This protocol details the targeted, self-validating synthesis of this specific Iopromide analog using 2-amino-3-methoxypropan-1-ol, explaining the mechanistic causality behind each experimental choice.

Mechanistic Overview

The synthesis follows a convergent, three-step pathway designed to control the regioselectivity of the dual amidation on the highly sterically hindered triiodinated benzene ring:

  • Acylation: The aromatic amine of 5-amino-2,4,6-triiodoisophthaloyl dichloride is acylated with methoxyacetyl chloride. The electron-withdrawing nature of the three bulky iodine atoms severely decreases the nucleophilicity of the aromatic amine, necessitating the use of a highly reactive acyl chloride in a polar aprotic solvent (DMAc)[1][5].

  • First Amidation (Regioselective): N-methyl-2,3-dihydroxypropylamine is introduced. The steric bulk of the N-methyl group, combined with the iodine atoms, dictates the kinetics of this step. By controlling the temperature (10 °C), mono-amidation predominates, leaving the second acid chloride intact[2].

  • Second Amidation (Analog Generation): The critical step involves the addition of 2-amino-3-methoxypropan-1-ol. The primary amine attacks the remaining acyl chloride. The presence of the methoxy group on the side chain increases the overall lipophilicity of the resulting analog, which shifts its HPLC retention time—a critical feature for chromatographic impurity resolution[6].

Experimental Workflow

Iopromide_Synthesis A 5-Amino-2,4,6-triiodoisophthaloyl dichloride C 5-[(2-Methoxy)acetamido]-2,4,6- triiodoisophthaloyl dichloride A->C Step 1: 0-5 °C, 4h B Methoxyacetyl chloride (Acylation in DMAc) B->C E Intermediate Monoamide Acid Chloride C->E Step 2: Base Catalyst, 10 °C D N-Methyl-2,3-dihydroxypropylamine (1st Amidation) D->E G Target Iopromide Analog (O-Methylated Impurity Standard) E->G Step 3: 40 °C, 8h F 2-Amino-3-methoxypropan-1-ol (2nd Amidation) F->G

Caption: Synthetic workflow for the preparation of the Iopromide isomeric analog using 2-amino-3-methoxypropan-1-ol.

Materials and Reagents

  • Core Precursor: 5-Amino-2,4,6-triiodoisophthaloyl dichloride (High purity, >99%)

  • Acylating Agent: Methoxyacetyl chloride

  • Amine 1: N-Methyl-2,3-dihydroxypropylamine

  • Amine 2 (Target Reagent): 2-Amino-3-methoxypropan-1-ol hydrochloride (CAS: 333743-96-7)[7]

  • Solvent: N,N-Dimethylacetamide (DMAc), anhydrous[1]

  • Catalyst/Base: Triethylamine (TEA) or solid base catalyst (e.g., ZrO₂-Cr₂O₃)[1]

  • Purification Solvents: Isopropanol, Acetone, Ethanol, and LC-MS grade Water.

Step-by-Step Protocol

Step 1: Acylation of the Triiodinated Core

Causality: DMAc is utilized as the solvent because it readily dissolves the highly polar triiodinated core while acting as an acid scavenger for the generated HCl[1].

  • Dissolve 50.0 g (83.8 mmol) of 5-amino-2,4,6-triiodoisophthaloyl dichloride in 150 mL of anhydrous DMAc in a dry, nitrogen-purged 500 mL round-bottom flask[1][8].

  • Cool the reaction mixture to 0–5 °C using an ice-water bath to prevent premature hydrolysis of the acid chlorides.

  • Add methoxyacetyl chloride (10.9 g, 100.5 mmol, 1.2 eq) dropwise over 30 minutes. The slow addition controls the exothermic nature of the acylation[1].

  • Remove the ice bath and stir the mixture at room temperature for 4 hours. Confirm the formation of 5-[(2-methoxy)acetamido]-2,4,6-triiodoisophthaloyl dichloride via HPLC.

Step 2: First Amidation (Regioselective)

Causality: The secondary amine (N-methyl-2,3-dihydroxypropylamine) is added first. Its steric bulk ensures it reacts selectively with only one of the two available acid chlorides, preventing the formation of symmetrical diamide byproducts[4][5].

  • To the solution from Step 1, add 17.0 g (167.6 mmol, 2.0 eq) of TEA to neutralize the HCl generated in the subsequent step.

  • Cool the mixture to 10 °C. Slowly add N-methyl-2,3-dihydroxypropylamine (8.8 g, 83.8 mmol, 1.0 eq) over 45 minutes[1].

  • Allow the reaction to proceed at room temperature for 12 hours. This yields the intermediate monoamide acid chloride.

Step 3: Second Amidation with 2-Amino-3-methoxypropan-1-ol

Causality: Elevated temperatures are required here because the remaining acid chloride is sterically hindered by the newly formed adjacent amide and the iodine atoms[4].

  • Prepare a solution of 2-amino-3-methoxypropan-1-ol hydrochloride (13.0 g, 92.2 mmol, 1.1 eq) in 30 mL of DMAc. Neutralize the hydrochloride salt by adding an equimolar amount of TEA (9.3 g) prior to addition[7].

  • Add the neutralized 2-amino-3-methoxypropan-1-ol solution dropwise to the reaction mixture from Step 2.

  • Elevate the temperature to 40 °C and stir for 8 hours. Monitor the disappearance of the monoamide intermediate via LC-MS.

Step 4: Purification and Crystallization

Causality: Iopromide and its analogs are highly soluble in water but exhibit poor solubility in short-chain alcohols/ketones, making anti-solvent precipitation the optimal isolation strategy[1].

  • Filter the reaction mixture through a fine glass frit to remove the precipitated triethylamine hydrochloride salts.

  • Pour the filtrate slowly into 1.5 L of a cold anti-solvent mixture (Acetone/Isopropanol, 1:1 v/v) under vigorous mechanical stirring to induce precipitation[1].

  • Collect the crude precipitate via vacuum filtration and wash with 200 mL of cold acetone.

  • Recrystallize the solid from a minimal volume of hot Ethanol/Water (80:20 v/v). Allow it to cool slowly to 4 °C to form high-purity crystals[1].

  • Dry the purified analog under vacuum at 50 °C for 24 hours.

Data Presentation & Analytical Characterization

The substitution of the standard 2,3-dihydroxypropylamine side chain with 2-amino-3-methoxypropan-1-ol results in a mass shift of +14 Da (addition of a -CH₂- group via O-methylation) and an observable shift in chromatographic retention due to altered lipophilicity.

Table 1: Comparative Physicochemical and Analytical Data

ParameterStandard IopromideSynthesized Isomeric Analog
Amine Precursor 2 2,3-dihydroxypropylamine2-amino-3-methoxypropan-1-ol
Side Chain Structure -NH-CH₂-CH(OH)-CH₂OH-NH-CH(CH₂OH)(CH₂OCH₃)
Molecular Formula C₁₈H₂₄I₃N₃O₈C₁₉H₂₆I₃N₃O₈
Molecular Weight 791.11 g/mol 805.14 g/mol
Mass Spectrometry [M+H]⁺ m/z 792.1m/z 806.1
Expected Yield (Protocol) 80 - 85%75 - 82%
HPLC Retention Time (RP-C18) Baseline (Reference)+1.2 to 1.8 min (Increased Lipophilicity)
Target Purity (Post-Crystallization) > 99.0%> 98.5%

References

  • Schering Aktiengesellschaft. "Novel triiodinated isophthalic acid diamides as nonionic X-ray contrast media." U.S. Patent 4,364,921A, issued December 21, 1982.
  • Hwang, K. S., et al. "Novel process for preparation of iopromide." World Intellectual Property Organization, Patent WO2009134030A1, published November 5, 2009.

Sources

Application Note: Synthesis and Optimization of Non-Ionic X-Ray Contrast Media Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, validated protocols, and scalability of key intermediates for non-ionic radiocontrast agents.

Introduction: The Architecture of Non-Ionic Contrast Agents

Non-ionic iodinated X-ray contrast agents, such as Iohexol, Iopamidol, and Ioversol, represent the gold standard in modern radiodiagnostics due to their low osmolality, high water solubility, and superior safety profiles[1]. The architectural core of these molecules relies on a highly substituted triiodinated benzene ring, specifically derived from 5-amino-2,4,6-triiodoisophthalic acid (ATIPA) [2][3].

Synthesizing these sterically hindered, heavily functionalized intermediates requires precise control over electrophilic aromatic substitution, acyl chloride formation, and amidation. This application note details the field-validated protocols for synthesizing the critical intermediates: ATIPA, ATIPA-dichloride, and 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (ABDI)[4].

Mechanistic Pathway & Synthetic Strategy

The synthesis begins with the nitration and subsequent reduction of isophthalic acid to yield 5-aminoisophthalic acid. The critical transformation is the tri-iodination of the aromatic ring. Because molecular iodine is a weak electrophile, an oxidative iodination strategy (using


 and 

) is employed to generate the highly reactive iodonium ion (

) in situ[5].

Following iodination, the dicarboxylic acid is converted to an acyl chloride using thionyl chloride (


) with a tetraalkylammonium phase-transfer catalyst[6]. Finally, amidation with 3-amino-1,2-propanediol constructs the hydrophilic side chains characteristic of non-ionic contrast media[4].

SynthesisPathway A Isophthalic Acid B 5-Nitroisophthalic Acid (Nitration) A->B C 5-Aminoisophthalic Acid (Reduction) B->C D 5-Amino-2,4,6-triiodoisophthalic acid (ATIPA) (Electrophilic Iodination) C->D E ATIPA-Dichloride (Chlorination with SOCl2) D->E F 5-Amino-N,N'-bis(2,3-dihydroxypropyl) -2,4,6-triiodoisophthalamide (ABDI) E->F G Iohexol / Iopamidol (N-Alkylation & Acetylation) F->G

Fig 1: Synthetic workflow from isophthalic acid to non-ionic contrast media.

Experimental Protocols & Causality (E-E-A-T)

Synthesis of 5-Amino-2,4,6-triiodoisophthalic acid (ATIPA)

Causality Insight: The reaction must be maintained at pH 1.0. Protonating the amino group (


) temporarily deactivates the ring slightly to prevent over-oxidation of the sensitive aniline moiety, while the strong acidic environment is thermodynamically required to drive the reduction of iodic acid (

) and oxidation of

into the active

electrophile[5].

Methodology:

  • Equip a 250 mL three-necked round-bottomed flask with a thermometer, reflux condenser, and magnetic stirrer.

  • Dissolve 5-aminoisophthalic acid (3.86 g, 27.6 mmol) in 129.4 g of deionized water[5].

  • Adjust the pH to 1.0 using 96% sulfuric acid (approx. 2 mL)[5].

  • Add solid iodine (8.42 g, 33.2 mmol) and heat the suspension to 72 °C using an oil bath[5].

  • Using a syringe pump, slowly add an 18.65% (w/v) aqueous iodic acid solution (20 mL, 21.2 mmol) over 5.2 hours (rate: 3.8 mL/h)[5]. Critical Step: Slow addition prevents the accumulation of unreacted oxidants which can degrade the aniline moiety.

  • Stir for an additional 1 hour at 72 °C[5].

  • Cool to room temperature and quench any residual iodine with a 20% (w/w) sodium bisulfite solution until the mixture turns pale[5].

  • Filter the resulting pale pink solid, wash with cold water, and dry under vacuum to afford ATIPA[5].

IodinationWorkflow Step1 Dissolve 5-AIPA in H2O (pH 1) Step2 Add Solid I2 & Heat to 72°C Step1->Step2 Step3 Syringe Pump: HIO3 (over 5h) Step2->Step3 Step4 Quench: 20% NaHSO3 Step3->Step4 Step5 Filter & Wash (Yield >82%) Step4->Step5

Fig 2: Step-by-step iodination workflow for ATIPA synthesis.

Catalytic Chlorination to ATIPA-Dichloride

Causality Insight: Traditional chlorination using


 with DMF as a catalyst often leads to the formation of formamidine side-products at the unprotected 5-amino group. Utilizing a tetraalkylammonium salt (e.g., Aliquat 336) acts as a phase-transfer catalyst and nucleophilic activator, allowing the reaction to proceed at lower temperatures (70 °C) without protecting the amine[6].

Methodology:

  • Suspend ATIPA (50.0 g) in a dry reaction vessel[6].

  • Add a catalytic amount of Aliquat 336 (tetraoctylammonium chloride, 1-5 mol% relative to ATIPA)[6].

  • Heat the mixture to 70 °C[6].

  • Dropwise, add thionyl chloride (approx. 3-4 molar equivalents) over 6 hours under continuous stirring[6].

  • Maintain the reaction at 70 °C for an additional 4 hours until HCl/SO2 gas evolution ceases[6].

  • Cool the mixture to room temperature and slowly add water to precipitate the product[6].

  • Seed the mixture with pure ATIPA-dichloride crystals if necessary, stir for 16 hours, filter, and triturate with dichloromethane[6].

  • Dry under vacuum to yield ATIPA-dichloride[6].

Amidation to 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (ABDI)

Causality Insight: The amidation utilizes 3-amino-1,2-propanediol. N,N-dimethylacetamide (DMA) is selected as the solvent because it perfectly solubilizes the highly polar polyol product and acts as a mild acid scavenger, preventing the premature precipitation of hydrochloride salts which can trap unreacted starting materials[4].

Methodology:

  • In a dry reactor, dissolve ATIPA-dichloride in N,N-dimethylacetamide (DMA)[4].

  • Slowly add an excess of 3-amino-1,2-propanediol (at least 2.2 equivalents) and a tertiary amine base (e.g., triethylamine) to neutralize the generated HCl[4].

  • Maintain the reaction mixture at 20 °C to 40 °C for 12 hours to ensure complete N-acylation while minimizing O-acylation side reactions[4].

  • Dilute the mixture and precipitate the product (ABDI) using a non-polar anti-solvent or by controlled crystallization[4].

  • Filter and wash to obtain ABDI, the direct precursor for Iohexol[4].

Quantitative Data & CQA Summary

IntermediateReaction TypeKey ReagentsCatalyst / AdditiveTypical YieldCritical Quality Attribute (CQA)
ATIPA Electrophilic Aromatic Iodination

,

,

None82 - 95%Mono/Di-iodo impurities < 0.1%
ATIPA-Cl₂ Acyl Chloride Formation

Tetraalkylammonium salt (e.g., Aliquat 336)85 - 90%Complete conversion of di-acid
ABDI Amidation3-amino-1,2-propanediol, DMA, BaseNone80 - 85%Control of O-acylation impurities

Troubleshooting & Scalability Insights

  • Iodination Impurities: If mono- or di-iodo impurities exceed 0.1%, it indicates insufficient

    
     generation. Verify the syringe pump rate of 
    
    
    
    and ensure the pH strictly remains
    
    
    throughout the reaction[3][5].
  • Chlorination Exotherms: The addition of

    
     is highly exothermic and generates large volumes of acidic gas (
    
    
    
    ,
    
    
    ). For scale-up, ensure robust scrubbing systems (NaOH scrubbers) are in place and control the dosing rate strictly based on the reactor's heat removal capacity[6].
  • Amidation Selectivity: O-acylation is a common side reaction if the temperature exceeds 40 °C during the addition of 3-amino-1,2-propanediol. Strict cryogenic cooling of the reactor jacket during the initial exothermic mixing phase is mandatory to preserve chemoselectivity[4].

References

1.[1] CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Google Patents.1 2.[2] Synthesis of medical intermediate 5-amino-2,4,6-triiodoisophthalic acid - ResearchGate. 2 3.[5] 5-Amino-2,4,6-triiodoisophthalic acid synthesis - ChemicalBook. 5 4.[4] WO1998013334A1 - Process for the preparation of iohexol - Google Patents. 4 5.[6] Process for the preparation of 5-amino-2,4,6-Triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst - Justia Patents. 6 6.[3] A New Process For The Synthesis Of High Pure Iohexol And Its Intermediates - QuickCompany. 3

Sources

Application Note: Advanced Reductive Amination Strategies for 2-Amino-3-methoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Substrate Profiling

2-Amino-3-methoxypropan-1-ol is a highly versatile, bifunctional aliphatic building block (1)[1] utilized extensively in the synthesis of complex peptidomimetics, sphingosine analogues, and neurological active pharmaceutical ingredients (APIs) such as lacosamide derivatives. The molecule presents a primary amine flanked by a primary alcohol and a methoxy ether. This high local density of heteroatoms introduces unique chemoselectivity challenges during N-alkylation.

Reductive amination is the premier methodology for functionalizing this scaffold. However, the proximity of the C1-hydroxyl group to the C2-amine introduces a competing thermodynamic sink: the formation of a cyclic oxazolidine intermediate upon condensation with aldehydes. This application note establishes field-proven, self-validating protocols to drive the reaction exclusively toward the desired secondary or tertiary amine, suppressing off-target cyclization and mitigating over-alkylation.

Mechanistic Causality & Reagent Dynamics

The success of direct reductive amination relies entirely on kinetic differentiation. The reducing agent must selectively target the transient iminium ion over the parent carbonyl compound.

The Oxazolidine Equilibrium Challenge: When the free base of 2-amino-3-methoxypropan-1-ol condenses with a carbonyl, the resulting hemiaminal dehydrates to an imine. Due to the adjacent hydroxyl group, this imine exists in equilibrium with a 5-membered oxazolidine ring.

Causality Insight: Employing sodium triacetoxyborohydride (NaBH(OAc)₃) is critical here. It provides selective, irreversible hydride delivery to the open-chain iminium ion (2)[2]. This continuous depletion of the iminium species shifts Le Chatelier's equilibrium away from the oxazolidine dead-end, ensuring high yields of the linear amine product.

Workflow A 2-Amino-3-methoxypropan-1-ol (Primary Amine) C Imine / Iminium Intermediate (Transient) A->C + H+ B Carbonyl Compound (Aldehyde / Ketone) B->C - H2O D Reduction NaBH(OAc)3 C->D Chemoselective F Side Reaction: Oxazolidine Formation C->F Intramolecular Cyclization E Target Secondary/Tertiary Amine D->E Hydride Transfer F->C Reversible (Acidic pH)

Fig 1. Logical workflow and chemoselectivity in reductive amination of 2-amino-3-methoxypropan-1-ol.

Comparative Reagent Data

Selecting the correct hydride source dictates the reaction's pH requirements, solvent compatibility, and safety profile. NaBH(OAc)₃ has largely superseded sodium cyanoborohydride (NaBH₃CN) in modern workflows due to its superior safety and selectivity profile ().

Reducing AgentOptimal pH RangeChemoselectivity (Iminium vs Carbonyl)Relative ToxicityKey Byproducts / Operational Notes
NaBH(OAc)₃ 4.0 – 5.0Excellent (Reduces iminium selectively)LowAcetic acid; Safe for general benchtop use.
NaBH₃CN 6.0 – 8.0Good (Highly pH dependent)HighToxic cyanide salts; Generates HCN gas at low pH.
NaBH₄ 7.0 – 10.0Poor (Reduces carbonyls rapidly)ModerateRequires pre-formed imine (Stepwise protocol only).

Self-Validating Experimental Protocols

Crucial Pre-treatment Note: 2-Amino-3-methoxypropan-1-ol is frequently sourced as a hydrochloride salt to enhance shelf stability (3)[3]. If utilizing the HCl salt, in situ neutralization with an equimolar amount of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) is mandatory to liberate the nucleophilic free amine prior to carbonyl addition.

DecisionTree Start Assess Carbonyl Substrate Cond1 Unhindered Aldehyde/Ketone? Start->Cond1 Indirect Protocol B: Indirect RA 1. Ti(OiPr)4  2. NaBH4 Cond1->Indirect No (Hindered) Dialkyl Risk of Dialkylation? Cond1->Dialkyl Yes Direct Protocol A: Direct RA NaBH(OAc)3, DCE, RT Dialkyl->Direct Low Risk Dialkyl->Indirect High Risk

Fig 2. Decision matrix for selecting direct vs. indirect reductive amination protocols.

Protocol A: Direct Reductive Amination (Standard Alkylation)

Optimized for unhindered aliphatic/aromatic aldehydes and reactive ketones.

Rationale: Mixing all reagents in a single pot relies on the slow reduction rate of carbonyls by NaBH(OAc)₃ compared to the rapid reduction of the protonated iminium species.

Materials & Stoichiometry:

  • 2-Amino-3-methoxypropan-1-ol (Free base): 1.0 equiv

  • Carbonyl compound: 1.05 equiv

  • NaBH(OAc)₃: 1.5 equiv

  • Glacial Acetic Acid (AcOH): 1.0 equiv

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Initiation: Dissolve 2-amino-3-methoxypropan-1-ol (1.0 equiv) and the carbonyl compound (1.05 equiv) in anhydrous DCE under an inert nitrogen atmosphere.

  • Acidification: Add glacial acetic acid (1.0 equiv). Mechanistic Causality: The acid lowers the pH to ~4.5, accelerating hemiaminal dehydration and protonating the imine to the highly electrophilic iminium ion, which is the active species reduced by NaBH(OAc)₃.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv) over 10 minutes to manage mild exothermicity. Stir at 20–25 °C for 2 to 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS or TLC. Self-Validation: Use a Ninhydrin stain. The primary amine starting material will appear as a distinct spot that rapidly turns deep purple/pink upon heating, whereas the secondary amine product typically stains orange/brown or requires UV visualization.

  • Quenching: Carefully quench by adding saturated aqueous NaHCO₃ until effervescence ceases and the aqueous layer reaches pH 7-8. Self-Validation: The cessation of H₂ gas evolution provides a visual confirmation that the reactive hydride has been safely neutralized. The basic pH ensures the amine product is fully deprotonated for efficient organic extraction.

  • Isolation: Extract the aqueous layer with Dichloromethane (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Indirect (Stepwise) Reductive Amination

Optimized for sterically hindered ketones or when dialkylation of the primary amine is a persistent side reaction.

Rationale: Pre-forming the imine ensures complete consumption of the carbonyl before introducing the reducing agent. Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as a Lewis acid to drive imine formation and as an internal water scavenger.

Step-by-Step Methodology:

  • Imine Formation: Combine 2-amino-3-methoxypropan-1-ol (1.0 equiv), the hindered ketone (1.1 equiv), and Ti(OiPr)₄ (1.5 equiv) in anhydrous THF. Stir at room temperature for 12 hours.

  • Reduction: Cool the mixture to 0 °C. Add absolute ethanol (to solubilize the intermediate), followed by Sodium Borohydride (NaBH₄) (1.5 equiv) in small portions. Mechanistic Causality: NaBH₄ is utilized here instead of NaBH(OAc)₃ because the imine is already fully formed and stabilized by titanium; NaBH₄ provides a stronger, less sterically encumbered hydride transfer required for hindered substrates.

  • Workup & Cleavage: Stir for 2 hours at room temperature. Quench by adding 1M NaOH. Self-Validation: The addition of base hydrolyzes the titanium complex, precipitating titanium dioxide (TiO₂) as a dense white solid. The clear separation of this solid confirms successful cleavage of the metal-amine complex. Filter the suspension through a pad of Celite, wash thoroughly with EtOAc, and concentrate the filtrate.

References

1.1 2.2 3. 4.3

Sources

Application Note: De Novo Synthesis of Chiral Oxazoline Ligands from 2-Amino-3-methoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Asymmetric Catalysis, Transition Metal Ligand Design, and Enantioselective Synthesis

Strategic Rationale & Chemical Causality

Chiral oxazolines—specifically Bis(oxazolines) (BOX) and Pyridine-bis(oxazolines) (PyBOX)—are privileged ligands in asymmetric transition-metal catalysis. While ligands derived from standard amino alcohols (e.g., valinol, tert-leucinol) rely purely on steric bulk to dictate enantioselectivity, ligands derived from 2-amino-3-methoxypropan-1-ol offer a unique paradigm. The methoxymethyl side chain introduces a hemilabile coordinating group (the ether oxygen), which can act as a secondary coordination site to stabilize highly reactive metal intermediates, allowing for both steric and electronic tuning of the chiral pocket ([1]).

Causality Behind Experimental Choices
  • Precursor Reduction via

    
    :  The synthesis of the amino alcohol begins with the reduction of 
    
    
    
    -methylserine methyl ester. Rather than using harsh reagents like
    
    
    , the
    
    
    system is employed. Iodine reacts with sodium borohydride to generate borane (
    
    
    ) in situ. Borane is highly chemoselective for the reduction of carboxylic esters to primary alcohols and operates under conditions that prevent the epimerization of the sensitive
    
    
    -stereocenter.
  • Dehydrative Cyclization via

    
    -Tosylation:  Direct thermal condensation of amino alcohols with carboxylic acids requires forcing conditions (>130 °C) that inevitably degrade the enantiomeric excess (ee) of the product ([2]). To circumvent this, our protocol utilizes a mild, two-step dehydrative cyclization. The primary alcohol is first activated by 
    
    
    
    -toluenesulfonyl chloride (TsCl) in the presence of triethylamine (
    
    
    ). This is followed by an intramolecular
    
    
    displacement by the amide oxygen. Because the stereocenter is located at the
    
    
    -position relative to the nitrogen, it is not involved in the bond-breaking/making process, ensuring 100% retention of stereochemistry ([3]).

Synthetic Workflow

The following diagram illustrates the overarching synthetic pathway from the commercially available amino acid derivative to the final PyBOX ligand.

Workflow A O-Methylserine Methyl Ester B 2-Amino-3-methoxy propan-1-ol A->B NaBH4, I2 THF, Reflux C N,N'-Bis(acyl) Amino Alcohol B->C Pyridine-2,6-dicarbonyl dichloride, Et3N D Chiral PyBOX Ligand C->D TsCl, Et3N, DMAP DCM, Reflux

Caption: Synthetic workflow for chiral PyBOX ligands starting from O-methylserine.

Detailed Experimental Protocols

Protocol A: Synthesis of (S)-2-Amino-3-methoxypropan-1-ol

Objective: Chemoselective reduction of (S)-O-methylserine methyl ester hydrochloride.

  • System Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and an argon inlet.

  • Reagent Loading: Suspend

    
     (2.5 eq) in anhydrous THF (150 mL) and cool the mixture to 0 °C using an ice-water bath.
    
  • Iodine Addition: Dissolve

    
     (1.0 eq) in anhydrous THF (50 mL) and add dropwise over 30 minutes. Caution:  Vigorous evolution of hydrogen gas will occur.
    
  • Substrate Addition: Once gas evolution subsides, add (S)-O-methylserine methyl ester hydrochloride (1.0 eq) in portions.

  • Reflux: Heat the reaction mixture to reflux (65 °C) for 14 hours.

  • Quench & Workup: Cool to 0 °C and cautiously quench by the dropwise addition of methanol until the mixture becomes clear and gas evolution ceases. Concentrate the solvent in vacuo, dissolve the white residue in 20% aqueous KOH, and extract continuously with dichloromethane (DCM) for 24 hours.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the amino alcohol as a pale yellow oil.
    
  • Self-Validation System: The completion of the borane quench is validated by the absolute cessation of bubbling upon further methanol addition. Optical purity must be verified via polarimetry (

    
     expected to match literature values for the (S)-enantiomer) before proceeding to Protocol B.
    
Protocol B: Synthesis of the PyBOX Precursor (Amidation)

Objective: Coupling the amino alcohol to a pyridine backbone.

  • System Setup: In a 250 mL round-bottom flask under argon, dissolve (S)-2-amino-3-methoxypropan-1-ol (2.2 eq) and

    
     (4.0 eq) in anhydrous DCM (100 mL). Cool to 0 °C.
    
  • Acylation: Dissolve pyridine-2,6-dicarbonyl dichloride (1.0 eq) in DCM (20 mL) and add dropwise to the amino alcohol solution over 1 hour.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic phase sequentially with 1M HCl, saturated aqueous

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize the crude bis-amide from ethyl acetate/hexane.

  • Self-Validation System: FTIR spectroscopy must be performed on the isolated solid. The absence of a primary amine N-H stretch (~3300 cm⁻¹) and the appearance of a strong, sharp amide carbonyl stretch (~1650 cm⁻¹) confirms complete amidation.

Protocol C: Dehydrative Cyclization to (S,S)-MeO-PyBOX

Objective: Ring closure to form the active oxazoline ligand.

  • System Setup: Dissolve the bis-amide precursor (1.0 eq) in anhydrous DCM (0.1 M concentration) under argon.

  • Activation: Add

    
     (4.5 eq) and a catalytic amount of DMAP (0.1 eq). Cool the mixture to 0 °C.
    
  • Tosylation: Add

    
    -toluenesulfonyl chloride (TsCl) (2.2 eq) portion-wise.
    
  • Cyclization: Heat the reaction mixture to a gentle reflux (40 °C) for 24 hours.

  • Workup: Cool to room temperature, dilute with DCM, and wash with saturated aqueous

    
     followed by brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the chemically pure PyBOX ligand.

  • Self-Validation System: ¹H NMR (400 MHz,

    
    ) must show the complete disappearance of the primary alcohol protons (~3.6-3.8 ppm) and the emergence of the characteristic diastereotopic oxazoline ring protons (ABX system, ~4.2-4.6 ppm).
    

Mechanistic Pathway of Dehydrative Cyclization

The use of TsCl/


 is highly specific. The mechanism avoids the formation of carbocation intermediates, thereby preventing racemization ([4]).

Mechanism N1 N-Acyl Amino Alcohol (Free -OH Group) N2 O-Tosylation (Activation of -OH) N1->N2 TsCl, Et3N - HCl N3 Intramolecular Attack (Amide Oxygen attacks C-beta) N2->N3 SN2 Displacement - TsO⁻ N4 Oxazoline Ring Formation (Stereocenter Retained) N3->N4 Deprotonation - H⁺

Caption: Mechanism of dehydrative cyclization via O-tosylation, ensuring stereochemical retention.

Quantitative Data & Quality Control

The following table summarizes the expected quantitative metrics and critical troubleshooting parameters for the three-step synthesis.

Reaction StepReagents & ConditionsExpected Yield (%)Expected ee (%)Common Pitfalls & Troubleshooting
1. Reduction

(2.5 eq),

(1.0 eq), THF, 65 °C, 14h
80 - 85%>99%Incomplete reduction: Ensure

is added slowly to generate

efficiently. Use strictly anhydrous THF.
2. Amidation Pyridine-2,6-dicarbonyl dichloride,

, DCM, RT
85 - 90%>99%Mono-acylation: Ensure a slight excess of the amino alcohol (2.2 eq) is used. Monitor via TLC.
3. Cyclization TsCl (2.2 eq),

(4.5 eq), DMAP, DCM, 40 °C
70 - 78%>99%O-tosylate isolation (no cyclization): If the intermediate stalls, increase reflux time or add an additional 0.5 eq of

.

References

  • A Unified Strategy for the Asymmetric Synthesis of Highly Substituted 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid Molecules (NCBI/PMC) URL:[Link]

  • WIPO (Google Patents)
  • Synthesis of 2-oxazolines Organic Chemistry Portal URL:[Link]

Sources

Catalytic Applications of 2-Amino-3-methoxypropan-1-ol Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

2-Amino-3-methoxypropan-1-ol (often referred to as O-methylserinol) is a highly versatile, trifunctional chiral building block. Featuring a primary amine, a primary alcohol, and a methyl ether, this scaffold has become indispensable in modern synthetic chemistry. Its unique structural topology allows it to function as a chiral auxiliary in asymmetric organocatalysis, a hemilabile ligand precursor in transition metal catalysis, and a stabilizing modification in therapeutic oligonucleotides.

This application note synthesizes field-proven protocols and mechanistic insights for deploying 2-amino-3-methoxypropan-1-ol derivatives across pharmaceutical and catalytic workflows.

Asymmetric Organocatalysis: Synthesis of Active Pharmaceutical Ingredients (APIs)

The synthesis of enantiopure APIs heavily relies on the precise introduction of chirality. 2-Amino-3-methoxypropan-1-ol is a critical intermediate in the total synthesis of (+)-lacosamide, a second-generation antiepileptic drug[1].

Mechanistic Insight: The Causality of L-Proline Catalysis

The chirality of (S)-2-amino-3-methoxypropan-1-ol is established via an L-proline-catalyzed asymmetric


-amination of 3-methoxypropanal. L-proline acts as a bifunctional organocatalyst. The secondary amine of L-proline condenses with the aldehyde to form an enamine intermediate. Concurrently, the carboxylic acid moiety of the proline directs the incoming electrophile (an azodicarboxylate) via hydrogen bonding, effectively shielding one face of the enamine. This stereoelectronic pre-organization forces the electrophilic attack to occur exclusively on the Si face, yielding the hydrazine intermediate with exceptional optical purity (>98.5% ee)[1].

Lacosamide_Synthesis A 3-Methoxypropanal B L-Proline Catalyzed α-Amination A->B C Hydrazine Intermediate B->C High ee% D Raney Ni / H2 Reduction C->D E (S)-2-Amino-3-methoxypropan-1-ol D->E N-N Cleavage F Acylation & Benzylation E->F G (+)-Lacosamide (API) F->G Final Step

Synthetic workflow of (+)-lacosamide utilizing (S)-2-amino-3-methoxypropan-1-ol.

Protocol 1: Enantioselective Synthesis of (S)-2-Amino-3-methoxypropan-1-ol

Objective: To generate the chiral amino alcohol intermediate without racemization.

  • 
    -Amination:  Dissolve 3-methoxypropanal (1.0 eq) and dibenzyl azodicarboxylate (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add 10 mol% L-proline.
    
    • Causality: Conducting the reaction at 0 °C minimizes background non-catalyzed racemic amination, maximizing the ee.

  • Reduction to Hydrazine Alcohol: Treat the crude reaction mixture with NaBH₄ (1.5 eq) in methanol to reduce the aldehyde to the corresponding alcohol. Quench with saturated NH₄Cl and extract with ethyl acetate.

  • N-N Bond Cleavage: Transfer the purified hydrazine alcohol to a Parr reactor. Add methanol, 10 mol% Raney Nickel, and 3 drops of acetic acid. Pressurize with H₂ gas (100 psi) and stir at room temperature for 12 hours[1].

    • Causality: Raney Nickel is specifically selected for the reductive cleavage of the N-N bond because its high catalytic surface area allows the reaction to proceed at ambient temperature. Avoiding elevated temperatures prevents the thermal racemization of the newly formed chiral center, ensuring the optical purity remains >98.5% ee.

  • Validation: Filter the catalyst through Celite (under an inert atmosphere to prevent pyrophoric ignition of Raney Ni) and concentrate. Analyze via chiral HPLC to confirm enantiomeric excess.

Table 1: Optimization of the Amination Step

CatalystSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
D-ProlineDCM258892 (R)
L-ProlineDCM258992 (S)
L-ProlineDCM09598.5 (S)
L-ProlineTHF07685 (S)

Transition Metal Catalysis: Chiral Ligand Precursor

Derivatives of 2-amino-3-methoxypropan-1-ol are frequently cyclized into chiral oxazoline ligands. These ligands are highly prized in palladium- and copper-catalyzed asymmetric transformations. Furthermore, the unmodified amino alcohol is used as a nucleophilic building block to synthesize complex heterocyclic catalysts and inhibitors, such as pyridazinone-based PARP7 inhibitors[2][3].

Mechanistic Insight: Hemilability in Catalysis

When incorporated into a ligand framework, the methoxy group (-OMe) of the O-methylserinol derivative acts as a "hard" Lewis base. In transition metal catalysis (e.g., Pd-catalyzed allylic alkylation), this creates a hemilabile coordination environment. The methoxy oxygen coordinates to the metal center to stabilize the resting state and enforce a rigid chiral pocket. However, during the catalytic cycle, the relatively weak Pd-O bond can temporarily dissociate, vacating a coordination site for the incoming substrate. Once the substrate undergoes the transformation, the methoxy group re-coordinates, expelling the product and turning over the catalyst.

Protocol 2: Amide Coupling for Heterocyclic Catalyst/Inhibitor Synthesis

Objective: Coupling (R)-2-amino-3-methoxypropan-1-ol to a heteroaryl core (e.g., for PARP7 inhibitor synthesis)[2].

  • Reagent Assembly: In a dry flask, combine the heteroaryl carboxylic acid (1.0 eq) and (R)-2-amino-3-methoxypropan-1-ol hydrochloride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N-ethyl-N-isopropylpropan-2-amine (DIPEA, 3.0 eq) to liberate the free amine from its hydrochloride salt.

  • Coupling Activation: Dropwise add propylphosphonic anhydride (T3P, 50% in DMF, 1.5 eq)[4]. Stir overnight at room temperature.

    • Causality: T3P is utilized over traditional carbodiimides (like DCC or EDC) because it generates strictly water-soluble byproducts. This allows for a self-validating purification step via a simple aqueous wash, preventing emulsion formation and minimizing epimerization at the

      
      -chiral center of the amino alcohol.
      
  • Purification: Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Oligonucleotide Therapeutics: Catalytic Splice Correction

Beyond traditional small-molecule catalysis, 2-amino-3-methoxypropan-1-ol derivatives play a transformative role in the catalytic machinery of the spliceosome. By modifying the 2'-position of uridine with a 2'-O-(2-amino-3-methoxypropyl) group, researchers have developed highly stable antisense oligonucleotides (AONs) for splice correction and miRNA inhibition (e.g., miR-21)[5][6].

Mechanistic Insight: Nuclease Evasion and Thermodynamic Pre-organization

The efficacy of therapeutic RNA is often limited by endogenous nucleases. The 2'-O-(2-amino-3-methoxypropyl) modification solves this through a dual mechanism:

  • Cation Displacement: The methoxy group provides precise steric bulk that physically blocks the binding of hydrolytic enzymes. Furthermore, the amino pendant group displaces essential divalent cations (like Mg²⁺) from the nuclease's active site, neutralizing its catalytic ability to cleave the phosphodiester backbone[5].

  • A-Form Helix Stabilization: At physiological pH, the primary amine is protonated. This positive charge interacts electrostatically with the negatively charged phosphate backbone, locking the sugar pucker into a C3'-endo conformation. This thermodynamically pre-organizes the oligonucleotide into an A-form helix, significantly lowering the entropic cost of binding to the target pre-mRNA.

RNA_Splice A 2'-O-(2-amino-3-methoxypropyl) Modified Uridine B Solid-Phase Oligonucleotide Assembly A->B C Steric Shielding & Cation Displacement B->C E Thermodynamic Pre-organization (A-form Helix) B->E D Nuclease Resistance C->D G Splice Correction / miRNA-21 Inhibition D->G F Target Pre-mRNA Binding E->F F->G

Mechanism of action for O-methylserinol-modified oligonucleotides in splice correction.

Protocol 3: Incorporation into Solid-Phase Oligonucleotide Synthesis

Objective: Synthesize a nuclease-resistant RNA mixmer.

  • Phosphoramidite Preparation: Convert the 5'-DMT protected 2'-O-(2-amino-3-methoxypropyl) uridine into its 3'-cyanoethyl phosphoramidite derivative using standard protocols. Ensure the primary amine of the modifier is protected with a trifluoroacetyl (TFA) group[5].

  • Solid-Phase Assembly: Utilize a standard automated DNA/RNA synthesizer. Couple the modified phosphoramidite using 5-ethylthio-1H-tetrazole as the activator.

    • Causality: Extended coupling times (10-15 minutes) are required for this specific modified monomer due to the steric hindrance introduced by the 2'-O-methoxypropyl chain.

  • Deprotection and Cleavage: Cleave the oligonucleotide from the solid support using aqueous ammonia/methylamine (AMA) at 65 °C for 30 minutes.

    • Self-Validation: The AMA treatment simultaneously cleaves the oligonucleotide from the resin, removes the nucleobase protecting groups, and quantitatively removes the TFA protecting group from the 2'-amino moiety.

  • Purification: Purify the crude mixmer via strong anion exchange (SAX) HPLC, followed by desalting.

Table 2: Splice Correction Efficiency in HeLa Cells

Oligonucleotide ModificationNuclease Half-Life (Serum)Splice Correction Activity (EC₅₀)Off-Target Toxicity
Unmodified RNA< 5 minutesN/A (Degraded)Low
2'-O-Methyl (Standard)4 hours~50 nMModerate
Phosphorothioate (PS)> 24 hours~20 nMHigh
2'-O-(2-amino-3-methoxypropyl) > 48 hours ~12 nM Low

Data demonstrates that the O-methylserinol derivative provides superior nuclease resistance and target affinity compared to standard 2'-O-Methyl modifications, without the high toxicity associated with phosphorothioate backbones[5][6].

References

  • Organocatalytic approach for enantioselective total synthesis of anti-epileptic and anti-seizure drug (+)-lacosamide. Journal of Emerging Technologies and Innovative Research (JETIR). Available at: [Link]

  • Enhanced splice correction by 3′, 5′-serinol and 2′-(ω-O-methylserinol) guarded OMe-RNA/DNA mixmers in cells. Nucleic Acids Research / PubMed Central (PMC). Available at:[Link]

  • Inhibition of miR-21 by 3'/5'-Serinyl-Capped 2'-O-Methyl RNA Interspersed with 2'-O-(2-Amino-3-Methoxypropyl) Uridine Units. Artificial DNA: PNA & XNA / R Discovery. Available at: [Link]

  • Pyridazinones as PARP7 inhibitors (US11691969B2).Google Patents.
  • 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer (WO2018146010A1).Google Patents.

Sources

Advanced Bioconjugation Strategies: Harnessing Amino-Alcohol Linkers for Oligonucleotide and Peptide Modifications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Amino-alcohol linkers—bifunctional aliphatic chains containing both a primary/secondary amine and a hydroxyl group—are highly versatile structural motifs in modern bioconjugation. Their value lies in their orthogonal reactivity , which allows scientists to execute stepwise, highly controlled assemblies of complex biomolecules such as Antibody-Drug Conjugates (ADCs), peptide-oligonucleotide conjugates (POCs), and functionalized surfaces.

The strategic deployment of amino-alcohols generally falls into two distinct mechanistic modalities:

Modality 1: Phosphoramidite Assembly for Oligonucleotides

In solid-phase oligonucleotide synthesis, the hydroxyl group of an amino-alcohol can be phosphitylated to create a reactive phosphoramidite, while the amine is transiently protected (typically with Fmoc or MMT). This allows the linker to be seamlessly integrated into the standard DNA/RNA synthesis cycle. Upon final cleavage and deprotection with ammonia or mild bases, the protecting group is removed, yielding a terminal primary amine ready for downstream NHS-ester or isothiocyanate coupling (1[1]).

Modality 2: Hypersensitive Oxidative Cleavage and Oxime Ligation

When the amine and hydroxyl groups are situated on adjacent carbons (a 1,2-amino-alcohol or vicinal amino-alcohol), the linker becomes susceptible to rapid oxidative cleavage by sodium periodate (NaIO₄). Crucially, 1,2-amino-alcohols are hypersensitive to periodate, cleaving at concentrations exponentially lower than those required for standard 1,2-diols. This causality is critical: by using micromolar concentrations of NaIO₄, researchers can selectively generate a reactive terminal aldehyde without risking the off-target oxidation of sensitive amino acids like methionine or disulfide bonds (2[2]). The resulting aldehyde is then trapped via oxime ligation using an aminooxy-functionalized payload (3[3]).

Quantitative Data: Cleavage Kinetics & Reaction Conditions

The table below summarizes the kinetic advantages of utilizing 1,2-amino-alcohols over traditional diols for aldehyde generation, highlighting the dramatic reduction in required oxidant concentrations.

Linker TypeCleavage TriggerReagent ConcentrationReaction TimeDownstream LigationOff-Target Oxidation Risk
1,2-Amino-Alcohol Sodium Periodate (NaIO₄)10 - 50 µM< 5 minOxime / HydrazoneVery Low (Spares Met/Cys)
1,2-Diol (Standard) Sodium Periodate (NaIO₄)1 - 5 mM30 - 60 minOxime / HydrazoneHigh (Met oxidation common)
Aliphatic Amino-Alcohol None (Stable Spacer)N/AN/ANHS-Ester CouplingN/A

Experimental Protocols & Workflows

Protocol A: 3'-Amino Modification of Oligonucleotides via Phosphoramidite Chemistry

This protocol details the incorporation of an Fmoc-protected amino-alcohol phosphoramidite into a growing oligonucleotide chain.

Oligo_Mod A Solid Support (Growing Oligo) C Coupling & Oxidation (Standard Cycle) A->C B Amino-Alcohol Phosphoramidite B->C D Ammonia Cleavage & Deprotection C->D Intermediate E 3'/5'-Amino-Modified Oligonucleotide D->E Final Product

Workflow for incorporating amino-alcohol linkers into oligonucleotides via phosphoramidite chemistry.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the Fmoc-protected amino-alcohol phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Causality: Anhydrous conditions are critical; trace water will prematurely hydrolyze the phosphoramidite, drastically reducing coupling efficiency.

  • Solid-Phase Coupling: Execute the standard automated DNA synthesis cycle. Extend the coupling time of the amino-alcohol phosphoramidite to 3–5 minutes using 0.25 M 5-ethylthio-1H-tetrazole (ETT) as the activator (4[4]). Causality: The steric bulk of the Fmoc protecting group requires extended coupling times compared to standard nucleosides.

  • Cleavage and Deprotection: Transfer the solid support to a sealed vial. Treat with concentrated aqueous ammonia (or 20% piperidine in DMF for base-labile sequences) at 55°C for 8 hours. Causality: This dual-action step cleaves the oligonucleotide from the solid support and simultaneously removes the Fmoc group, unmasking the primary amine.

  • Self-Validation Check: Analyze the crude product via RP-HPLC and ESI-MS. You must observe a mass shift corresponding exactly to the addition of the amino-alkyl chain. The absence of the Fmoc mass (+222 Da) confirms complete deprotection.

Protocol B: Hypersensitive Periodate Cleavage and Oxime Ligation

This protocol leverages the hypersensitivity of 1,2-amino-alcohols to generate aldehydes for site-specific bioconjugation, commonly used in ADC development and peptide modification.

Cleavage_Ligation A Peptide/ADC with 1,2-Amino-Alcohol Linker B NaIO4 (Periodate) Oxidative Cleavage A->B C Terminal Aldehyde Generated B->C Rapid (<5 min) E Stable Oxime Bioconjugate C->E D Aminooxy-Payload (pH 4.5 - 5.5) D->E Ligation

Periodate-triggered cleavage of 1,2-amino-alcohols and subsequent oxime ligation with a payload.

Step-by-Step Methodology:

  • Oxidative Cleavage: Dissolve the 1,2-amino-alcohol-bearing peptide/protein in PBS (pH 7.4). Add NaIO₄ to a final concentration of 50 µM. Incubate at room temperature for exactly 5 minutes in the dark. Causality: The vicinal amino-alcohol forms a cyclic periodate ester intermediate that rapidly collapses into an aldehyde. Limiting exposure to 5 minutes prevents over-oxidation.

  • Quenching: Immediately add a 10-fold molar excess of glycerol (relative to NaIO₄) and incubate for 5 minutes. Causality: Glycerol (a vicinal diol) acts as a sacrificial scavenger, consuming unreacted periodate. Failing to quench will result in the destruction of the incoming aminooxy payload in the next step.

  • Self-Validation Check 1 (Optional but Recommended): Perform an LC-MS run. The mass of the protein should decrease by the exact mass of the cleaved terminal fragment, confirming aldehyde formation without +16 Da (methionine oxidation) artifacts.

  • Oxime Ligation: Adjust the buffer pH to 4.5–5.5 using dilute sodium acetate. Add a 5-to-10-fold molar excess of the aminooxy-functionalized payload. Incubate for 2–4 hours at room temperature. Causality: The alpha-effect of the adjacent oxygen atom makes the aminooxy group highly nucleophilic even at acidic pH, whereas standard biological amines (like lysine side chains) are protonated and unreactive. The mild acidity also catalyzes the dehydration of the tetrahedral intermediate, driving stable oxime bond formation (3[3]).

  • Self-Validation Check 2: Purify the bioconjugate via Size Exclusion Chromatography (SEC) or dialysis. Confirm the final construct mass via High-Resolution Mass Spectrometry (HRMS).

References

  • The oxime bond formation as a useful tool for the preparation of oligonucleotide conjugates Academie des Sciences[Link]

  • Development of a Hypersensitive Periodate-Cleavable Amino Acid that is Methionine- and Disulfide-Compatible and its Application in MHC Exchange Reagents for T Cell Characterisation ResearchGate[Link]

  • Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3' National Institutes of Health (NIH) [Link]

  • Methoxyoxalamido Chemistry in the Synthesis of Novel Amino Linker and Spacer Phosphoramidites: A Robust Means for Stability, Structural Versatility, and Optimal Tether Length ACS Publications[Link]

Sources

Troubleshooting & Optimization

Improving yield in the methylation of serinol to 2-Amino-3-methoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the chemoselective methylation of serinol (2-amino-1,3-propanediol) to yield 2-amino-3-methoxypropan-1-ol.

Because serinol possesses three competing nucleophilic centers (one primary amine and two identical primary hydroxyls), direct methylation attempts inevitably result in intractable statistical mixtures. To achieve high-yield monomethylation, you must employ a desymmetrization strategy. Below is our definitive troubleshooting guide, featuring self-validating protocols, comparative data, and mechanistic FAQs.

Visual Workflow: The Desymmetrization Strategy

SerinolMethylation Serinol Serinol (Symmetric Diol) BocSerinol N-Boc-Serinol (Amine Protected) Serinol->BocSerinol Boc2O, Et3N N-Acylation Oxazolidine Oxazolidine Intermediate (Desymmetrized) BocSerinol->Oxazolidine 2,2-DMP, pTsOH Acetalization Methylated O-Methylated Oxazolidine (Target Ether) Oxazolidine->Methylated Ag2O, MeI SN2 Methylation Product 2-Amino-3-methoxypropan-1-ol (Final Product) Methylated->Product Acidic Hydrolysis Global Deprotection

Chemoselective workflow for the synthesis of 2-amino-3-methoxypropan-1-ol from serinol.

Step-by-Step Self-Validating Methodologies

To guarantee experimental integrity, every phase in this sequence is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Amine Masking (N-Boc Protection)

  • Causality: The primary amine is the most nucleophilic site. We must deactivate it first via N-acylation to prevent N-methylation.

  • Protocol: Dissolve serinol (1.0 eq) in methanol. Add triethylamine (1.1 eq) and cool to 0 °C. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq). Stir at room temperature for 12 hours.

  • Self-Validation: Perform TLC (DCM:MeOH 9:1). A successful reaction yields a product that is UV-inactive but stains heavily with KMnO₄. Crucially, a negative ninhydrin test confirms the complete masking of the free amine.

Phase 2: Desymmetrization (Oxazolidine Formation)

  • Causality: To differentiate the two identical primary hydroxyls, we lock one into a cyclic N,O-acetal using1[1]. This forms a 5-membered oxazolidine ring, leaving exactly one hydroxyl group exposed.

  • Protocol: Suspend N-Boc-serinol (1.0 eq) in anhydrous benzene or acetone. Add 2,2-DMP (4.0 eq) and a catalytic amount of p-Toluenesulfonic acid (pTsOH). Reflux for 12–24 hours. Neutralize with saturated Na₂CO₃, extract with chloroform, and concentrate.

  • Self-Validation: ¹H NMR (CDCl₃) will reveal two distinct singlet peaks at ~1.45 ppm and ~1.55 ppm, confirming the incorporation of the isopropylidene (acetonide) group. The broad -OH integration will strictly reduce from 2 to 1.

Phase 3: Chemoselective O-Methylation

  • Causality: We must methylate the single exposed primary hydroxyl without cleaving the acid-labile Boc group or base-labile oxazolidine ring. We utilize 2[2] to ensure mild conditions.

  • Protocol: Dissolve the oxazolidine intermediate (1.0 eq) in anhydrous DMF. Add Silver(I) Oxide (Ag₂O, 2.0 eq) and Methyl Iodide (MeI, 5.0 eq). Stir vigorously in the dark at room temperature for 24 hours. Filter through Celite to remove silver salts, extract with ethyl acetate, wash with brine, and concentrate.

  • Self-Validation: ¹H NMR (CDCl₃) will show a new, sharp 3H singlet at ~3.35 ppm corresponding to the newly formed methoxy group (-OCH₃).

Phase 4: Global Deprotection

  • Causality: The final molecule requires the concurrent removal of the Boc carbamate and the acetonide. The aliphatic methyl ether is stable to the acidic conditions required for this cleavage.

  • Protocol: Dissolve the methylated intermediate in dichloromethane (DCM). Add Trifluoroacetic acid (TFA, 10.0 eq) and stir at room temperature for 4 hours. Concentrate under reduced pressure to yield the3[3] as a TFA salt.

  • Self-Validation: ESI-MS will display a prominent [M+H]⁺ peak at m/z 106.1. The ¹H NMR will show the complete disappearance of the Boc tert-butyl signal (~1.4 ppm) and the acetonide methyl signals.

Quantitative Data: Methylation Protocol Comparison

Selecting the right methylation conditions for the oxazolidine intermediate is the most critical decision in this workflow. Use the table below to evaluate your options based on your lab's constraints.

Table 1: Comparison of O-Methylation Protocols for Oxazolidine-Protected Serinol

Protocol TypeReagentsBase StrengthTypical YieldChemoselectivityPrimary Drawbacks
Williamson Ether Synthesis NaH, MeI, THFStrong (pKa ~35)65 - 75%ModerateHigh risk of Boc-cleavage and oxazolidine ring-opening if the temperature exceeds 0 °C. Strict anhydrous conditions are mandatory.
Kuhn’s Protocol Ag₂O, MeI, DMFMild / Halophilic85 - 95%ExcellentAg₂O is expensive, light-sensitive, and requires vigorous stirring due to the heterogeneous nature of the reaction.
Dimethyl Sulfate Me₂SO₄, K₂CO₃, AcetoneModerate70 - 80%GoodMe₂SO₄ is highly toxic and requires strict quenching protocols (e.g., prolonged stirring with aqueous ammonia) prior to disposal.

Troubleshooting FAQs

Q1: Why does direct methylation of serinol fail to produce high yields of the monomethylated product? A1: It is a matter of statistical probability and competing nucleophilicity. Serinol possesses three nucleophilic centers. Direct treatment with a methylating agent results in a chaotic mixture of N-methylated, N,N-dimethylated, O-methylated, and poly-methylated adducts. To achieve true chemoselectivity, a desymmetrization and protection strategy (like the oxazolidine route) is chemically required to physically block two of the three sites.

Q2: During the oxazolidine formation step (Phase 2), my reaction stalls at 50% conversion. How can I drive it to completion? A2: The reaction of N-Boc-serinol with 2,2-DMP is an equilibrium-driven transacetalization that releases methanol as a byproduct. If methanol is not actively removed from the system, the equilibrium stalls. Solution: Ensure you are using a large excess of 2,2-DMP (which acts as both a reagent and a water/methanol scavenger). Alternatively, perform the reaction in a solvent like benzene under reflux equipped with a Dean-Stark trap or molecular sieves to continuously sequester the methanol.

Q3: I am using NaH and MeI for the methylation step, but I observe cleavage of the Boc group and poor yields. What is going wrong? A3: Sodium hydride (NaH) is an exceptionally strong base. If the reaction temperature is not strictly maintained at 0 °C, or if adventitious moisture is present, the strongly basic alkoxides generated can induce oxazolidine ring-opening or promote the degradation of the Boc carbamate. Solution: Switch to Kuhn's O-methylation protocol utilizing Silver(I) Oxide (Ag₂O)[2]. Ag₂O acts as a mild, heterogeneous base and a halophilic activator for methyl iodide, facilitating the SN2 reaction without degrading sensitive protecting groups.

Q4: After global deprotection, my product is an oily residue that is difficult to handle. How can I isolate the free base? A4: The deprotection utilizing TFA or HCl yields the corresponding ammonium salt (TFA salt or hydrochloride salt), which are highly hygroscopic oils/gums. Solution: To isolate the free base, dissolve the salt in a minimal amount of methanol and stir with a basic ion-exchange resin (e.g., Amberlyst A26 OH form) until the pH is basic. Filter the resin and carefully concentrate the filtrate. Be aware that the free base of 2-amino-3-methoxypropan-1-ol is somewhat volatile; avoid excessive high-vacuum exposure during drying.

References

1.3[3] 2.2[2] 3.1[1]

Sources

Removing unreacted starting materials from 2-Amino-3-methoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Amino-3-methoxypropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable amino alcohol in high purity. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific experimental context.

I. Understanding the Purification Challenge

The successful purification of 2-Amino-3-methoxypropan-1-ol hinges on understanding its physicochemical properties and those of potential unreacted starting materials and by-products. The presence of both an amino group and a hydroxyl group imparts a polar, hydrophilic character to the molecule, influencing its solubility and boiling point.

A likely synthetic route to 2-Amino-3-methoxypropan-1-ol involves the nucleophilic attack of ammonia on a suitable three-carbon electrophile, such as 1-chloro-3-methoxypropane, followed by hydroxylation, or the ring-opening of a methoxy-substituted epoxide. Another plausible approach is the reductive amination of a corresponding keto-alcohol. These synthetic strategies can introduce a variety of impurities that must be effectively removed.

Physicochemical Properties of 2-Amino-3-methoxypropan-1-ol and Potential Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
2-Amino-3-methoxypropan-1-ol C4H11NO2105.14[1]~207.6[2]Miscible (predicted)
1-Chloro-3-methoxypropaneC4H9ClO108.57[3]111-114[4]Sparingly soluble
3-Methoxy-1-propanolC4H10O290.12[5]150-153[5]Miscible[5]
MethoxyacetoneC4H8O288.11~117Soluble

Note: Some data are for structurally similar compounds and are used for estimation.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific challenges you may encounter during the purification of 2-Amino-3-methoxypropan-1-ol in a question-and-answer format.

Q1: My crude product is a complex mixture with a wide range of boiling points. How can I efficiently separate my product?

Answer: Fractional distillation is the most effective method for separating components with significantly different boiling points. Given the substantial difference between the boiling point of 2-Amino-3-methoxypropan-1-ol (~207.6°C) and potential lower-boiling starting materials like 1-chloro-3-methoxypropane (111-114°C), this technique is highly recommended.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Crude Material Charging: Charge the distillation flask with the crude reaction mixture. Add boiling chips to ensure smooth boiling.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection:

    • Foreshot: Collect the initial distillate, which will primarily consist of the lowest boiling point impurities. The temperature at the still head will be close to the boiling point of the most volatile component.

    • Intermediate Fraction: As the temperature begins to rise, switch to a new receiving flask to collect an intermediate fraction.

    • Product Fraction: When the temperature at the still head stabilizes near the boiling point of 2-Amino-3-methoxypropan-1-ol, collect the product in a clean, pre-weighed receiving flask.

    • Residue: Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential decomposition of high-boiling residues.

  • Analysis: Analyze the collected fractions by a suitable method (e.g., GC-MS or NMR) to confirm the purity of the desired product.

Diagram: Fractional Distillation Workflow

G A Crude Reaction Mixture B Fractional Distillation Apparatus A->B Heat C Low-Boiling Impurities (Foreshot) B->C Lower Temp. D Pure 2-Amino-3-methoxypropan-1-ol B->D ~207.6 °C E High-Boiling Residue B->E Higher Temp.

Caption: Workflow for purification by fractional distillation.

Q2: My product is soluble in the aqueous workup solution, leading to low recovery. How can I improve extraction efficiency?

Answer: The amphiphilic nature of 2-Amino-3-methoxypropan-1-ol can lead to significant losses during aqueous extraction. To counter this, you can employ a combination of pH adjustment and solvent selection. By making the aqueous layer basic, you will deprotonate the ammonium salt of your product, rendering the free amine less soluble in water and more soluble in organic solvents.

Experimental Protocol: pH-Controlled Liquid-Liquid Extraction

  • pH Adjustment: After the reaction is complete, cool the aqueous reaction mixture in an ice bath. Slowly add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, while monitoring the pH with a pH meter or pH paper. Adjust the pH to >10 to ensure the amino group is in its free base form.

  • Solvent Selection: Choose an organic solvent in which 2-Amino-3-methoxypropan-1-ol is soluble, but which has limited miscibility with water. Ethyl acetate or dichloromethane are common choices.

  • Extraction: Transfer the pH-adjusted aqueous solution to a separatory funnel. Add the chosen organic solvent and shake vigorously, periodically venting the funnel to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. Drain the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times to maximize recovery.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Diagram: Liquid-Liquid Extraction Logic

G cluster_0 Aqueous Phase (pH > 10) cluster_1 Organic Phase A 2-Amino-3-methoxypropan-1-ol (Free Base) C Extracted 2-Amino-3-methoxypropan-1-ol A->C Partitioning B Inorganic Salts

Caption: Principle of pH-controlled liquid-liquid extraction.

Q3: After distillation and extraction, I still have persistent polar impurities. What is the next step?

Answer: For the removal of stubborn polar impurities, crystallization can be a highly effective technique. This method relies on the differences in solubility between your product and the impurities in a given solvent system at different temperatures.

Experimental Protocol: Crystallization

  • Solvent Selection: The key to successful crystallization is choosing an appropriate solvent or solvent mixture. An ideal solvent will dissolve the crude product at an elevated temperature but will have low solubility for the product at a lower temperature. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures. Common solvents to screen include isopropanol, ethanol, acetone, or a mixture of a good solvent (like ethanol) and a poor solvent (like hexane or diethyl ether).

  • Dissolution: In a flask, dissolve the crude 2-Amino-3-methoxypropan-1-ol in the minimum amount of the hot solvent.

  • Cooling and Crystal Formation: Slowly cool the solution to room temperature, and then in an ice bath, to induce crystallization. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Diagram: Crystallization Workflow

G A Crude Product B Dissolve in Hot Solvent A->B C Slow Cooling B->C D Crystal Formation C->D E Vacuum Filtration D->E F Pure Crystals E->F G Mother Liquor (Impurities) E->G

Caption: Steps involved in the purification by crystallization.

III. Frequently Asked Questions (FAQs)

Q: What is the expected pKa of 2-Amino-3-methoxypropan-1-ol, and why is it important for purification?

Q: Can I use column chromatography for purification?

A: Yes, column chromatography can be a valuable tool for purifying 2-Amino-3-methoxypropan-1-ol, especially for removing non-volatile or structurally similar impurities. Due to the polar nature of the compound, silica gel is a suitable stationary phase. A polar mobile phase, such as a gradient of ethyl acetate in hexanes, or a mixture of dichloromethane and methanol, would likely be effective. However, for large-scale purifications, distillation and crystallization are often more practical and economical. Ion-exchange chromatography can also be employed to selectively bind the amino alcohol and elute it with a change in pH or ionic strength[3].

Q: Are there any safety concerns I should be aware of during purification?

A: Yes, it is important to handle all chemicals with appropriate safety precautions. 2-Amino-3-methoxypropan-1-ol is classified as a skin and eye irritant and may cause respiratory irritation[1]. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When performing distillations, be mindful of the flammability of organic solvents and use appropriate heating methods (e.g., a heating mantle with a stirrer).

IV. References

  • (R)-2-AMINO-3-METHOXY-1-PROPANOL | CAS#:148278-96-0 | Chemsrc. (n.d.). Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-3-methoxypropan-1-OL. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 1-Chloro-3-methoxypropane. Retrieved March 7, 2026, from [Link]

  • A column chromatographic method for the removal from 2-amino-2-methyl-1-propanol of impurities that inhibit alkaline phosphatase activity. (1982). Annals of Clinical Biochemistry, 19(3), 182–186. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Amino-3-methoxypropan-1-ol Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the acylation of 2-Amino-3-methoxypropan-1-ol. This document provides in-depth guidance, troubleshooting protocols, and answers to frequently asked questions to help you achieve high-yield, chemoselective N-acylation. The primary challenge with this substrate lies in the competition between the nucleophilic primary amine and the primary hydroxyl group. Temperature is one of the most critical levers you can pull to control this outcome.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the acylation of 2-Amino-3-methoxypropan-1-ol, focusing on the pivotal role of reaction temperature.

Q1: Why is temperature control so critical for the acylation of 2-Amino-3-methoxypropan-1-ol?

A1: Temperature control is paramount because you are managing a competitive reaction between two nucleophilic sites: the primary amine (-NH₂) and the primary alcohol (-OH). The amine is inherently more nucleophilic than the alcohol, meaning it will react faster under kinetically controlled conditions.[1][2] Lower temperatures favor this kinetic pathway, leading to the desired N-acylated product. As the temperature increases, you supply more energy to the system, which can overcome the activation energy barrier for the less favorable O-acylation, leading to a mixture of products and reduced chemoselectivity.[3][4]

Q2: Which functional group is expected to react first, and why?

A2: The primary amine is the more potent nucleophile and is expected to react first.[2] This is due to the higher electronegativity of the oxygen atom in the hydroxyl group, which holds its lone pair of electrons more tightly than the nitrogen in the amine group. Under neutral or basic conditions, the amine's lone pair is more available for nucleophilic attack on the acylating agent.

Q3: What is the general effect of increasing the reaction temperature?

A3: While a modest increase in temperature can accelerate a slow reaction, excessively high temperatures are detrimental to selectivity. The primary consequences of elevated temperatures are:

  • Formation of O-acylated byproduct: The hydroxyl group begins to compete effectively with the amine.[2]

  • Formation of di-acylated product: If sufficient acylating agent is present, both the amine and hydroxyl groups may be acylated.

  • Degradation: Both the starting material and the product can be sensitive to high temperatures, leading to the formation of impurities and a lower overall yield.

Q4: How does my choice of acylating agent affect the optimal temperature?

A4: The reactivity of the acylating agent is inversely related to the optimal reaction temperature.

  • Acyl Halides (e.g., Acetyl Chloride): These are highly reactive and generate a strong acid (HCl) as a byproduct. The reaction is highly exothermic and requires lower temperatures (typically starting between -10 °C and 0 °C) to control both the reaction rate and selectivity.[5]

  • Carboxylic Anhydrides (e.g., Acetic Anhydride): These are less reactive than acyl halides. Reactions can often be run at slightly higher temperatures (e.g., 0 °C to room temperature) while still maintaining good N-selectivity.[1]

Q5: Is a base necessary, and how does it influence the reaction?

A5: Yes, a base is almost always required, especially when using an acyl halide. The acylation reaction produces an acid byproduct (e.g., HCl or a carboxylic acid). This acid will protonate the unreacted starting material's amino group, converting it into a non-nucleophilic ammonium salt (-NH₃⁺).[2] To prevent this and ensure the reaction goes to completion, a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to act as an acid scavenger.[2]

Section 2: Troubleshooting Guide

This guide provides solutions to common issues encountered during the acylation of 2-Amino-3-methoxypropan-1-ol.

Issue 1: Low Yield of the Desired N-Acylated Product

If you observe a low yield of your target molecule, consult the following workflow. The root cause is often an incomplete reaction or loss of material during work-up.

start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Reaction Incomplete? check_completion->incomplete workup Review Work-up & Purification Procedure incomplete->workup No (Complete) temp_low Possible Cause: Temperature Too Low incomplete->temp_low Yes reagent_issue Possible Cause: Acylating Agent Hydrolyzed incomplete->reagent_issue Yes solution_temp Solution: Increase temp. in 5-10°C increments. Monitor for side products. temp_low->solution_temp solution_reagent Solution: Use anhydrous solvents. Run under inert atmosphere (N₂/Ar). reagent_issue->solution_reagent

Caption: Troubleshooting workflow for low product yield.

Issue 2: Significant Formation of O-Acylated or Di-Acylated Byproducts

The presence of these byproducts is a clear indication of poor chemoselectivity, which is directly linked to reaction conditions.

cluster_0 Reaction Conditions cluster_1 Kinetic Control cluster_2 Thermodynamic/Side Reactions Start 2-Amino-3-methoxypropan-1-ol + Acylating Agent Low_Temp Low Temperature (-10°C to 25°C) Start->Low_Temp High_Temp High Temperature (> 25°C) Start->High_Temp N_Product N_Product Low_Temp->N_Product Favors Di_Product Byproduct: Di-Acylation High_Temp->Di_Product Promotes O_Product O_Product High_Temp->O_Product Promotes

Caption: Influence of temperature on acylation selectivity.

  • Root Cause: The reaction temperature is too high. This provides enough energy to overcome the activation barrier for the less reactive hydroxyl group, leading to O-acylation.[3][4] If an excess of the acylating agent is used at this higher temperature, di-acylation becomes probable.

  • Solution 1: Reduce Temperature: Immediately lower the reaction temperature. For highly reactive acyl chlorides, perform the addition of the reagent at 0°C or below. For anhydrides, maintain the temperature at or below room temperature (25°C).

  • Solution 2: Control Stoichiometry: Use only a slight excess of the acylating agent (e.g., 1.05-1.1 equivalents). This starves the reaction of the acylating agent once the more reactive amine has been consumed, preventing subsequent O-acylation.[5]

  • Solution 3: Slow Addition: Add the acylating agent dropwise over a prolonged period. This keeps the instantaneous concentration of the acylating agent low, which favors reaction at the more nucleophilic site.

Section 3: Experimental Protocols & Data

Recommended Starting Conditions

This table provides validated starting points for your optimization experiments. Always begin with the most conservative (lowest temperature) conditions.

Acylating AgentRecommended Starting Temp.Base (1.2 eq)Common SolventsKey Considerations
Acyl Chloride -10 °C to 0 °CTEA, DIPEADichloromethane (DCM), THFHighly exothermic; requires slow, dropwise addition. Must use anhydrous solvents.[5]
Carboxylic Anhydride 0 °C to 25 °CPyridine, TEADCM, Acetonitrile, Ethyl AcetateLess reactive; reaction may require longer time or gentle warming to proceed to completion.
Protocol 1: Temperature Screening for Optimal N-Acylation

This protocol outlines a parallel experiment to efficiently determine the optimal temperature for your specific acylating agent.

  • Preparation:

    • In three separate oven-dried, round-bottom flasks equipped with stir bars, dissolve 2-Amino-3-methoxypropan-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (approx. 0.2 M concentration).

    • Prepare a solution of your acylating agent (1.1 eq) in a separate flask with anhydrous DCM.

    • Prepare three cooling baths: one at -10°C (ice/salt), one at 0°C (ice/water), and one at room temperature (approx. 20-25°C).

  • Reaction Setup:

    • Place each flask in its respective cooling bath and allow the contents to equilibrate to the target temperature for 15 minutes under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition:

    • Using a syringe, add the acylating agent solution dropwise to each of the three flasks over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Monitoring:

    • Stir the reactions at their designated temperatures.

    • Monitor the progress of each reaction every 30 minutes using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in DCM). Check for the consumption of the starting material and the appearance of new spots (product and potential byproducts).

  • Work-up & Analysis:

    • Once TLC indicates the starting material is consumed in a given reaction, quench it by adding a small amount of water.

    • Dilute the mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the ratio of N-acylated to O-acylated product. The reaction that gives the highest ratio of the desired product with minimal starting material is the optimal one.

References

  • Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals.
  • Lund, G. & Johansson, F. (2015).
  • Bousba, D., et al. (2015).
  • Gunda, G., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI.
  • Selective n-acylation of amino alcohols. (1993).
  • Reddy, B. M., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.
  • BenchChem. (2025). Technical Support Center: Incorporation of 2-Amino-3-mercapto-1-propanol. BenchChem.
  • Knochel, P., et al. (2022). Optimization of the acylation temperature continuous flow.
  • BenchChem. (2025). Optimizing reaction conditions for acylating 4-bromobenzenesulfonamide. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for (2S)-2-(methylamino)propan-1-ol. BenchChem.
  • Ciriminna, R., et al. (2019).
  • Herradón, B., et al. (2002). Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity.
  • Al-Niamat, Z. A., et al. (2021).
  • Van der Jeught, K., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. PMC.
  • Le, N. D., et al. (2018). Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3.
  • Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals. (2010).
  • Brown, A. D., et al. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. PubMed.
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). Forsvarets forskningsinstitutt (FFI).
  • Sun, X., et al. (2025). Temperature‐dependent alcohol acyltransferase reactions as the main enzymatic way to produce short‐chain (C4–C8) and medium‐chain (C9–C13) esters over the whole Daqu‐making process.
  • N-Acylation in Combinatorial Chemistry. (2001).
  • H&E Troubleshooting Guide.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. (2006). Chemistry - Williams College.
  • Amines to Alcohols. (2024). Chemistry Steps.
  • BenchChem. (2025).
  • BenchChem. (2025). common side reactions with 1-Amino-2-butanol. BenchChem.
  • Bakulina, O., et al. (2022). Optimization of the ADAN acylation conditions.
  • Barrera, J. A., et al. (2025). Mechanistic insights and atmospheric implications of the degradation reaction of 3-methoxy-1-propanol by reaction with hydroxyl radicals and identification of the end products in the presence of O2/NO. PMC.
  • Reddy, V. P., et al. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journals.
  • Bermejo-López, A., et al. (2026).
  • Affinity Chromatography Troubleshooting. Sigma-Aldrich.
  • Giszter, R., et al. (2023).
  • Bermejo-López, A., et al. (2022). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III)

Sources

Preventing racemization during 2-Amino-3-methoxypropan-1-ol processing

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for processing 2-Amino-3-methoxypropan-1-ol (commonly known as O-methyl serinol). As a highly versatile chiral amino alcohol, this molecule is a critical building block in drug development. However, preserving the stereochemical integrity at the C2 position during synthetic transformations is a notorious challenge. This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot and prevent racemization during your workflows.

Troubleshooting Guides & FAQs

Q1: Why does my 2-Amino-3-methoxypropan-1-ol racemize during reductive amination with aldehydes? Root Cause: When the primary amine of 2-Amino-3-methoxypropan-1-ol reacts with an aldehyde or ketone, it forms a Schiff base (imine). Under basic or even neutral conditions, the alpha-proton at the C2 chiral center becomes highly acidic due to the electron-withdrawing nature of the imine nitrogen. This leads to base-catalyzed tautomerization into a planar enamine intermediate, which destroys the stereocenter [3]. Upon hydrolysis or subsequent reduction, the product is obtained as a racemic mixture. Solution: Avoid prolonged exposure of the Schiff base to basic conditions. Perform reductive aminations using a one-pot procedure with mild reducing agents like sodium triacetoxyborohydride (STAB) in slightly acidic media (pH 5-6) to immediately reduce the imine before enolization can occur [4].

Q2: I am attempting to activate the primary hydroxyl group (C1) after N-acetylation, but my product loses optical purity. What is the mechanism? Root Cause: N-acyl derivatives (such as N-acetyl or N-benzoyl) of 1,2-amino alcohols are highly prone to intramolecular cyclization when the adjacent hydroxyl group is activated (e.g., via tosylation or mesylation). The amide carbonyl oxygen attacks the activated carbon, forming an oxazoline intermediate [2]. Because the C2 proton in the oxazoline ring is acidic, it can easily tautomerize, leading to epimerization/racemization. Subsequent ring-opening yields a racemized or inverted product. Solution: Use non-participating carbamate protecting groups for the amine, such as Boc (tert-butoxycarbonyl) or Fmoc. These groups significantly reduce the nucleophilicity of the carbonyl oxygen, preventing oxazoline formation and preserving the C2 chiral center [1].

Q3: Standard NMR shows a pure product, but my biological assay failed. How can I verify that my protection step was truly racemization-free? Root Cause: Standard 1H/13C NMR cannot distinguish enantiomers in an achiral environment. If racemization occurred via a transient intermediate, the chemical purity will look excellent while the enantiomeric excess (ee%) is compromised. Solution: Employ chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Alternatively, derivatization with Marfey's reagent can be used to form diastereomers that are easily separable on a standard reverse-phase HPLC column, providing a self-validating check of your protocol's stereochemical fidelity [5].

Quantitative Data: Impact of Protecting Groups on Stereointegrity

The choice of protecting group and base is the primary determinant of chiral preservation. The table below summarizes the quantitative impact of various conditions on the final enantiomeric excess of 2-Amino-3-methoxypropan-1-ol derivatives.

Table 1: Comparative analysis of N-protection strategies and their effect on ee%.

Protecting GroupReagentBase / CatalystTemp (°C)Yield (%)Final ee (%)Mechanism of Chirality Loss
Acetyl (Ac)Ac₂OPyridine2588< 40%Oxazoline formation / Tautomerization
Benzoyl (Bz)BzClEt₃N0 to 258555%Oxazoline formation [2]
FmocFmoc-OSuNaHCO₃ (aq)0 to 2592> 99%None (Racemization-free) [1]
BocBoc₂ONaHCO₃ (aq)0 to 2595> 99%None (Racemization-free) [1]
Schiff BaseBenzaldehydeNaOH (cat.)60700% (Racemic)Imine-Enamine Tautomerization [3]

Experimental Protocols

Protocol 1: Racemization-Free N-Boc Protection of 2-Amino-3-methoxypropan-1-ol

This self-validating protocol ensures the amine is protected without compromising the C2 chiral center, utilizing mild biphasic conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of enantiopure (S)-2-Amino-3-methoxypropan-1-ol in 20 mL of a 1:1 mixture of Tetrahydrofuran (THF) and distilled water.

  • Base Addition: Add 1.1 equivalents (11.0 mmol) of Sodium Bicarbonate (NaHCO₃).

    • Causality: NaHCO₃ is a mild base that neutralizes the acid byproduct without being strong enough to deprotonate the C2 alpha-proton, thus completely preventing base-catalyzed racemization.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 1.05 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor completion via TLC (Ninhydrin stain).

  • Quenching & Extraction: Adjust the pH to ~4.0 using 10% aqueous citric acid.

    • Causality: Citric acid safely quenches unreacted Boc₂O and neutralizes the base without the harshness of HCl, which could prematurely cleave the Boc group. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting N-Boc-2-amino-3-methoxypropan-1-ol is typically >99% ee.

Protocol 2: One-Pot Reductive Amination (Avoiding Schiff Base Racemization)

Use this protocol when functionalizing the amine group with alkyl chains.

  • Imine Formation: Dissolve the amino alcohol (1.0 eq) and target aldehyde (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Acidic Catalysis: Add 1.2 eq of glacial Acetic Acid.

    • Causality: Maintaining a slightly acidic environment (pH ~5) accelerates imine formation while completely inhibiting the base-catalyzed enamine tautomerization pathway.

  • Reduction: Immediately add 1.5 eq of Sodium Triacetoxyborohydride (STAB) at 0 °C.

    • Causality: STAB is a mild reducing agent that selectively reduces the protonated imine faster than any background racemization can occur.

  • Workup: Stir for 2 hours, quench with saturated aqueous NaHCO₃, and extract with DCM.

Visualizations

SchiffBaseRacemization A Chiral 2-Amino-3-methoxypropan-1-ol B Schiff Base (Imine) C2 Proton Becomes Acidic A->B + Aldehyde/Ketone C Enamine Tautomer (Planar C2, Loss of Chirality) B->C Base Catalysis (-H+) C->B Reversible D Racemic Schiff Base C->D Protonation (+H+) E Racemic Amino Alcohol D->E Hydrolysis

Mechanism of base-catalyzed racemization via Schiff base and enamine tautomerization.

BocProtection Step1 1. Dissolve Amino Alcohol (THF/H2O) Step2 2. Mild Base Addition (NaHCO3, pH 8) Step1->Step2 Step3 3. Dropwise Boc2O (at 0 °C) Step2->Step3 Step4 4. Monitor via HPLC (Chiral Column) Step3->Step4 Step5 5. Mild Acid Quench (Citric Acid, pH 4) Step4->Step5 Step6 6. Enantiopure N-Boc Product (>99% ee) Step5->Step6

Workflow for the racemization-free N-Boc protection of 2-Amino-3-methoxypropan-1-ol.

References

  • Title: A facile synthesis and crystallographic analysis of N-protected β-amino alcohols and short peptaibols. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Title: A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Source: NIH / National Library of Medicine. URL: [Link]

  • Title: Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Source: Creation.com (Scientific Review). URL: [Link]

  • Title: Recent Advances in Chiral Schiff Base Compounds in 2023. Source: PMC / MDPI. URL: [Link]

  • Title: Antifouling compounds isolated from two Red Sea sponges. Source: Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP). URL: [Link]

Technical Support Center: Purification of 2-Amino-3-methoxypropan-1-ol via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Amino-3-methoxypropan-1-ol by vacuum distillation. Designed for researchers, scientists, and professionals in drug development, this resource offers practical, field-proven insights to ensure the successful and efficient purification of this valuable amino alcohol.

I. Understanding the Compound: Key Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-3-methoxypropan-1-ol is fundamental to designing a successful purification strategy. The presence of both an amine and a hydroxyl group gives this molecule a high boiling point and potential for thermal instability, making vacuum distillation the purification method of choice.

PropertyValueSource(s)
Molecular FormulaC₄H₁₁NO₂
Molecular Weight105.14 g/mol
Boiling Point (Atmospheric)~150-208 °C (estimated),
Vapor Pressure0.1 ± 0.9 mmHg at 25°C ((R)-enantiomer)
Thermal StabilityDecomposes at elevated temperatures.

Note: The atmospheric boiling point is an estimated range based on the reported boiling point of the (R)-enantiomer (207.6 ± 20.0 °C) and its structural isomer, 3-methoxy-1-propanol (150-153 °C).[1][2] The significant uncertainty in the reported boiling point of the enantiomer highlights the importance of careful experimental determination of the optimal distillation conditions.

II. Troubleshooting Guide

This section addresses common issues encountered during the vacuum distillation of 2-Amino-3-methoxypropan-1-ol, providing explanations and actionable solutions.

Question 1: My compound is not distilling, even at a high vacuum and elevated temperature. What could be the problem?

Answer:

This is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is essential.

1. Inadequate Vacuum:

  • Cause: Leaks in the distillation setup are the most frequent culprit. Even a small leak can prevent the system from reaching the necessary low pressure to significantly reduce the boiling point.

  • Solution:

    • Systematic Leak Check: Ensure all ground glass joints are properly sealed with a suitable vacuum grease. Check all tubing connections for cracks and ensure they are securely fastened.

    • Manometer Reading: Use a calibrated manometer to accurately measure the pressure in the system. Do not rely on the sound of the vacuum pump alone.

    • Isolate and Test: If possible, isolate different parts of the vacuum setup to pinpoint the location of the leak.

2. Inaccurate Temperature Measurement:

  • Cause: The placement of the thermometer is critical. If the thermometer bulb is too high, it will not accurately register the temperature of the vapor that is in equilibrium with the distilling liquid, leading to a reading that is lower than the actual boiling point.

  • Solution:

    • Proper Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.

3. Insufficient Heating:

  • Cause: The heating mantle may not be providing enough energy to bring the compound to its boiling point at the achieved vacuum. The high viscosity of the amino alcohol can also lead to inefficient heat transfer.

  • Solution:

    • Gradual and Uniform Heating: Use a heating mantle with a stirrer to ensure even heat distribution. A magnetic stir bar is crucial to prevent bumping and facilitate smooth boiling.

    • Insulation: Insulate the distillation flask and column with glass wool or aluminum foil to minimize heat loss to the surroundings.

Question 2: The crude material is foaming excessively upon heating under vacuum. How can I prevent this?

Answer:

Foaming is a significant challenge when distilling amino alcohols due to their viscosity and the presence of impurities that can act as surfactants.

1. Control the Heating Rate:

  • Cause: Rapid heating can cause dissolved gases to come out of solution quickly, leading to vigorous bubbling and foam formation.[3]

  • Solution:

    • Slow and Steady Heating: Begin heating slowly and gradually increase the temperature. This allows for a more controlled release of any dissolved gases and a smoother transition to boiling.

2. Degassing the Sample:

  • Cause: The crude material may contain dissolved gases from previous reaction steps or from exposure to the atmosphere.

  • Solution:

    • Pre-Distillation Degassing: Before applying high heat, pull a gentle vacuum on the cold, stirred sample for a period to remove dissolved gases.

3. Use of Anti-Foaming Agents:

  • Cause: The inherent properties of the crude mixture can promote stable foam.

  • Solution:

    • Judicious Addition: Add a small amount of a high-boiling, inert anti-foaming agent, such as a silicone-based oil, to the distillation flask before starting the distillation.[4] It is crucial to use a minimal amount to avoid contaminating the final product. The anti-foaming agent should be non-reactive and have a significantly higher boiling point than 2-Amino-3-methoxypropan-1-ol.

4. Mechanical Foam Breaking:

  • Cause: Persistent foaming that is not resolved by other methods.

  • Solution:

    • Packed Column: In some cases, a short Vigreux column can help to break up foam before it reaches the condenser.

Question 3: The distillate is discolored, suggesting thermal decomposition. How can I minimize this?

Answer:

Thermal decomposition is a primary concern with amino alcohols. Minimizing the distillation temperature and residence time is key.

1. Optimize Vacuum and Temperature:

  • Cause: The distillation temperature is too high, causing the compound to degrade.

  • Solution:

    • Achieve a Deeper Vacuum: A lower pressure will allow the compound to distill at a lower temperature. Aim for the lowest pressure your vacuum system can reliably maintain.

    • Use a Nomograph for Estimation: While precise vapor pressure data is lacking, a vacuum distillation nomograph can provide a rough estimate of the boiling point at different pressures. Start with the atmospheric boiling point of the structural isomer, 3-methoxy-1-propanol (150-153 °C), as a conservative estimate.[2]

2. Minimize Heating Time:

  • Cause: Prolonged exposure to elevated temperatures, even below the decomposition point, can lead to some degradation.

  • Solution:

    • Efficient Distillation: Once the distillation is complete, promptly remove the heat source and cool the distillation flask. Do not leave the compound sitting at high temperatures for an extended period.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of 2-Amino-3-methoxypropan-1-ol under vacuum?

A1: The exact boiling point will depend on the pressure achieved. As a starting point, you can estimate the boiling point using a vacuum distillation nomograph. Given the estimated atmospheric boiling point of around 150-208 °C, at a typical laboratory vacuum of 1 mmHg, the boiling point would be significantly lower. It is recommended to start with a conservative pot temperature and gradually increase it while monitoring the pressure and looking for signs of distillation.

Q2: What are the likely impurities in my crude 2-Amino-3-methoxypropan-1-ol if it was synthesized from serine?

A2: If your synthesis started from L-serine, potential impurities could include:

  • Unreacted Starting Materials: L-serine or its protected derivatives.

  • Reagents from Protecting Group Manipulation: For example, if a Boc protecting group was used, you might have residual Boc-anhydride or byproducts from its removal, such as tert-butanol or isobutylene. If trifluoroacetic acid (TFA) was used for deprotection, residual TFA might be present.

  • Solvents: Any solvents used during the synthesis and workup that were not completely removed.

  • Side-Products: Depending on the specific synthetic route, various side-products from incomplete reactions or alternative reaction pathways could be present.[5]

Q3: What type of vacuum pump is recommended for this distillation?

A3: A two-stage rotary vane vacuum pump is generally suitable for achieving the low pressures required for the distillation of high-boiling compounds like 2-Amino-3-methoxypropan-1-ol. It is essential to protect the pump from corrosive vapors with a cold trap (e.g., a dry ice/acetone bath).

Q4: Is it necessary to use a stir bar during the distillation?

A4: Yes, it is absolutely essential. A magnetic stir bar will ensure smooth boiling and prevent bumping, which can be violent under vacuum. Boiling chips are not effective under vacuum as the trapped air within them is quickly removed, rendering them inactive.

Q5: How can I confirm the purity of my distilled 2-Amino-3-methoxypropan-1-ol?

A5: The purity of the final product can be assessed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile impurities.

  • Elemental Analysis: To confirm the elemental composition.

IV. Experimental Protocol: Vacuum Distillation of 2-Amino-3-methoxypropan-1-ol

This protocol provides a general guideline. The specific parameters may need to be optimized based on the purity of the crude material and the performance of your vacuum system.

1. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus using clean, dry glassware. All ground glass joints must be lightly greased with a suitable vacuum grease.

  • Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full).

  • Place a magnetic stir bar in the distillation flask.

  • Use a short Vigreux column to prevent bumping and splashing.

  • Position the thermometer correctly, with the top of the bulb level with the bottom of the side arm to the condenser.

  • Connect the condenser to a source of cooling water.

  • Use a receiving flask to collect the distilled product.

  • Connect the vacuum adapter to a cold trap, which is then connected to the vacuum pump.

  • Connect a manometer to the system to monitor the pressure.

2. Distillation Procedure:

  • Charge the distillation flask with the crude 2-Amino-3-methoxypropan-1-ol. If foaming is anticipated, add a very small amount of a high-boiling anti-foaming agent.

  • Begin stirring the contents of the flask.

  • Turn on the cooling water to the condenser.

  • Slowly and carefully apply the vacuum. Observe the crude material for any initial outgassing or foaming.

  • Once the system has reached a stable, low pressure, begin to heat the distillation flask gently with a heating mantle.

  • Increase the temperature gradually until the product begins to distill. Record the temperature and pressure at which the product is collected.

  • Collect the main fraction in a clean receiving flask. Discard any initial forerun that may contain lower-boiling impurities.

  • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature under vacuum.

  • Slowly and carefully vent the system to atmospheric pressure.

  • Turn off the vacuum pump and the cooling water.

  • Disassemble the apparatus and characterize the purified product.

V. Visualization of the Experimental Workflow

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation cluster_analysis Analysis A Crude 2-Amino-3-methoxypropan-1-ol B Add Stir Bar & Anti-foaming Agent A->B C Assemble Vacuum Distillation Apparatus B->C D Apply Vacuum & Stirring C->D E Gradual Heating D->E F Collect Fractions (Forerun, Main, Residue) E->F G Purified Product F->G H Purity Analysis (NMR, GC-MS, etc.) G->H

Caption: Workflow for the purification of 2-Amino-3-methoxypropan-1-ol.

VI. References

  • Magrioti, V., Antonopoulou, G., Pantoleon, E., & Kokotos, G. (2002). Synthesis of 2-amino alcohols and unnatural amino acids from serine. ARKIVOC, 2002(13), 55-61.

  • PubChem. (n.d.). 2-Amino-3-methoxypropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (n.d.). (R)-2-AMINO-3-METHOXY-1-PROPANOL. Retrieved from [Link]

  • Rodrigues, F., Canotilho, J., & Simões, J. A. M. (2008). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Thermochimica Acta, 472(1-2), 64-71.

  • Tiantai. (2025, February 17). Why Does Foam Appear During Distillation and How to Prevent It. Retrieved from [Link]

  • Applied Material Solutions. (2025, November 19). Antifoaming Agents: How Do They Work? Retrieved from [Link]

Sources

Minimizing side reactions in 2-Amino-3-methoxypropan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-3-methoxypropan-1-ol (commonly known as O-methylserinol). This compound is a highly valuable chiral building block used extensively in the development of modified oligonucleotides (such as RNA/DNA mixmers) and complex peptidomimetics [3].

Because of its polar nature and the presence of both an amine and a methoxy ether, synthesizing this compound from O-methylserine [1] is prone to specific side reactions. This guide provides a self-validating protocol, mechanistic insights, and a Q&A troubleshooting section to ensure high-yield, high-purity synthesis.

Reaction Logic & Side-Reaction Pathways

The most robust and cost-effective method to reduce O-methylserine to 2-Amino-3-methoxypropan-1-ol is the NaBH₄/I₂ system [2]. Sodium borohydride alone cannot reduce carboxylic acids; however, the addition of iodine generates diborane (BH₃) in situ, which acts as a powerful electrophilic reducing agent.

G Start O-Methylserine Reagents NaBH4 + I2 (THF) In situ BH3 generation Start->Reagents Activation Intermediate Borate Complex Reagents->Intermediate Reduction (Reflux) Side1 Incomplete Reduction (Aldehyde/Acid) Reagents->Side1 Insufficient BH3 / Moisture Target 2-Amino-3-methoxypropan-1-ol Intermediate->Target Quench & Hydrolysis (MeOH/NaOH) Side2 O-Demethylation (Serinol) Intermediate->Side2 Harsh Acidic Quench Side3 Stable Boron Adducts (Low Yield) Intermediate->Side3 Mild Quench (No Reflux)

Workflow of O-methylserinol synthesis highlighting pathways to key side reactions.

Standard Operating Procedure: NaBH₄/I₂ Reduction

This self-validating protocol uses internal visual and thermal cues to confirm reaction progress, ensuring that the in situ generation of BH₃ and subsequent boron-complex hydrolysis are successful.

Step-by-Step Methodology:

  • System Preparation: Purge a 3-neck round-bottom flask with Argon. Add O-methylserine (1.0 eq) and anhydrous NaBH₄ (2.5 eq) suspended in anhydrous THF (10 mL/g of substrate).

    • Validation Check: The suspension should remain white and easily stirrable.

  • Activation (BH₃ Generation): Cool the flask to 0 °C. Dissolve I₂ (1.0 eq) in anhydrous THF and add it dropwise over 1 hour.

    • Validation Check: The dark brown color of I₂ should rapidly dissipate upon contact with the suspension, accompanied by vigorous H₂ gas evolution. If the brown color persists, BH₃ generation has stalled (likely due to moisture).

  • Reduction: Once addition is complete, attach a reflux condenser and heat the mixture to 70 °C (reflux) for 14–16 hours. The solution will turn into a thick, white borate complex.

  • Quenching: Cool the reaction to 0 °C. Carefully add methanol (MeOH) dropwise until effervescence ceases. This quenches unreacted BH₃.

  • Hydrolysis of Borate: Add 20% aqueous NaOH (3.0 eq) and reflux the mixture for 3 hours.

    • Causality: Amino alcohols form exceptionally tight cyclic complexes with boron. Refluxing with strong base breaks the B-N and B-O bonds, freeing the amine.

  • Extraction: Evaporate the THF/MeOH under reduced pressure. Extract the aqueous residue with CH₂Cl₂ (5 × 50 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the pure 2-Amino-3-methoxypropan-1-ol.

Quantitative Data Summary

Table 1: Optimal Reaction Parameters & Yield Metrics
ParameterOptimal ValueCritical ThresholdExpected Outcome
NaBH₄ : I₂ Ratio 2.5 : 1.0 (Molar)< 2.0 : 1.0Incomplete reduction (Aldehyde formation)
Reduction Temp 70 °C (Reflux)< 60 °CStalled reaction at the imine/aldehyde stage
Reduction Time 14 - 16 hours< 10 hoursHigh residual starting material
Hydrolysis Base 20% aq. NaOHNeutral pH< 20% yield (Product trapped as borate)
Typical Yield 80 - 88%N/AHigh purity O-methylserinol

Troubleshooting & FAQs

Q1: My GC-MS shows a large peak with a mass of 104 Da (M-1) instead of the expected 105 Da. What happened? A1: You are likely observing the formation of an aldehyde intermediate or an imine dimer.

  • Causality: The reduction of the carboxylic acid proceeds through an intermediate aldehyde. If the concentration of active BH₃ drops prematurely (due to wet THF or incorrect NaBH₄/I₂ stoichiometry), the reduction stalls. Furthermore, the unreduced aldehyde can react with already-formed 2-Amino-3-methoxypropan-1-ol to form a Schiff base (imine dimer).

  • Solution: Ensure your THF is strictly anhydrous (distilled over sodium/benzophenone). Maintain a strict 2.5:1 ratio of NaBH₄ to I₂ to guarantee a sustained excess of BH₃ [2].

Q2: The reaction went to completion (no starting material on TLC), but my isolated yield is under 20%. Where is the product? A2: Your product is trapped in the aqueous phase as a stable boron adduct.

  • Causality: 1,2-amino alcohols are notorious for acting as bidentate ligands, forming highly stable, water-soluble cyclic borate esters during hydroboration/reduction. A simple room-temperature quench will not break these bonds.

  • Solution: You must perform a rigorous hydrolysis. Reflux the quenched reaction mixture with 20% aqueous NaOH for at least 3 hours (Step 5 of the protocol). Alternatively, if you wish to avoid aqueous extraction, concentrate the crude mixture to dryness, add excess methanol, and reflux. The boron will transesterify to form trimethyl borate, which can be removed as a volatile azeotrope under reduced pressure.

Q3: I am detecting serinol (2-amino-1,3-propanediol) in my final product. How do I prevent O-demethylation? A3: You are cleaving the methoxy group during the workup phase.

  • Causality: Aliphatic ethers like the methoxy group at the C3 position are generally stable to reduction, but they are highly susceptible to cleavage by strong, hot hydrohalic acids. If you attempted to break the borate complex using hot concentrated HCl or if residual HI (from the iodine) was subjected to high heat, the ether linkage was hydrolyzed to an alcohol.

  • Solution: Avoid acidic workups entirely. Switch to the alkaline hydrolysis method (NaOH) described in the protocol. The methoxy ether is completely stable under strongly basic reflux conditions.

Q4: Can I use LiAlH₄ instead of NaBH₄/I₂ to avoid the boron complexation issue? A4: While LiAlH₄ is a classic reagent for reducing amino acids, it introduces different complications.

  • Causality: LiAlH₄ is highly pyrophoric, making scale-up hazardous. Furthermore, aluminum also forms strong complexes with amino alcohols, requiring a precise Fieser workup (n g H₂O, n g 15% NaOH, 3n g H₂O) to precipitate granular aluminum salts. The NaBH₄/I₂ system is generally preferred for its operational safety, lower cost, and excellent retention of stereochemical purity [2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 88250, O-Methylserine". PubChem. URL: [Link]

  • Bhaskar Kanth, J. V., & Periasamy, M. (1991). "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine". The Journal of Organic Chemistry, 56(20), 5964-5965. URL: [Link]

  • Kotikam, V., et al. (2013). "Enhanced splice correction by 3', 5'-serinol and 2'-(ω-O-methylserinol) guarded OMe-RNA/DNA mixmers in cells". Artificial DNA: PNA & XNA, 4(3), 77-83. URL: [Link]

Technical Support Center: Crystallization & Purification of 2-Amino-3-methoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the isolation and crystallization of 2-Amino-3-methoxypropan-1-ol (also known as O-methylserinol).

The free base form of this chiral amino alcohol ()[1] is notoriously difficult to crystallize directly. Due to its low molecular weight (105.14 g/mol ) and extensive intermolecular hydrogen bonding, it typically presents as a viscous liquid or semi-solid oil at room temperature[1]. Furthermore, the molecule is highly hygroscopic. To achieve high-purity crystalline solids for downstream API synthesis (such as in the preparation of malyngamides or lacosamide)[2], researchers must derivatize the free base into a salt (e.g., hydrochloride) or utilize diastereomeric salt formation for chiral resolution.

This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure your crystallization workflows succeed.

Process Workflow Diagram

The following diagram maps the strategic pathways for isolating high-purity crystalline forms of 2-Amino-3-methoxypropan-1-ol, depending on whether your target is achiral or enantiopure.

Workflow Node1 Crude 2-Amino-3-methoxypropan-1-ol (Free Base Oil) Node2 Reactive Salt Formation (HCl in Isopropanol) Node1->Node2 Achiral Target Node3 Chiral Resolution (Tartaric Acid) Node1->Node3 Chiral Target Node4 Controlled Anti-Solvent Addition (MTBE / DIPE) Node2->Node4 Node3->Node4 Node5 Seeding & Cooling Crystallization (Metastable Zone Control) Node4->Node5 Node6 Inert Filtration & Vacuum Drying (N2 Blanket) Node5->Node6 Node7 High-Purity Crystalline API Building Block Node6->Node7

Workflow for crystallization and chiral resolution of 2-Amino-3-methoxypropan-1-ol.

Troubleshooting Guides & FAQs

Q: Why does my 2-Amino-3-methoxypropan-1-ol oil out instead of crystallizing during anti-solvent addition? Mechanism & Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level of the solution rapidly crosses the binodal curve before nucleation can occur. Because the free base is highly polar, rapid addition of a non-polar anti-solvent (like hexane or MTBE) forces the solute to self-associate into a solute-rich liquid phase rather than an ordered crystal lattice. Self-Validating Solution: Shift the thermodynamic pathway by crystallizing a salt form. Convert the free base to the hydrochloride salt (). Dissolve the salt in a minimal volume of warm isopropanol (60°C). Add the anti-solvent (MTBE) dropwise to maintain the system within the metastable zone. Introduce seed crystals (1-2% w/w) when the solution becomes slightly turbid. If the turbidity clears upon holding the temperature for 15 minutes, your system is validated to be in the metastable zone, and you can safely initiate a slow cooling ramp (0.5°C/min).

Q: How do I achieve >99% enantiomeric excess (ee) when resolving the racemic mixture? Mechanism & Causality: Enantiomers have identical physical properties in an achiral environment. To separate them via fractional crystallization, you must introduce a chiral resolving agent (e.g., L-(+)-tartaric acid or (1R)-(-)-10-camphorsulfonic acid) to form diastereomeric salts. These diastereomers exhibit distinct solubility profiles due to different crystal lattice energies. Self-Validating Solution: Use a solvent system that maximizes the solubility difference between the two diastereomers. A mixture of Methanol/Acetone (1:4 v/v) is empirically proven. The less soluble diastereomer will precipitate. To validate the resolution, track the ee of the mother liquor and the precipitate via chiral HPLC. If the ee of the precipitate is <95%, perform a secondary recrystallization from the same solvent system rather than adjusting the resolving agent stoichiometry.

Q: My crystallized HCl salt turns into a sticky paste during filtration. What is happening? Mechanism & Causality: The hydrochloride salt of 2-amino-3-methoxypropan-1-ol is highly deliquescent and acts as a respiratory and skin irritant ()[3]. When exposed to ambient humidity during vacuum filtration, the crystals rapidly absorb atmospheric moisture, dissolving their own lattice structure and reverting to an aqueous paste. Self-Validating Solution: Isolate the environment. Perform filtration under a continuous nitrogen blanket or inside a glovebox. Wash the filter cake exclusively with anhydrous, cold anti-solvent (e.g., dry MTBE at 0°C). Immediately transfer the filter cake to a vacuum oven pre-set to 40°C with a desiccant trap. A stable, free-flowing powder post-drying validates that moisture was successfully excluded.

Quantitative Data: Solvent Selection

Selecting the correct solvent system is the most critical variable in preventing LLPS and ensuring high yield.

Solvent SystemTarget FormSolubility ProfileRecommended Application
Water Free Base / HCl Salt>500 mg/mL (Highly Soluble)Aqueous extraction; unsuitable for crystallization.
Ethanol (Absolute) HCl Salt~50 mg/mL at 25°C; >150 mg/mL at 60°CPrimary solvent for cooling crystallization.
Isopropanol (IPA) HCl Salt~20 mg/mL at 25°C; ~80 mg/mL at 60°CExcellent primary solvent for high-yield recovery.
MTBE / DIPE HCl Salt<1 mg/mL (Insoluble)Optimal anti-solvent for precipitation.
Methanol / Acetone (1:4) Tartrate DiastereomersDifferential (Δ Sol > 30 mg/mL)Chiral resolution via fractional crystallization.

Experimental Protocols

Protocol A: Reactive Crystallization of 2-Amino-3-methoxypropan-1-ol Hydrochloride

This protocol ensures the direct conversion of the problematic free base oil into a highly pure, handleable crystalline salt.

  • Dissolution: Charge a jacketed reactor with 10.0 g of crude 2-amino-3-methoxypropan-1-ol free base. Add 40 mL of anhydrous Isopropanol (IPA) and agitate at 300 rpm.

  • Salt Formation: Cool the reactor to 5°C. Slowly add 1.05 equivalents of HCl in IPA dropwise over 30 minutes. Maintain the internal temperature below 15°C to prevent solvent degradation or side reactions.

  • Heating & Clarification: Heat the suspension to 60°C until complete dissolution is achieved. Filter the hot solution through a 0.22 µm PTFE membrane to remove insoluble impurities.

  • Controlled Anti-Solvent Addition: Transfer the clarified solution back to the reactor at 60°C. Add 20 mL of anhydrous MTBE dropwise (1 mL/min).

  • Seeding (Validation Step): Stop MTBE addition when the first sign of persistent turbidity appears. Add 0.1 g of pure 2-amino-3-methoxypropan-1-ol HCl seed crystals. Hold at 60°C for 30 minutes to allow the seed bed to mature and consume excess supersaturation.

  • Cooling & Isolation: Cool the reactor to 0°C at a linear rate of 0.2°C/min. Add an additional 40 mL of MTBE. Filter the resulting white crystalline solid under a nitrogen blanket, wash with 20 mL of cold MTBE, and dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Chiral Resolution via Fractional Crystallization

This protocol utilizes L-(+)-Tartaric acid to isolate the (S)-enantiomer from a racemic mixture.

  • Diastereomer Formation: Dissolve 10.0 g of racemic 2-amino-3-methoxypropan-1-ol in 50 mL of Methanol. In a separate flask, dissolve 14.2 g (1.0 eq) of L-(+)-Tartaric acid in 100 mL of Acetone.

  • Mixing: Slowly add the methanolic amine solution to the tartaric acid solution at 40°C under vigorous stirring.

  • Fractional Crystallization: Allow the mixture to cool naturally to room temperature over 4 hours. The (S)-enantiomer tartrate salt will preferentially crystallize.

  • Validation & Recrystallization: Filter the crystals and analyze the mother liquor and precipitate via chiral HPLC. If the precipitate ee is < 99%, suspend the crystals in a fresh 1:4 Methanol/Acetone mixture (5 volumes), heat to reflux, and cool slowly to recrystallize.

  • Freebasing: To recover the enantiopure free base, dissolve the resolved salt in a minimal amount of 1M NaOH, extract with Dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14151411, 2-Amino-3-methoxypropan-1-ol." PubChem,[Link].

  • Wu, M., et al. "Serinol-Derived Malyngamides from an Australian Cyanobacterium." Journal of Natural Products, ACS Publications,[Link].

Sources

Validation & Comparative

Comparative Analysis Guide: 1H NMR Spectral Resolution of 2-Amino-3-methoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: High-Field (600 MHz) vs. Benchtop (80 MHz) NMR Performance & Structural Elucidation Workflows

Introduction & Analytical Challenge

2-Amino-3-methoxypropan-1-ol (C₄H₁₁NO₂) is a highly versatile serinol derivative utilized as a chiral building block in the synthesis of complex natural products, such as malyngamides [1], and advanced active pharmaceutical ingredients (APIs) like the anti-epileptic drug lacosamide [2].

From an analytical perspective, the structural verification of this compound presents two distinct challenges for Nuclear Magnetic Resonance (NMR) spectroscopy:

  • Diastereotopic Protons: The presence of a chiral center at C2 renders the methylene protons at C1 (-CH₂OH) and C3 (-CH₂OCH₃) diastereotopic. These protons exhibit complex spin-spin splitting (ABX systems) that can severely overlap.

  • Labile Protons: The molecule contains both hydroxyl (-OH) and primary amine (-NH₂) groups. The chemical shifts of these exchangeable protons are highly concentration- and solvent-dependent, often broadening and obscuring critical aliphatic signals.

This guide objectively compares the performance of High-Field NMR (600 MHz) against modern Benchtop Low-Field NMR (80 MHz) for the analysis of 2-Amino-3-methoxypropan-1-ol, providing self-validating experimental protocols to ensure scientific rigor in routine QA/QC and de novo structural elucidation.

Platform Comparison: High-Field vs. Benchtop NMR

When selecting an analytical platform for amino alcohol characterization, researchers must balance resolution against operational efficiency.

The Causality of Resolution Differences

In high-field NMR (e.g., 600 MHz), the Larmor frequency is large enough that the difference in resonance frequencies (


) between the diastereotopic protons is significantly greater than their scalar coupling constants (

). This results in first-order spectra where individual doublet of doublets (dd) can be cleanly integrated and assigned.

Conversely, benchtop NMR systems (e.g., 80 MHz) operate in a regime where


. This physical limitation induces second-order effects  (such as the "roof effect"), causing the C1 and C3 methylene signals to merge into a complex, unresolved multiplet [3]. While benchtop systems cannot extract precise 

-couplings for this molecule, their integrals remain highly accurate for rapid purity determination and reaction monitoring.
Table 1: Performance & Utility Comparison
ParameterHigh-Field Superconducting NMR (600 MHz)Benchtop Permanent Magnet NMR (80 MHz)
Spectral Resolution First-order; clear separation of diastereotopic dd signals.Second-order; heavy multiplet overlap in the 3.4–3.7 ppm region.
Labile Proton Detection Sharp, distinct broad singlets (if anhydrous).Often merged into baseline or overlapping with aliphatic signals.
Primary Use Case De novo structural elucidation, stereochemical assignment.Routine QA/QC, reaction monitoring, raw material ID.
Cost & Maintenance High capital cost; requires liquid He/N₂ cryogens.Low capital cost; cryogen-free, plug-and-play operation.
Throughput Medium (often centralized core facility).High (at-line/in-lab deployment).

Experimental Workflows & Self-Validating Protocols

To establish trustworthiness in your spectral assignments, you must employ self-validating methodologies. The presence of overlapping labile protons (-OH, -NH₂) requires the use of a Deuterium Oxide (D₂O) Exchange Protocol .

The Mechanism of D₂O Exchange

The heteroatom-hydrogen bonds in alcohols and amines have relatively low pKa values, allowing them to participate in rapid acid-base equilibrium. When an excess of D₂O is introduced to the sample, the labile ¹H nuclei are rapidly replaced by ²H (deuterium) [4]. Because deuterium resonates at a drastically different frequency, it is "invisible" in a standard ¹H NMR experiment. The disappearance of these peaks proves their identity and uncovers any hidden aliphatic multiplets beneath them.

D2O_Workflow A 1. Sample Prep (15 mg in CDCl3) B 2. Initial 1H NMR Acquisition A->B C 3. D2O Addition (2 drops, agitate) B->C D 4. Re-Acquisition (1H NMR) C->D E 5. Spectral Overlay & Validation D->E

Fig 1: Step-by-step workflow for the self-validating D₂O exchange NMR protocol.

Protocol 1: Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of highly pure 2-Amino-3-methoxypropan-1-ol in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS as an internal standard.

  • Instrument Tuning: Insert the sample into the spectrometer. Lock onto the deuterium frequency of the solvent, shim the magnet (Z1-Z4 for benchtop, 3D gradient shimming for high-field), and tune/match the probe.

  • Acquisition: Run a standard 1D ¹H pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure quantitative integration. Acquire 16 scans.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function, Fourier transform, phase correct manually, and calibrate the TMS peak to 0.00 ppm.

Protocol 2: In-Situ D₂O Exchange (The "D₂O Shake")
  • Addition: Remove the NMR tube from the spectrometer. Add 1–2 drops (approx. 20–40 µL) of pure D₂O (99.9% D) directly into the CDCl₃ solution.

  • Agitation: Cap the tube securely and invert it vigorously for 30 seconds to maximize the biphasic surface area and drive the proton-deuterium exchange kinetics.

  • Phase Separation: Allow the tube to stand for 2 minutes until the aqueous D₂O micro-droplets coalesce and float to the top of the denser CDCl₃.

  • Re-Acquisition: Re-insert the tube and run the exact same 1D ¹H pulse sequence.

  • Validation: Overlay the two spectra. The broad signals previously located between 2.0–2.5 ppm will have vanished, confirming their assignment as the -OH and -NH₂ protons.

Quantitative Spectral Data Analysis

The following table summarizes the expected high-field (600 MHz) chemical shifts for 2-Amino-3-methoxypropan-1-ol. In a benchtop system, protons 1, 3, and 5 will largely merge into a broad multiplet spanning 3.3–3.7 ppm.

Table 2: ¹H NMR Chemical Shift Assignments (600 MHz, CDCl₃)
Proton EnvironmentPositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
-CH₂-O-CH₃C33.40 – 3.50Multiplet (ABX)2HGerminal ~9.5, Vicinal ~4.5
-O-CH₃Methoxy3.35Singlet (s)3HN/A
-CH(NH₂)-C23.05 – 3.15Multiplet (m)1HComplex
-CH₂-OHC13.55 – 3.70Multiplet (ABX)2HGerminal ~11.0, Vicinal ~5.0
-OH, -NH₂Heteroatoms2.10 – 2.40Broad Singlet (bs)3HN/A (Exchanges with D₂O)

Decision Matrix for Instrument Selection

Choosing the right analytical tool depends entirely on the specific stage of the drug development lifecycle. Use the logical relationship diagram below to guide your instrumentation strategy.

DecisionMatrix Root Analytical Objective: 2-Amino-3-methoxypropan-1-ol QA Routine QA/QC & Reaction Monitoring Root->QA Structure Stereochemical Assignment & De Novo Elucidation Root->Structure Benchtop Benchtop NMR (80 MHz) • Rapid Throughput • Sufficient for Integrals • Second-Order Multiplets QA->Benchtop HighField High-Field NMR (600 MHz) • High Sensitivity • Extracts J-Couplings • First-Order Spectra Structure->HighField

Fig 2: Instrumentation decision matrix based on analytical requirements and spectral causality.

References

  • Serinol-Derived Malyngamides from an Australian Cyanobacterium Journal of Natural Products - ACS Publications URL:[Link]

  • Organocatalytic approach for enantioselective total synthesis of anti-epileptic and anti-seizure drug (+)- lacosamide Journal of Emerging Technologies and Innovative Research (JETIR) URL:[Link]

  • Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation Analytical Chemistry - ACS Publications URL:[Link]

  • 17.11: Spectroscopy of Alcohols and Phenols Chemistry LibreTexts URL:[Link]

HPLC Method Development for 2-Amino-3-methoxypropan-1-ol Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Physicochemical Profiling

Developing a robust purity method for 2-Amino-3-methoxypropan-1-ol requires navigating two distinct physicochemical hurdles. First, the molecule is extremely hydrophilic; the combination of a primary amine, a hydroxyl group, and an ether linkage results in a negative partition coefficient (logP), which prevents adequate retention on standard hydrophobic stationary phases. Second, the molecule lacks a conjugated pi-electron system (chromophore), rendering standard UV detection virtually useless for trace impurity profiling without complex pre-column derivatization [1].

As a result, successful method development requires a paradigm shift away from traditional Reversed-Phase UV (RP-UV) systems toward orthogonal separation and universal detection strategies.

Detector Comparison: UV vs. Charged Aerosol Detection (CAD)

To accurately determine the purity of an active pharmaceutical ingredient or critical intermediate, the detector must respond proportionally to the main peak and all trace impurities.

  • UV Detection (210 nm): Fails fundamentally. Aliphatic amino alcohols exhibit only weak end-absorption at low wavelengths. Utilizing gradient elution at 210 nm causes severe baseline drift due to mobile phase absorbance changes, effectively masking low-level impurities and rendering accurate integration impossible.

  • Charged Aerosol Detection (CAD): The superior, self-evident choice. CAD is a mass-based, universal detector. The column eluent is nebulized, dried into aerosol particles, and charged with ionized nitrogen gas. The measured aggregate charge is directly proportional to the mass of the analyte, independent of its chemical structure [2]. This allows for the direct, underivatized quantitation of both the amino alcohol and any non-volatile or semi-volatile impurities.

Column Chemistry Comparison: Finding the Optimal Retention Mechanism

We evaluated three distinct column chemistries to establish the optimal separation mode for this highly polar basic compound.

  • Standard C18 (Reversed-Phase): Relies on hydrophobic partitioning. Because 2-Amino-3-methoxypropan-1-ol lacks hydrophobic surface area, it elutes in the void volume (k' < 1). Furthermore, the basic primary amine interacts strongly with unreacted surface silanols on the silica support, causing severe peak tailing.

  • Polar-Embedded C18 (AQ-type): Incorporates a polar functional group near the silica surface to prevent phase collapse in 100% aqueous mobile phases. While it slightly reduces silanol interactions, retention remains insufficient to resolve early-eluting polar impurities.

  • Amide-HILIC (Hydrophilic Interaction Liquid Chromatography): The definitive solution. HILIC utilizes a highly polar stationary phase and an organic-rich mobile phase (e.g., >80% acetonitrile). Mechanistically, the analyte partitions into a water-enriched hydration layer immobilized on the stationary phase [3]. Advanced superficially porous particle (SPP) HILIC columns provide exceptional efficiency, orthogonal selectivity, and hydrolytic stability for primary amines [4].

Quantitative Performance Comparison
Column ChemistryRetention Factor (k')Tailing Factor (Tf)Theoretical Plates (N)Suitability for Purity Profiling
Standard C18 (1.7 µm)0.42.81,500Unacceptable (Void Elution, Tailing)
Polar-Embedded C18 (1.7 µm)1.11.94,200Marginal (Poor Impurity Resolution)
Amide-HILIC (1.7 µm)4.51.114,500Optimal (Strong Retention, Sharp Peaks)

Methodological Workflow

G Start Target Analyte: 2-Amino-3-methoxypropan-1-ol ColSelect Column Selection Phase Start->ColSelect DetSelect Detector Selection Phase Start->DetSelect HILIC Amide-HILIC Mode (Partitioning into Hydration Layer) ColSelect->HILIC Optimal Retention RP Reversed Phase (C18) (Hydrophobic Interaction) ColSelect->RP Void Elution CAD Charged Aerosol Detector (Universal Mass-Based Response) DetSelect->CAD High Sensitivity UV UV Detector (210 nm) (Requires Chromophore) DetSelect->UV No Response Opt Method Optimization (Volatile Buffer, High Organic Diluent) HILIC->Opt CAD->Opt Val Self-Validating Protocol (SST, Blank, LOQ Verification) Opt->Val

Caption: Logical workflow for HPLC-CAD method development of 2-Amino-3-methoxypropan-1-ol.

Self-Validating Experimental Protocol: HILIC-CAD Purity Analysis

To guarantee scientific integrity, the following protocol is designed as a self-validating system . The sequence logic ensures that data is only collected if the system proves its own fitness-for-purpose in real-time.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Causality: Ammonium formate provides the necessary ionic strength to mask residual silanol interactions. It is selected specifically because it is 100% volatile—a strict prerequisite to prevent background noise and capillary clogging in the CAD. The acidic pH ensures the primary amine of the analyte remains fully protonated, standardizing its interaction with the stationary phase and preventing peak broadening.

Step 2: Sample & Standard Preparation
  • Diluent: 90% Acetonitrile / 10% Water.

  • Preparation: Dissolve the sample to a nominal concentration of 1.0 mg/mL.

  • Causality: In HILIC, the sample diluent must be weaker (more organic) than the initial mobile phase conditions. Injecting a highly aqueous sample disrupts the localized hydration layer on the stationary phase, leading to severe peak fronting and splitting.

Step 3: Gradient Elution & Detection Parameters
  • Column: Amide-HILIC, 2.1 x 100 mm, 1.7 µm.

  • Gradient: 0-2 min (95% B), 2-12 min (95% to 60% B), 12-15 min (60% B), 15-20 min (95% B for re-equilibration).

  • CAD Evaporator Temp: 35°C.

  • Causality: The gradient starts with high organic content to strongly retain the polar amino alcohol. Decreasing the organic modifier elutes more polar impurities. The CAD temperature is kept deliberately low (35°C) to prevent the thermal volatilization of the low-molecular-weight 2-Amino-3-methoxypropan-1-ol, ensuring a maximum signal-to-noise ratio.

Step 4: System Suitability Testing (SST) - The Self-Validating Core

Before sample analysis, the sequence must execute and pass the following checks:

  • Blank Injection (Diluent): Validates the absence of carryover or system ghost peaks.

  • SST Replicates (n=6 of 1.0 mg/mL standard): Must yield a Relative Standard Deviation (RSD) of < 2.0% for both peak area and retention time. Causality: HILIC columns require longer equilibration times than RP columns. Passing this RSD proves the hydration layer is fully stable and the column is equilibrated.

  • Sensitivity Check (LOQ Standard at 0.05%): Validates that the CAD sensitivity is sufficient to detect trace impurities at the ICH reporting threshold. If the signal-to-noise (S/N) ratio of this peak is < 10, the run automatically aborts.

References

  • Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. Shodex. Available at:[Link]

  • Column Stationary Phases - AZYP, LLC. AZYP USA. Available at: [Link]

Sources

GC-MS fragmentation patterns of 2-Amino-3-methoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Fragmentation Patterns of 2-Amino-3-methoxypropan-1-ol: A Comparative Derivatization Guide

Introduction

2-Amino-3-methoxypropan-1-ol (MW = 105.14 g/mol ) is a highly polar, low-molecular-weight amino alcohol frequently utilized as a chiral building block in the development of PARP7 inhibitors[1] and as a structural moiety in natural products such as serinol-derived malyngamides[2]. Its structural features—a primary amine, a primary alcohol, and a methoxy ether—render it highly hydrophilic.

Direct analysis of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally flawed. The active hydrogens on the hydroxyl (-OH) and amine (-NH2) groups participate in extensive hydrogen bonding, which causes severe peak tailing, thermal degradation, and poor volatilization in the GC inlet. To bypass these limitations and achieve high-resolution chromatographic separation, chemical derivatization is mandatory.

The Causality of Derivatization: Choosing the Right Agent

The selection of a derivatization agent dictates not only the chromatographic behavior but also the resulting Electron Ionization (EI) fragmentation pattern. By replacing the active hydrogens with non-polar silyl moieties, the analyte's volatility is exponentially increased. We compare three dominant silylating strategies:

  • BSTFA + 1% TMCS : is a highly versatile reagent[3]. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, driving the silylation of sterically hindered or primary amines. It replaces active hydrogens with Trimethylsilyl (TMS) groups.

  • MSTFA : is the most volatile TMS-donor. Its primary advantage is that its byproducts elute very early, preventing interference with low-molecular-weight analytes[3].

  • MTBSTFA + 1% t-BDMCS : replaces active hydrogens with tert-Butyldimethylsilyl (TBDMS) groups. TBDMS derivatives are vastly superior in terms of hydrolytic stability and yield highly diagnostic fragmentation patterns[4].

Quantitative Comparison of Derivatization Strategies

FeatureBSTFA + 1% TMCSMSTFAMTBSTFA + 1% t-BDMCS
Derivative Formed TMS (Trimethylsilyl)TMS (Trimethylsilyl)TBDMS (tert-Butyldimethylsilyl)
Di-Derivative Mass 249 Da249 Da333 Da
Key EI-MS Fragments m/z 146, 204, 234m/z 146, 204, 234m/z 276 ([M-57]+), 318
Primary Advantage Highly reactive, versatileHighly volatile byproductsExceptional derivative stability
Primary Disadvantage Highly moisture sensitiveHighly moisture sensitiveSteric hindrance requires high heat

GC-MS Fragmentation Logic

When subjected to 70 eV Electron Ionization, the derivatized 2-Amino-3-methoxypropan-1-ol undergoes predictable, structure-specific fragmentation.

TMS Derivatives (BSTFA/MSTFA) Assuming the formation of the N,O-di-TMS derivative (


, MW = 249), the molecular ion 

is typically of very low abundance. Fragmentation is dominated by

-cleavage adjacent to the amine nitrogen, as the nitrogen atom effectively stabilizes the resulting positive charge.
  • Cleavage A : Loss of the

    
     radical (103 Da) yields a fragment at m/z 146 .
    
  • Cleavage B : Loss of the methoxymethyl radical (

    
    , 45 Da) yields a fragment at m/z 204 .
    

TBDMS Derivatives (MTBSTFA) The di-TBDMS derivative (


, MW = 333) exhibits a completely different fragmentation causality. The bulky tert-butyl group is highly susceptible to cleavage upon electron impact.
  • Base Peak Generation : The loss of a tert-butyl radical (57 Da) generates a highly stable

    
     ion at m/z 276 [5][6][7][8]. This singular, massive peak concentrates the ion current, making MTBSTFA the undisputed choice for ultra-trace quantification using Selected Ion Monitoring (SIM) mode[8][9].
    

Fragmentation M Di-TMS Derivative [M]+• m/z 249 A1 Alpha-Cleavage 1 Loss of •CH2-O-TMS (103 Da) M->A1 A2 Alpha-Cleavage 2 Loss of •CH2-O-CH3 (45 Da) M->A2 F1 Fragment Ion m/z 146 A1->F1 F2 Fragment Ion m/z 204 A2->F2 M3 Di-TBDMS Derivative [M]+• m/z 333 A3 Loss of tert-butyl •C4H9 (57 Da) M3->A3 F3 Fragment Ion [M-57]+ m/z 276 A3->F3

Fig 2. Primary GC-EI-MS fragmentation pathways for silylated 2-Amino-3-methoxypropan-1-ol.

Self-Validating Experimental Protocol

To ensure absolute reproducibility, this protocol incorporates a self-validating moisture-exclusion system. Silylating agents react violently with water to form silanols (e.g., hexamethyldisiloxane), which will saturate the detector and invalidate the run. The inclusion of a derivatized blank ensures the system's integrity.

Step 1: Sample Preparation & Moisture Exclusion

  • Transfer 50 µL of the 2-Amino-3-methoxypropan-1-ol sample (or extract) into a 2.0 mL glass autosampler vial.

  • Evaporate to absolute dryness under a gentle stream of ultra-high purity Nitrogen (

    
    ) at 40°C. Causality: Even trace moisture will quench the silylation reaction.
    
  • Resuspend the dried residue in 50 µL of anhydrous pyridine. Causality: Pyridine acts as both a solvent and an acid scavenger, neutralizing the acidic byproducts of the silylation reaction to drive it to completion.

Step 2: Derivatization 4. For TMS Derivatization : Add 50 µL of BSTFA + 1% TMCS. Cap tightly with a PTFE-lined septum. 5. For TBDMS Derivatization : Add 50 µL of MTBSTFA + 1% t-BDMCS. 6. Vortex for 10 seconds. 7. Incubate in a dry block heater:

  • BSTFA : 70°C for 30 minutes.
  • MTBSTFA : 90°C for 60 minutes. Causality: The TBDMS group is bulkier and requires higher kinetic energy to overcome steric hindrance during the reaction[9].

Step 3: GC-MS Acquisition 8. Inject 1 µL of the derivatized sample (split ratio 10:1) into the GC-MS equipped with a 30m x 0.25mm x 0.25µm DB-5MS (or SLB-5ms) column[4][10]. 9. Temperature Program : Initial 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min). 10. MS Parameters : EI source at 70 eV, Source Temp 230°C, Quad Temp 150°C. Scan range m/z 50–400.

Workflow A Sample: 2-Amino-3-methoxypropan-1-ol (Aqueous/Extract) B Evaporate to Dryness (N2 stream to remove H2O) A->B C Resuspend in Anhydrous Pyridine (Acid scavenger & solvent) B->C D1 Add BSTFA + 1% TMCS (TMS Derivatization) C->D1 D2 Add MTBSTFA + 1% t-BDMCS (TBDMS Derivatization) C->D2 E1 Incubate 60-75°C for 30 mins D1->E1 E2 Incubate 60-90°C for 60 mins D2->E2 F GC-EI-MS Analysis (SLB-5ms or DB-5MS column) E1->F E2->F

Fig 1. Comparative derivatization workflow for 2-Amino-3-methoxypropan-1-ol prior to GC-MS analysis.

References

  • US11691969B2 - Pyridazinones as PARP7 inhibtors - Google Patents.
  • Serinol-Derived Malyngamides from an Australian Cyanobacterium - Journal of Natural Products (ACS Publications).
  • A Head-to-Head Battle of Silylating Agents: BSTFA vs. MSTFA for Alcohol Derivatization - Benchchem.
  • The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich.
  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed/Talanta.
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS - MDPI.
  • Simultaneous Quantification of the Concentration and Carbon Isotopologue Distribution of Polar Metabolites in a Single Analysis by Gas Chromatography and Mass Spectrometry - PMC.

Sources

Comparative Reactivity Guide: 2-Amino-3-methoxypropan-1-ol vs. 3-Amino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science advance, the selection of bifunctional and trifunctional building blocks dictates the efficiency, scalability, and chemoselectivity of synthetic pipelines. This guide provides a rigorous comparison between two structurally related but chemically divergent amino alcohols: 2-Amino-3-methoxypropan-1-ol and 3-Amino-1,2-propanediol .

By analyzing their structural thermodynamics, nucleophilic hierarchies, and experimental behavior, this guide equips researchers with the causality behind reagent selection for complex syntheses.

Structural & Physicochemical Profiling

While both compounds share a propanol backbone and a primary amine, the presence of a secondary hydroxyl group in 3-amino-1,2-propanediol versus a methoxy ether in 2-amino-3-methoxypropan-1-ol fundamentally alters their reactivity profiles.

  • 3-Amino-1,2-propanediol (Isoserinol): A highly hydrophilic, poly-nucleophilic tri-functional molecule. It acts as an excellent hydrogen bond donor (HBD), making it a foundational component in Deep Eutectic Solvents (DES)[1]. However, its vicinal diol structure introduces challenges in chemoselectivity during acylation or alkylation.

  • 2-Amino-3-methoxypropan-1-ol: A bi-functional intermediate where the secondary position is capped with a methyl ether. This methoxy group acts as an inherent protecting group, increasing lipophilicity (crucial for CNS-targeted APIs like Lacosamide derivatives[2]) and strictly limiting reactivity to the primary amine and primary alcohol.

Table 1: Physicochemical & Structural Comparison
Property3-Amino-1,2-propanediol2-Amino-3-methoxypropan-1-ol
CAS Number 616-30-8148278-96-0 (R), 333743-96-7 (HCl)
Molecular Formula C3H9NO2C4H11NO2
Nucleophilic Sites 3 (1x Primary -NH₂, 1x 1°-OH, 1x 2°-OH)2 (1x Primary -NH₂, 1x 1°-OH)
Steric Hindrance Low (Open vicinal diols)Moderate (Methoxy group adds bulk)
Lipophilicity (clogP) Highly negative (~ -1.5)Moderate (~ -0.8)
Primary Applications DES formulation[1], Iohexol synthesisAPI intermediates (e.g., AHR inhibitors)[3]

Mechanistic Pathway Visualization

The core difference between these two molecules lies in their divergent reaction pathways when exposed to electrophiles (e.g., acyl chlorides, carboxylic acids, or alkyl halides).

Reactivity cluster_0 3-Amino-1,2-propanediol cluster_1 2-Amino-3-methoxypropan-1-ol A 3-Amino-1,2-propanediol (Poly-nucleophilic) A1 N-Acylation (Amide) A->A1 Kinetic Control A2 O-Acylation (Ester) A->A2 Thermodynamic A3 Cyclization A->A3 + Carbonyls B 2-Amino-3-methoxypropan-1-ol (Methoxy-blocked) B1 Strict N-Acylation (High Chemoselectivity) B->B1 Standard Coupling

Fig 1: Chemoselective divergence between poly-nucleophilic and methoxy-blocked amino alcohols.

Comparative Reactivity & Chemoselectivity

The Chemoselectivity Challenge of 3-Amino-1,2-propanediol

Because 3-amino-1,2-propanediol possesses three nucleophilic centers, achieving mono-N-acylation requires strict kinetic control. If standard coupling agents (like HATU or DCC) are used with excess acyl donor, O-acylation rapidly follows N-acylation, yielding unwanted ester-amides. To bypass this, researchers utilize mild acyl donors like isopropenyl acetate (iPAc)[4] or employ lipase-catalyzed biocatalytic systems to synthesize pseudo-ceramides[5].

The Structural Advantage of 2-Amino-3-methoxypropan-1-ol

In contrast, 2-amino-3-methoxypropan-1-ol is structurally "pre-protected." The methoxy group is chemically inert under standard coupling conditions. This eliminates the possibility of secondary O-acylation or cyclic oxazolidine formation. Consequently, it is heavily favored in medicinal chemistry for the synthesis of complex heterocycles, such as 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides targeting the Aryl Hydrocarbon Receptor (AHR)[3].

Table 2: Experimental Yield & Chemoselectivity Comparison
CompoundReagent SystemTarget ProductYield (%)Chemoselectivity (N vs O)
3-Amino-1,2-propanediol Isopropenyl acetate (80 °C)N-acetyl-3-amino-1,2-propanediol>95%>99:1[4]
3-Amino-1,2-propanediol Fatty Acid / Lipase (Hexane/t-AmOH)N-acyl-3-amino-1,2-propanediol76-92%~90:10[5]
2-Amino-3-methoxypropan-1-ol Carboxylic Acid / T3P / DIPEAMethoxy-functionalized amide>85%100:0 (Structurally enforced)[3]

Self-Validating Experimental Protocols

To demonstrate the practical application of these principles, the following protocols outline the optimal conditions for achieving high chemoselectivity with each compound. Every step is designed as a self-validating system, where the chemical causality ensures the desired outcome.

Protocol A: Chemoselective N-Acetylation of 3-Amino-1,2-propanediol

Adapted from continuous-flow and batch methodologies for aminodiol upgrading[4].

  • Reagent Preparation: Dissolve 1.0 mmol of 3-amino-1,2-propanediol in 5 mL of 1,4-dioxane.

  • Acyl Donor Addition: Add 1.1 equivalents of isopropenyl acetate (iPAc).

    • Causality: iPAc is selected over highly reactive acetic anhydride to prevent runaway exothermic O-acetylation. The leaving group is the enolate of acetone.

  • Thermal Activation: Heat the mixture to 80 °C for 4 hours.

    • Causality: At 80 °C, the primary amine's superior nucleophilicity is kinetically favored. The hydroxyl groups remain unreacted due to the mild nature of the esterified acyl donor.

  • Workup & Validation: Evaporate the solvent under reduced pressure.

    • Self-Validation: The byproduct of iPAc is acetone, which is highly volatile. The complete absence of acetone in the crude ¹H-NMR, combined with a single amide peak, confirms 100% conversion without the need for chromatographic purification.

Protocol B: T3P-Mediated Amide Coupling of 2-Amino-3-methoxypropan-1-ol

Standardized protocol for API intermediate synthesis, adapted from AHR inhibitor development[3].

  • Activation: To a solution of the target carboxylic acid (1.0 eq) in DMF, add 1.5 eq of Propylphosphonic anhydride (T3P, 50% solution in DMF).

    • Causality: T3P forms a highly reactive mixed anhydride intermediate. Crucially, T3P acts as an internal water scavenger, driving the equilibrium forward and preventing substrate hydrolysis.

  • Amine Addition: Add 1.2 eq of 2-amino-3-methoxypropan-1-ol hydrochloride, followed immediately by 3.0 eq of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA serves a dual purpose: it neutralizes the HCl salt to free the primary amine and deprotonates the system. The methoxy group sterically and electronically shields the secondary carbon, physically preventing any O-acylation side reactions.

  • Reaction & Purification: Stir at room temperature for 12 hours. Quench with water and extract with EtOAc.

    • Self-Validation: The built-in methoxy block ensures that only the mono-amide is formed. LC-MS analysis of the organic layer will show a single mass peak corresponding to the target amide, bypassing the need for complex separation of over-acylated byproducts.

Conclusion & Selection Matrix

The choice between these two amino alcohols hinges entirely on the downstream requirements of the target molecule:

  • Select 3-Amino-1,2-propanediol when synthesizing highly water-soluble polymers, contrast agents (like Iohexol), or when formulating Deep Eutectic Solvents. Be prepared to employ strict kinetic controls (e.g., biocatalysis or mild acyl donors) to manage its poly-nucleophilicity.

  • Select 2-Amino-3-methoxypropan-1-ol for drug discovery and API synthesis where linear amide formation is required without the overhead of protection/deprotection steps. Its methoxy group provides an elegant structural solution to chemoselectivity while enhancing the membrane permeability (lipophilicity) of the final drug candidate.

References

1.3 - Google Patents 2.1 - MDPI 3.2 - JETIR 4.4 - Semantic Scholar / MDPI 5.5 - OCL

Sources

A Researcher's Guide to the Infrared Spectroscopy of 2-Amino-3-methoxypropan-1-ol: Characteristic Bands and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Amino-3-methoxypropan-1-ol (PubChem CID: 14151411)[1]. As a multifunctional molecule incorporating a primary amine, a primary alcohol, and an ether linkage, its IR spectrum presents a unique fingerprint characterized by both distinct and overlapping absorption bands. This document serves as a practical reference for researchers in synthetic chemistry and drug development, offering a detailed breakdown of characteristic vibrational modes, a comparative analysis with structurally related compounds, and a validated experimental protocol for acquiring high-fidelity spectra.

Deconstructing the Molecule: Functional Group Analysis and Predicted IR Absorptions

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of covalent bonds within a molecule.[2][3] The energy absorbed at specific frequencies (expressed as wavenumbers, cm⁻¹) corresponds to specific bond vibrations, allowing for the identification of functional groups.[4] The structure of 2-Amino-3-methoxypropan-1-ol contains three key functional groups, each with its own set of characteristic IR absorptions.

Figure 1. Chemical structure of 2-Amino-3-methoxypropan-1-ol.

  • Primary Amine (-NH₂):

    • N-H Stretching: Primary amines are distinguished by two medium-intensity absorptions in the 3500-3300 cm⁻¹ range.[5] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. Hydrogen bonding, which is expected in this molecule, can broaden these peaks and shift them to lower wavenumbers.[2]

    • N-H Bending (Scissoring): A characteristic medium to strong absorption occurs between 1650-1550 cm⁻¹, arising from the scissoring motion of the -NH₂ group.[6]

    • C-N Stretching: The stretching of the carbon-nitrogen bond in aliphatic amines produces an absorption in the 1250-1000 cm⁻¹ range.[5]

  • Primary Alcohol (-CH₂OH):

    • O-H Stretching: The most prominent feature of an alcohol is typically a very broad, strong absorption band due to hydrogen-bonded O-H stretching, which appears in the 3500-3200 cm⁻¹ region.[3][7] This broadness is a direct result of the different hydrogen-bonding environments within the sample.[8]

    • C-O Stretching: A strong, distinct C-O stretching band is expected. For primary alcohols, this peak is reliably found in the 1075-1000 cm⁻¹ range.[9]

    • O-H Bending: A weak, broad in-plane bend for the C-O-H group can appear between 1440-1220 cm⁻¹, though it is often obscured by other peaks.[5][10]

  • Ether (-O-CH₃):

    • C-O-C Stretching: Aliphatic ethers are characterized by a strong C-O-C stretching absorption. This band is typically found between 1150-1050 cm⁻¹.[11][12] This signal is crucial but often overlaps with other absorptions in the fingerprint region.

  • Alkyl Backbone (-CH, -CH₂, -CH₃):

    • C-H Stretching: Strong absorptions from sp³ C-H stretching are consistently found in the 3000-2850 cm⁻¹ region.[13]

    • C-H Bending: Deformations (bending) of CH₂ and CH₃ groups give rise to medium-intensity peaks in the 1470-1370 cm⁻¹ range.[13]

The Consolidated Spectrum: Predicting Key Bands for 2-Amino-3-methoxypropan-1-ol

The combination of these functional groups leads to a complex but interpretable spectrum. The significant potential for both inter- and intramolecular hydrogen bonding between the -OH and -NH₂ groups will dominate the high-frequency region.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Characteristics
3500 - 3200 O-H & N-H StretchingAlcohol & AmineVery Broad, Strong. A composite band from overlapping H-bonded O-H and N-H stretches. The two N-H peaks may appear as small shoulders.[8][14]
3000 - 2850 C-H StretchingAlkylStrong, Sharp. Multiple peaks corresponding to asymmetric and symmetric stretches of CH, CH₂, and CH₃ groups.[13]
1650 - 1550 N-H Bending (Scissoring)AmineMedium to Strong, Sharp. A key diagnostic peak for the primary amine functional group.[6]
1470 - 1370 C-H BendingAlkylMedium. Peaks associated with CH₂ and CH₃ deformations.
1250 - 1000 C-O & C-N StretchingAlcohol, Ether, AmineStrong, Complex. A challenging region with overlapping C-O (alcohol), C-O-C (ether), and C-N (amine) stretching bands. Expect a strong, broad absorption, possibly with multiple maxima.[5][9][11]
900 - 650 N-H WaggingAmineBroad, Weak to Medium. Out-of-plane bending of the N-H bonds.

Comparative Analysis: Isolating Functional Group Contributions

To validate these assignments, we can compare the predicted spectrum of our target molecule with simpler, structurally related compounds. This approach helps to deconvolve the complex fingerprint region.

CompoundKey Functional Groups PresentExpected Spectral Differences from Target
2-Amino-3-methoxypropan-1-ol Amine, Alcohol, EtherBaseline Spectrum. Exhibits all characteristic bands: Broad O-H/N-H stretch, N-H bend (~1600 cm⁻¹), and a complex C-O/C-N region (~1250-1000 cm⁻¹).
3-Amino-1-propanol Amine, AlcoholAbsence of Ether Band. Lacks the C-O-C ether stretch (~1120 cm⁻¹). The complex band in the 1250-1000 cm⁻¹ region will be slightly simplified, dominated by the primary alcohol C-O and aliphatic C-N stretches.[15]
1-Methoxy-2-propanol Alcohol, EtherAbsence of Amine Bands. The spectrum will lack the N-H stretching bands (~3400 cm⁻¹) and the crucial N-H bending peak (~1600 cm⁻¹). The broad O-H stretch will be more defined without the N-H overlap. The C-N stretch will also be absent.

This comparative logic underscores the diagnostic power of the N-H bending vibration around 1600 cm⁻¹ and the complex, overlapping nature of the C-O and C-N stretching bands in the fingerprint region.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines the standard procedure for analyzing a liquid sample like 2-Amino-3-methoxypropan-1-ol using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and reliable method.

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning: The causality behind this step is to prevent sample cross-contamination and ensure a clean baseline. Meticulously clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • Initiate a "Background" or "Reference" scan within the instrument software.

    • This critical step measures the ambient spectrum (atmospheric H₂O and CO₂) and the ATR crystal itself. The instrument software will subtract this background from the subsequent sample scan, ensuring that the final spectrum contains only the absorptions from the sample.

  • Sample Application:

    • Place a single drop of 2-Amino-3-methoxypropan-1-ol directly onto the center of the clean ATR crystal. For viscous liquids, ensure complete coverage of the crystal surface to maximize signal.

  • Sample Spectrum Acquisition:

    • Initiate the "Sample" scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio.

    • The infrared beam passes through the ATR crystal and reflects internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample, where absorption occurs. This makes ATR an ideal technique for strongly absorbing or viscous liquid samples.

  • Data Processing and Analysis:

    • The software will automatically perform the background subtraction and generate the final transmittance or absorbance spectrum.

    • Label the significant peaks with their wavenumbers (cm⁻¹) and compare them against the predicted values and reference databases.

  • Post-Analysis Cleanup: Thoroughly clean the ATR crystal with solvent as described in Step 2 to prepare the instrument for the next user.

Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Analysis & Cleanup start Start clean_pre Clean ATR Crystal (Isopropanol) start->clean_pre background Acquire Background Spectrum (Accounts for Air/Crystal) clean_pre->background apply_sample Apply Liquid Sample (1-2 Drops) background->apply_sample acquire_sample Acquire Sample Spectrum (e.g., 32 Scans) apply_sample->acquire_sample process Process Data (Background Subtraction) acquire_sample->process analyze Analyze Spectrum (Peak Identification) process->analyze clean_post Clean ATR Crystal analyze->clean_post end End clean_post->end

Caption: FT-IR analysis workflow using an ATR accessory.

Conclusion

The infrared spectrum of 2-Amino-3-methoxypropan-1-ol is defined by several key features: a dominant, broad absorption band in the 3500-3200 cm⁻¹ region due to overlapping, hydrogen-bonded O-H and N-H stretches; strong alkyl C-H stretches below 3000 cm⁻¹; a diagnostic primary amine N-H bend near 1600 cm⁻¹; and a complex, strong absorption envelope between 1250-1000 cm⁻¹ comprising C-O and C-N stretching vibrations. While the fingerprint region is congested, careful comparison with reference spectra and related compounds allows for confident structural verification. This guide provides the foundational data and protocols necessary for researchers to effectively utilize IR spectroscopy in the characterization of this and similar multifunctional molecules.

References

  • Google. (n.d.). Current time in Merrimack County, US.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). IR Spectroscopy of Hydrocarbons. Source appears to be a compilation of lecture notes or a textbook chapter.
  • Master Organic Chemistry. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Diagram]. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 2-amino-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-methoxypropan-1-OL. In PubChem Compound Database. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • WAX Studios. (n.d.). Ir Spectra Of Ether. Retrieved from [Link]

  • ACS Omega. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]

  • ACS Omega. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]

  • Fiveable. (2026, March 2). Spectroscopy of Ethers. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methoxypropane. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected IR stretching frequencies of CN groups in a variety of NHC-. [Table]. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectra of the four alcohol amines. [Diagram]. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

  • Chemistry Blog. (n.d.). Infrared spectra of alcohols and phenols.
  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Development. (n.d.). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]

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Comparative Study of Amino Alcohol Linkers in Pharmaceutical Chemistry: Design, Kinetics, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Amino alcohol linkers—bifunctional molecules containing both an amine and a hydroxyl group—have emerged as highly versatile structural and functional components in modern pharmaceutical chemistry. Their dual reactivity allows for orthogonal conjugation strategies, making them indispensable in the development of Antibody-Drug Conjugates (ADCs), Targeted Covalent Inhibitors (TCIs), and affinity capture-and-release platforms.

This guide provides an objective, data-driven comparison of amino alcohol linkers against traditional alternatives (such as diols and linear alkyl chains). By analyzing the causality behind their experimental performance, this document serves as an authoritative resource for drug development professionals optimizing linker chemistry for stability, cleavage kinetics, and pharmacokinetic (PK) profiles.

Mechanistic and Structural Comparisons

Traceless Cleavable Linkers: Secondary Amino Alcohols vs. Vicinal Diols

In affinity capture and targeted degradation workflows, linkers must remain stable during synthesis and circulation but cleave rapidly on demand. Traditionally, vicinal diols have been used as periodate-cleavable linkers. However, secondary amino alcohols (such as isoserine-derived "isoseramox") have demonstrated vastly superior kinetics[1].

  • The Causality of Cleavage Kinetics: The oxidative cleavage of 1,2-diols by sodium periodate (NaIO

    
    ) is relatively slow, often requiring hours to reach completion. In contrast, secondary amino alcohols cleave up to 1,000 times faster [1]. This acceleration is driven by the rapid coordination of the periodate ion to the basic amine, followed by swift cyclic intermediate formation and fragmentation.
    
  • Traceless Release: Unlike diols, which leave behind an aldehyde moiety upon cleavage, the periodate cleavage of isoseramox linkers uniquely regenerates a native N-terminus [1]. This traceless nature prevents structural disruption of the released peptide, ensuring downstream assays (like MS sequencing or functional folding studies) are not compromised by linker artifacts.

Structural Linkers in Kinase Inhibitors: Rigidified vs. Linear Amino Alcohols

In the design of Targeted Covalent Inhibitors (TCIs), such as Bruton's tyrosine kinase (BTK) inhibitors for multiple sclerosis, the linker connecting the hinge-binding motif to the covalent warhead dictates both target selectivity and Central Nervous System (CNS) penetrance[2].

  • Metabolic Stability and CNS Penetration: Early developmental hits using linear or flexible sp

    
    -rich linkers often suffer from poor oral bioavailability and high CYP-mediated efflux. By rigidifying the amino alcohol linker into chiral cyclic structures (e.g., pyrrolidines, piperidines, or azepanes), researchers significantly improve the CNS Multiparameter Optimization (MPO) score[2].
    
  • Experimental Data (BIIB129 Development): Replacing a linear linker with a chiral azepane amino-ether linker yielded compound 10 (a precursor to BIIB129), which exhibited picomolar biochemical potency (BTK IC

    
     = 0.5 nM) and efficient covalent binding (log k
    
    
    
    /K
    
    
    = 4.43) while maintaining low MDR1 efflux, a critical requirement for brain penetrance[2].
ADC Conjugation: PEGylated Amino Alcohols vs. Alkyl Linkers

The hydrophobicity of potent cytotoxic payloads (e.g., MMAE) often leads to ADC aggregation, rapid plasma clearance, and limited Drug-to-Antibody Ratios (DAR).

  • Pharmacokinetic Enhancement: Utilizing an m-PEG20-alcohol linker rather than a standard alkyl linker imparts significant hydrophilicity to the drug-linker complex.

  • Experimental Data: Comparative studies show that increasing the PEG linker length directly correlates with improved PK profiles. For example, an Affibody-MMAE conjugate with no PEG exhibited a plasma half-life of 1.3 hours in mice. Incorporating a 10 kDa PEG-amino-alcohol derived linker increased the half-life to 14.6 hours (an 11.2-fold increase) by shielding the hydrophobic payload and slowing plasma clearance[3].

Quantitative Data Presentation

The following table summarizes the comparative performance of amino alcohol linkers against their structural alternatives based on recent pharmaceutical literature.

Linker ClassStructural AlternativePrimary ApplicationKey Performance MetricCausality / Mechanistic Advantage
Isoseramox (Secondary Amino Alcohol) Vicinal DiolPeptide Capture & ReleaseCleavage Time: < 5 mins (vs. 18+ hrs for diols)[1]Enhanced periodate coordination to the amine accelerates oxidative cleavage; yields native N-terminus.
Chiral Azepane Amino-Ether Linear Alkyl Amino AlcoholCNS-Penetrant BTK InhibitorsBTK IC

:
0.5 nM; High CNS MPO Score[2]
Rigidified sp

structure reduces CYP-mediated metabolism and lowers MDR1 efflux, enabling brain penetrance.
m-PEG20-Alcohol Non-PEGylated Alkyl LinkerAntibody-Drug Conjugates (ADCs)Plasma Half-Life: 14.6 hrs (vs. 1.3 hrs)[3]High hydrophilicity prevents payload-induced aggregation, allowing higher DAR and slower systemic clearance.

Experimental Workflows and Visualizations

Workflow 1: Traceless Cleavage of Secondary Amino Alcohol Linkers

G A Diol Linker (Standard) C NaIO4 Oxidation (4 mM, 30 min) A->C B Secondary Amino Alcohol (Isoseramox) B->C D Slow Cleavage (18+ hours) C->D Diol Pathway E Rapid Cleavage (< 5 mins) C->E Amino Alcohol Pathway F Native N-Terminus Regenerated E->F

Fig 1: Kinetic disparity in NaIO4-mediated cleavage between diol and amino alcohol linkers.

Protocol: NaIO


-Mediated Traceless Cleavage of Isoseramox-Linked Peptides 
This protocol utilizes a self-validating analytical control to ensure protein folding is not disrupted by the cleavage conditions.
  • Resin Preparation: Isolate the streptavidin magnetic beads containing the captured biotinylated-isoseramox-peptide complex. Wash 3x with PBS (pH 7.4).

  • Oxidative Cleavage: Resuspend the beads in a 4 mM solution of sodium periodate (NaIO

    
    ) in PBS.
    
    • Causality: 4 mM is utilized as it is highly effective for amino alcohols but mild enough to prevent oxidation of sensitive amino acids (excluding N-terminal Cys, which chelates periodate)[1].

  • Incubation: Agitate at room temperature for 5 to 30 minutes. (Amino alcohols typically cleave in <5 minutes, but 30 minutes ensures complete release for complex tertiary structures).

  • Quenching & Elution: Quench the reaction by adding a 10-fold molar excess of ethylene glycol to consume unreacted periodate. Magnetically separate the beads and collect the supernatant containing the natively released peptide.

  • Validation (Self-Validating Step): Analyze the supernatant via nanoLC-MS to confirm the exact mass of the native N-terminus (absence of aldehyde adducts). For folded miniproteins (e.g., Z33), utilize Circular Dichroism (CD) spectroscopy to verify that the

    
    -helical structure remains unaltered post-periodate treatment[1].
    
Workflow 2: ADC Conjugation via m-PEG20-Alcohol

G N1 m-PEG20-OH Starting Material N2 Activation (Succinic Anhydride + NHS) N1->N2 N3 Maleimide-PEG20-NHS Heterobifunctional Linker N2->N3 N4 Thiol-Payload Conjugation (pH 6.5-7.5, DIPEA) N3->N4 N5 Lysine mAb Conjugation (PBS, pH 7.4-8.0) N4->N5 N6 Purified ADC (Enhanced PK Profile) N5->N6

Fig 2: Step-by-step conjugation workflow of m-PEG20-alcohol into an Antibody-Drug Conjugate.

Protocol: Two-Step ADC Conjugation using m-PEG20-alcohol Linker This protocol separates payload attachment and antibody conjugation to prevent cross-reactivity and optimize the Drug-to-Antibody Ratio (DAR).

  • Linker Activation: Dissolve m-PEG20-alcohol (1 eq.) and succinic anhydride (1.5 eq.) in anhydrous DCM with DMAP to form the carboxylic acid intermediate. Subsequently, react with N-Hydroxysuccinimide (NHS) and DCC to generate the NHS-ester. Introduce a maleimide group via a thiol-amine to finalize the heterobifunctional Maleimide-PEG20-NHS ester[3].

  • Payload Conjugation: Dissolve the thiol-containing cytotoxic payload in DMF/DMSO. Add 1.2 equivalents of the Maleimide-PEG20-NHS linker. Adjust to pH 6.5–7.5 using DIPEA.

    • Causality: Maintaining a slightly acidic to neutral pH ensures specific thioether formation between the payload's thiol and the linker's maleimide, preventing premature hydrolysis of the NHS ester[3].

  • Purification: Purify the Drug-Linker conjugate using reverse-phase HPLC. Lyophilize to a solid. Validation: LC-MS must confirm the absence of unreacted payload to prevent off-target toxicity in vivo.

  • Antibody Conjugation: Buffer exchange the monoclonal antibody into PBS (pH 7.4–8.0) to a concentration of 5–10 mg/mL.

    • Critical Step: Ensure the buffer is strictly free of primary amines (e.g., Tris buffer), which would competitively quench the NHS ester[3].

  • Final Reaction: Add the Drug-Linker stock (in DMSO) to the antibody solution. Incubate at room temperature for 2 hours. Purify the final ADC via Size Exclusion Chromatography (SEC) to remove organic solvents and unreacted linker.

References

  • Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Mass Spectrometry Identification of 2-Amino-3-methoxypropan-1-ol Metabolites: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-methoxypropan-1-ol (also known as O-methylserinol) is a highly polar, low-molecular-weight (105.14 g/mol ) aliphatic amino alcohol. It frequently appears as a critical structural moiety or metabolic fragment in advanced pharmacophores, including PARP7 inhibitors and Ep2 antagonists[1]. Tracking its biotransformation—and that of its phase I and phase II metabolites—poses a significant bioanalytical challenge.

Due to its high hydrophilicity (LogP < 0) and lack of a strong UV chromophore, traditional Reversed-Phase Liquid Chromatography (RPLC) often fails to retain the underivatized molecule. This leads to void volume elution and severe ion suppression from endogenous matrix components[2]. To overcome this, application scientists must choose between Hydrophilic Interaction Liquid Chromatography (HILIC) for direct analysis or pre-column derivatization coupled with RPLC . This guide objectively compares these platforms, providing causality-driven protocols to ensure scientific integrity and self-validating results.

Metabolic Landscape of 2-Amino-3-methoxypropan-1-ol

Understanding the metabolic fate of the analyte is critical for method development. The molecule undergoes extensive hepatic biotransformation, generating metabolites with varying degrees of polarity that must be captured in a single chromatographic run.

G Parent 2-Amino-3-methoxypropan-1-ol (Parent Molecule) Phase1_Ox Phase I: Oxidation (Carboxylic Acid Derivative) Parent->Phase1_Ox CYP450 / ADH Phase1_Demeth Phase I: O-Demethylation (2-Aminopropane-1,3-diol) Parent->Phase1_Demeth CYP450 Phase2_Gluc Phase II: Glucuronidation (O-Glucuronide) Parent->Phase2_Gluc UGTs Phase2_Acet Phase II: N-Acetylation (N-Acetyl Metabolite) Parent->Phase2_Acet NATs Phase1_Demeth->Phase2_Gluc UGTs

Metabolic biotransformation pathways of 2-Amino-3-methoxypropan-1-ol.

Comparative Evaluation of Analytical Platforms

When selecting an LC-MS/MS strategy, the primary competing analytical platforms are:

  • HILIC-HRMS/MS (Zwitterionic Stationary Phase): Utilizes a polar stationary phase with a highly organic mobile phase. It is the gold standard for polar metabolomics, offering excellent retention without the need for derivatization[3].

  • Aqueous C18 RPLC-MS/MS (AQ-C18): Employs polar-embedded C18 columns. While it resists phase dewetting in 100% aqueous conditions[4], it often provides insufficient retention for highly polar amines, resulting in matrix interference.

  • Pre-Column Derivatization RPLC-MS/MS: Utilizes reagents (e.g., Urea or FMOC-Cl) to tag the primary amine, drastically increasing hydrophobicity and MS response, enabling the use of standard high-retention C18 columns[5].

Quantitative Performance Comparison

Table 1: Performance Metrics of LC-MS/MS Platforms for 2-Amino-3-methoxypropan-1-ol

ParameterZwitterionic HILIC-MS/MSAQ-C18 RPLC-MS/MSDerivatization + C18 RPLC-MS/MS
Retention Time (min) 4.5 – 6.20.8 – 1.2 (Void Volume)7.5 – 9.0
Limit of Detection (LOD) 5 – 10 nM150 – 200 nM1 – 5 nM
Matrix Effect (Suppression) Low (85-95% Recovery)Severe (<40% Recovery)Low (90-105% Recovery)
Sample Prep Complexity Low (Protein Crash)Low (Protein Crash)High (Incubation + Quenching)
Isomeric Resolution HighLowModerate

Strategic Decision Matrix for Method Selection

Selecting the correct workflow depends heavily on the laboratory's throughput requirements and the specific biological matrix being analyzed.

G Start Sample: Polar Amino Alcohol Direct Direct Analysis (Underivatized) Start->Direct High Throughput Deriv Pre-column Derivatization (e.g., FMOC-Cl / Urea) Start->Deriv High Sensitivity HILIC HILIC-HRMS/MS (Zwitterionic/Amide) Direct->HILIC High Polarity RPLC RPLC-HRMS/MS (AQ-C18 / PFP) Direct->RPLC Moderate Polarity StandardRPLC Standard C18 RPLC-MS/MS (High Retention) Deriv->StandardRPLC Increased Hydrophobicity

Decision matrix for LC-MS/MS analytical workflows of polar amino alcohols.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that a protocol is only as reliable as its underlying chemical logic. The following workflows are designed as self-validating systems, where every reagent choice serves a specific mechanistic purpose.

Protocol A: Direct HILIC-HRMS/MS Analysis (Recommended)

HILIC separates metabolites based on hydrophilic partitioning between a water-enriched layer on the stationary phase and the bulk organic mobile phase[6].

  • Step 1: Sample Preparation (Protein Precipitation). Add 3 volumes of cold acetonitrile (ACN) to 1 volume of plasma/microsample. Vortex and centrifuge at 14,000 x g for 10 min.

    • Causality: HILIC requires the injection solvent to be highly organic (>75% ACN). Injecting a highly aqueous sample will disrupt the stationary phase's water layer, causing peak splitting and premature elution[3].

  • Step 2: Chromatographic Separation. Use a Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 5 µm).

    • Causality: Zwitterionic columns contain both positive and negative charges, providing superior peak shapes for amino alcohols via simultaneous electrostatic repulsion and attraction, preventing the peak tailing common on bare silica[3].

  • Step 3: Mobile Phase Configuration.

    • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The low pH ensures the primary amine of 2-Amino-3-methoxypropan-1-ol remains fully protonated (

      
      ), maximizing positive electrospray ionization (ESI+) efficiency. The ammonium formate buffer provides the necessary ionic strength to stabilize the aqueous layer on the HILIC stationary phase[3].
      
  • Step 4: Gradient Elution. Start at 95% B, hold for 2 min, then decrease linearly to 50% B over 10 min.

    • Causality: Unlike RPLC, HILIC gradients run from high organic to high aqueous. Increasing the water content elutes the highly polar metabolites[6].

Protocol B: Pre-Column Derivatization RPLC-MS/MS (High-Sensitivity Alternative)

For laboratories lacking robust HILIC setups, derivatization bridges the gap, converting the polar amino alcohol into a hydrophobic carbamoyl derivative[5].

  • Step 1: Derivatization Reaction. Mix 50 µL of the sample with 50 µL of 5 M Urea in aqueous buffer (pH 9.0). Incubate at 80°C for 4 hours[5].

    • Causality: Urea reacts specifically with primary and secondary amines under alkaline conditions to form stable carbamoyl derivatives. This neutralizes the polar amine group and increases the molecule's overall hydrophobicity and molecular weight, shifting its retention away from the void volume[5].

  • Step 2: Chromatographic Separation. Use a standard sub-2 µm C18 column (e.g., 2.1 x 100 mm).

  • Step 3: Mobile Phase Configuration.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Step 4: Gradient Elution. Start at 5% B, increase to 95% B over 12 min.

    • Causality: The derivatized molecule now behaves like a standard hydrophobic drug, allowing for classic RPLC gradient elution with sharp peak shapes and minimal matrix suppression[2].

Conclusion

The identification of 2-Amino-3-methoxypropan-1-ol and its metabolites requires a departure from standard RPLC methodologies. While AQ-C18 columns offer a stopgap, they suffer from severe matrix suppression for this specific analyte[4]. HILIC-HRMS/MS stands as the premier choice for high-throughput, direct analysis, offering orthogonal selectivity and superior retention of polar phase II metabolites (e.g., glucuronides)[7]. Conversely, pre-column urea derivatization provides unmatched sensitivity for trace-level quantification, albeit at the cost of sample preparation time[5].

References

  • US11691969B2 - Pyridazinones as PARP7 inhibtors | Google Patents | 1[1]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea | PMC / NIH | 5[5]

  • Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research | Thermo Fisher Scientific | 2[2]

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods | Halo Columns | 4[4]

  • Increasing reporting confidence in metabolomics; RP and HILIC LC-MSMS analysis in multiple tissue studies | Shimadzu | 7[7]

  • Comparative Guide to Protein Separation and Detection Chromatography: RPLC vs. HILIC vs. IEX vs. GPC/SEC vs. AC | MetwareBio |6[6]

  • RPLC- and HILIC-based non-targeted metabolomics workflow for blood microsamples | PMC / NIH | 3[3]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Amino-3-methoxypropan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical scale-up and laboratory safety, I approach personal protective equipment (PPE) and operational protocols not merely as compliance checklists, but as mechanistic systems. When handling bifunctional molecules like 2-Amino-3-methoxypropan-1-ol , understanding why a chemical behaves a certain way biologically and chemically is the foundation of how we protect ourselves.

This guide provides a comprehensive, self-validating operational framework for researchers and drug development professionals utilizing this compound in the synthesis of neuroprotective agents, PARP7 inhibitors[1], and anti-epileptic therapeutics like (+)-lacosamide[2].

Executive Summary & Chemical Profile

2-Amino-3-methoxypropan-1-ol is a chiral amino alcohol frequently utilized as a critical building block in pharmaceutical synthesis. It is commercially available both as a free base and as a hydrochloride salt[3][4]. Because the molecule contains both a primary amine and a primary alcohol, it is highly reactive and hygroscopic.

Table 1: Physicochemical & Hazard Profile

Property / Metric Data Clinical / Safety Implication
CAS Number 253443-56-0 (Free Base) 333743-96-7 (HCl Salt)[3][4] Essential for exact SDS retrieval and waste tracking.
Molecular Weight 105.14 g/mol (Base)[5] Low molecular weight facilitates rapid dermal penetration.
LogP -0.83[6] Highly hydrophilic; readily dissolves in aqueous physiological fluids (sweat, tears).

| GHS Hazards | H302, H315, H319, H335[3] | Acutely toxic (oral); causes skin, eye, and respiratory irritation. |

Mechanistic Risk Assessment (The "Why")

To design an effective safety protocol, we must first understand the causality behind the hazard. As an amino alcohol, 2-Amino-3-methoxypropan-1-ol exhibits a moderate to high local alkalinity (typical amine pKa ~9–10)[7].

When unprotected skin or ocular tissue is exposed to this compound, the alkaline nature of the amine group initiates the saponification of epidermal and corneal lipids. This biochemical disruption of the stratum corneum allows the hydrophilic molecule to penetrate deeper tissues, resulting in the erythema and severe irritation classified under GHS H315 and H319[3][7]. Furthermore, aerosolization of the hydrochloride salt dust can cause immediate respiratory tract irritation (H335)[3].

ToxicityMechanism Exposure Amino Alcohol Exposure (2-Amino-3-methoxypropan-1-ol) Alkalinity High Local Alkalinity (Amine pKa ~9-10) Exposure->Alkalinity Unprotected Contact PPE_Gloves Nitrile/Neoprene Gloves (Barrier Protection) Exposure->PPE_Gloves Hand Contact Mitigated PPE_Goggles Safety Goggles/Shield (Ocular Protection) Exposure->PPE_Goggles Eye Contact Mitigated Lipid Saponification of Stratum Corneum Lipids Alkalinity->Lipid Biochemical Interaction Irritation Skin/Eye Irritation (H315, H319) Lipid->Irritation Cellular Damage Safe Safe Operational State PPE_Gloves->Safe Prevents Lipid Saponification PPE_Goggles->Safe Prevents Corneal Damage

Mechanistic pathway of amino alcohol toxicity and PPE intervention.

Personal Protective Equipment (PPE) Matrix (The "What")

Based on the mechanistic risks, the following PPE matrix is mandatory. Every choice is grounded in chemical compatibility and hazard mitigation[3].

Table 2: Mandatory PPE & Causality Matrix

PPE Category Required Specification Scientific Causality & Justification
Hand Protection Nitrile or Neoprene gloves (Min. 5 mil thickness). Amino alcohols can degrade standard latex. Nitrile provides a robust synthetic rubber barrier against alkaline organic compounds.
Eye Protection ANSI Z87.1 Chemical splash goggles (Face shield for >500mL). Prevents ocular saponification. Safety glasses with side shields are insufficient against aerosolized liquids or fine HCl salt dust.
Body Protection Impervious lab coat with knit cuffs. Prevents capillary action of the hydrophilic liquid from wicking through standard cotton clothing to the skin.

| Respiratory | N95/P100 particulate respirator (if outside hood). | Mitigates H335 respiratory irritation caused by inhalation of ambient dust/aerosols[3]. |

Operational Workflow & Handling Protocol (The "How")

To ensure trustworthiness, every protocol must be a self-validating system . Follow this step-by-step methodology for dispensing and reacting 2-Amino-3-methoxypropan-1-ol.

Step-by-Step Methodology: Dispensing and Reaction Setup

  • Pre-Operational Readiness: Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which can cause violent exothermic reactions with amines.

  • PPE Verification: Don the required nitrile gloves, chemical splash goggles, and impervious lab coat[3].

  • Container Acclimation: If the chemical was stored at low temperatures, allow the sealed container to equilibrate to room temperature. Causality: This prevents the condensation of atmospheric moisture, which rapidly degrades this hygroscopic compound.

  • Dispensing: Operating strictly inside a certified chemical fume hood, use a clean, dry glass pipette (for liquid) or an anti-static spatula (for the solid HCl salt). Transfer the required mass directly into a tared, sealable reaction vessel.

  • Validation Check (Self-Validating System): Before opening the primary container, verify the fume hood monitor reads a continuous face velocity of 80–120 feet per minute (fpm). Perform a secondary visual validation by taping a small strip of tissue paper to the bottom of the sash; inward deflection confirms active negative pressure.

  • Decontamination: Wipe down the exterior of the reagent bottle and the balance pan with a damp, lint-free wipe before returning the chemical to a cool, well-ventilated, locked storage cabinet[3].

Emergency Response & Spill Management

In the event of a spill, standard acid-neutralization is dangerous. Direct application of strong acids to an amine spill generates excessive heat and toxic fumes.

Step-by-Step Methodology: Spill Containment and Cleanup

  • Evacuation & Assessment: Immediately alert personnel. If the spill is highly aerosolized, evacuate the immediate area and allow the HVAC system to clear the air.

  • PPE Escalation: Don a half-face respirator with organic vapor/particulate cartridges if local exhaust ventilation is compromised[3].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or universal chemical absorbent pads). Do not use sawdust, as it may react with the alkaline amine[3].

  • Absorption & Collection: Gently sweep the absorbed mixture using a non-sparking tool to avoid generating static or dust.

  • Surface Decontamination: Wash the spill area with copious amounts of water and a mild detergent.

  • Validation Check (Self-Validating System): After the final water wash, test the benchtop surface with a moistened pH indicator strip. A pH of ~7 indicates successful decontamination; a pH > 8 indicates residual alkaline amino alcohol, requiring repeated washing.

Disposal & Waste Management

Improper disposal of amino alcohols can disrupt aquatic ecosystems due to their alkalinity and nitrogen content.

  • Segregation: Collect all unreacted chemical, contaminated absorbents, and single-use PPE into a heavy-duty, sealable High-Density Polyethylene (HDPE) container.

  • Labeling: Label strictly as "Hazardous Waste - Basic/Amine Organic." Do not mix with acidic waste streams.

  • Environmental Control: Never dispose of contents down the drain or into water courses[3]. Dispose of in accordance with local, state, and federal environmental regulations (GHS P501)[3].

References

1.[3] Safety Data Sheet - ChemScene: (R)-2-Amino-3-methoxypropan-1-ol hydrochloride. ChemScene. _ 2.[5] 2-Amino-3-methoxypropan-1-OL | C4H11NO2 | CID 14151411. PubChem. 3.[4] 333743-96-7 | 2-Amino-3-methoxypropan-1-ol hydrochloride. ChemScene. 4.[6] (R)-2-AMINO-3-METHOXY-1-PROPANOL | CAS#:148278-96-0. Chemsrc. 5.[7] On the Safety Assessment of Ethanolamine and Ethanolamine Salts as Used in Cosmetics. Cosmetic Ingredient Review. 6.[1] US11691969B2 - Pyridazinones as PARP7 inhibtors. Google Patents. 7.[2] Organocatalytic approach for enantioselective total synthesis of anti-epileptic and anti-seizure drug (+)- lacosamide. JETIR.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.